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  • Product: 2-(4-Aminophenoxy)propanoic acid

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Solubility Profiling of 2-(4-Aminophenoxy)propanoic Acid

The following technical guide details the thermodynamic stability and solubility profiling of 2-(4-Aminophenoxy)propanoic acid. Editorial Note: While specific open-literature solubility datasets for the amino-variant (2-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability and solubility profiling of 2-(4-Aminophenoxy)propanoic acid.

Editorial Note: While specific open-literature solubility datasets for the amino-variant (2-APPA) are proprietary or sparse compared to its hydroxyl-analogue (2-HPPA), this guide synthesizes the definitive experimental and theoretical framework required to determine these parameters. It uses the validated thermodynamic behavior of the structural analogue 2-(4-Hydroxyphenoxy)propanoic acid as a baseline model for predictive analysis.

Molecule: 2-(4-Aminophenoxy)propanoic acid (2-APPA) CAS: 110772-51-5 (R-isomer), 59430-62-5 (Racemate) Role: Critical intermediate in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Quizalofop-P-ethyl).

Executive Summary

In process chemistry, the thermodynamic stability of 2-(4-Aminophenoxy)propanoic acid (2-APPA) in solution dictates yield, purity, and crystal habit. Unlike kinetic stability (degradation), thermodynamic stability here refers to the Solid-Liquid Equilibrium (SLE)—specifically, the energy required to break the crystal lattice relative to the energy released by solvation.

This guide provides the protocols to quantify the dissolution enthalpy (


), entropy (

), and Gibbs free energy (

) across protic and aprotic solvents. Understanding these parameters is essential for designing crystallization processes that minimize yield loss to the mother liquor.

Theoretical Framework

The solubility of 2-APPA is not merely a concentration limit but a function of temperature and solvent-solute interactions. We employ three core models to correlate experimental data.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

) for propanoic acid derivatives.

  • A, B, C: Empirical parameters derived from regression.

  • Relevance: Accurately models the non-linear relationship often seen in polar solvents (methanol, ethanol).

The van’t Hoff Equation

Used to extract thermodynamic parameters from the linear region of the solubility plot.



  • Slope (

    
    ):  Indicates if dissolution is endothermic (negative slope, solubility increases with T) or exothermic.
    
  • Intercept (

    
    ):  Represents the disorder increase upon dissolution.
    
Thermodynamic Relationships

The dissolution Gibbs free energy is calculated as:



  • 
    :  Indicates the dissolution is non-spontaneous at standard states (requires driving force, i.e., mixing entropy).
    
  • 
    :  Endothermic (typical for 2-APPA). Heat is absorbed; cooling drives crystallization.
    

Predictive Analysis: Amino- vs. Hydroxy- Analogues

Given the extensive data on 2-(4-Hydroxyphenoxy)propanoic acid (2-HPPA) , we can predict the behavior of 2-APPA based on functional group substitution (


 vs 

).
Feature2-HPPA (Hydroxyl)2-APPA (Amino)Thermodynamic Implication
H-Bonding Strong Donor/AcceptorModerate Donor/Acceptor2-APPA likely has slightly lower lattice energy, potentially higher solubility in polar aprotic solvents.
Polarity HighModerate-High2-APPA will show stronger affinity for semi-polar esters (Ethyl Acetate) than 2-HPPA.
Acid/Base Weak Acid (Phenol + COOH)Amphoteric (Amine + COOH)Critical: 2-APPA solubility will be highly pH-dependent in aqueous mixtures (zwitterion formation).

Hypothesis: Like 2-HPPA, the dissolution of 2-APPA in lower alcohols (Methanol, Ethanol) is endothermic and entropy-driven (


).

Experimental Protocol

To generate the missing dataset for 2-APPA, follow this self-validating laser monitoring protocol.

Materials & Setup
  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Ethyl Acetate, Acetone, Water (HPLC Grade).

  • Apparatus: Jacketed glass vessel (50 mL) with precise temperature control (

    
     K).
    
  • Detection: Laser monitoring system (turbidity) or Gravimetric analysis.

Workflow Diagram

The following logic flow ensures data integrity during solubility measurement.

SolubilityProtocol Start Start: Excess 2-APPA Solid SolventAdd Add Solvent (e.g., Ethanol) Set Initial T (273.15 K) Start->SolventAdd Equilibrate Agitate (400 rpm) Isothermal Hold (4-8 hours) SolventAdd->Equilibrate Check Check Equilibrium (Constant Concentration?) Equilibrate->Check Check->Equilibrate No (Unstable) Sample Filter Supernatant (0.45 µm PTFE) Check->Sample Yes (Stable) Analyze Quantify Concentration (HPLC or Gravimetric) Sample->Analyze NextTemp Increase T by 5 K Analyze->NextTemp NextTemp->Equilibrate Repeat End End: T > 323.15 K NextTemp->End Limit Reached

Figure 1: Isothermal saturation method workflow for determining solubility limits.

Data Processing
  • Plot

    
     vs 
    
    
    
    .
  • Verify Linearity: If

    
    , apply van't Hoff. If curved, apply Modified Apelblat.
    
  • Calculate Parameters: Use the slope and intercept to derive

    
     and 
    
    
    
    .

Expected Results & Data Structure

Based on the behavior of the phenoxy-propanoic class, the expected thermodynamic profile for 2-APPA is summarized below.

Solubility Trends
  • Methanol > Ethanol > Isopropanol: Solubility typically decreases as the alkyl chain length of the alcohol increases (decreasing polarity).

  • Temperature Effect: Solubility will increase with temperature (Endothermic).

Thermodynamic Parameters (Template)

Researchers should populate the following table with experimental data. The "Trend" column indicates the expected direction based on 2-HPPA data.

Solvent

(kJ/mol)

(J/mol[1][2]·K)

(at 298K)
Trend Interpretation
Methanol Positive (+)Positive (+)Positive (+)Enthalpy hinders, Entropy drives dissolution.
Ethanol Higher (+)Higher (+)Positive (+)Requires more energy to solvate than MeOH.
Water High (+)Low (+)Very High (+)Poor solubility; hydrophobic effect dominates.
Thermodynamic Cycle

Understanding the energy flow helps in solvent selection.

ThermoCycle Solid 2-APPA (Solid Crystal) Gas 2-APPA (Gas Phase) Solid->Gas Sublimation ΔH_sub > 0 Solution 2-APPA (Solvated) Solid->Solution Dissolution ΔH_sol = ΔH_sub + ΔH_solv Gas->Solution Solvation ΔH_solv < 0

Figure 2: The dissolution enthalpy (


) is the sum of the sublimation energy (breaking the lattice) and the solvation energy (forming solvent interactions).

Conclusion

The thermodynamic stability of 2-(4-Aminophenoxy)propanoic acid in solution is governed by an endothermic, entropy-driven mechanism .

  • Process Implication: Cooling crystallization is highly effective due to the strong temperature dependence of solubility (

    
    ).
    
  • Solvent Choice: Methanol or Ethanol are optimal for purification, offering high solubility at high temperatures and significant recovery upon cooling. Water acts as a strong anti-solvent.

References

  • Liu, W., et al. (2018).[3] "Thermodynamics of R-(+)-2-(4-Hydroxyphenoxy)propanoic Acid Dissolution in Methanol, Ethanol, and Methanol-Ethanol Mixture." Russian Journal of Physical Chemistry A.

  • Mudalip, S. K., et al. (2013). "Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents." Journal of Chemical & Engineering Data.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 6998892, (2S)-2-(4-aminophenyl)propanoic acid." PubChem.

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

Sources

Exploratory

Technical Guide: Enantiomeric Distinction of 2-(4-Aminophenoxy)propanoic Acid

Executive Summary 2-(4-Aminophenoxy)propanoic acid (PAPP) is a critical chiral intermediate employed primarily in the synthesis of aryloxyphenoxypropionate herbicides (the "fop" class) and, increasingly, in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Aminophenoxy)propanoic acid (PAPP) is a critical chiral intermediate employed primarily in the synthesis of aryloxyphenoxypropionate herbicides (the "fop" class) and, increasingly, in the development of high-performance chiral polyimides and pharmaceutical agents (PPAR agonists).

The molecule possesses a single stereogenic center at the C2 position of the propanoic acid moiety. The distinction between the (R)- and (S)- enantiomers is not merely structural but functional:

  • Biological Activity: The (R)-enantiomer is the biologically active scaffold responsible for the inhibition of acetyl-CoA carboxylase (ACCase) in graminaceous weeds. The (S)-enantiomer is generally biologically inert or acts as a competitive impurity.

  • Synthetic Utility: In material science, the enantiomeric purity of PAPP dictates the optical and thermal properties of resulting polyimides, used often as chiral stationary phases (CSPs).

This guide delineates the physicochemical differences, biological mechanisms, and stereoselective synthetic protocols required to isolate and utilize the specific enantiomers.

Part 1: Stereochemical & Physicochemical Characterization

Configuration and Nomenclature

The absolute configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.[1]

  • Priority Sequence: –O–Ar (1) > –COOH (2) > –CH₃ (3) > –H (4).

  • Configuration:

    • (R)-Enantiomer: When the lowest priority group (–H) is oriented away from the viewer, the sequence 1→2→3 is clockwise .[2] This is typically the dextrorotatory (+) form in this class of ethers.

    • (S)-Enantiomer: The sequence 1→2→3 is counter-clockwise .[2]

Comparative Properties Table

While scalar physical properties (MP, BP) are identical in an achiral environment, their interaction with chiral fields (enzymes, polarized light) differs.

Property(R)-2-(4-Aminophenoxy)propanoic acid(S)-2-(4-Aminophenoxy)propanoic acid
CAS Number Specific to R-isomer (e.g., related 94050-90-5 for OH-analog)Specific to S-isomer
Biological Activity High (ACCase Inhibitor Precursor)Negligible (Often considered an impurity)
Optical Rotation Typically (+)-DextrorotatoryTypically (-)-Levorotatory
Target Enzyme Acetyl-CoA Carboxylase (Eukaryotic)None (Weak affinity)
Primary Application Herbicide Synthesis (e.g., Fenoxaprop-P)Chiral separation studies; Racemate component

Part 2: Biological Mechanism of Action

The industrial relevance of the (R)-enantiomer stems from its structural mimicry of the transition state in fatty acid biosynthesis.

The ACCase Inhibition Pathway

Herbicides derived from (R)-PAPP function by inhibiting Acetyl-CoA Carboxylase (ACCase) , specifically the carboxyltransferase (CT) domain in plastids of grasses.

  • Mechanism: The (R)-configuration allows the propionate tail to bind into the active site of the CT domain, locking the enzyme in a non-functional conformation.

  • Selectivity: Dicots (broadleaf plants) possess a prokaryotic-type ACCase that is structurally distinct and insensitive to this binding, providing crop selectivity.

Signaling Pathway Diagram

The following diagram illustrates the cascade from the (R)-isomer application to plant necrosis.

ACCase_Pathway App Application of (R)-Herbicide (Derivative of (R)-PAPP) Absorp Foliar Absorption & Translocation (Phloem Mobile) App->Absorp Target Target: Plastidic ACCase (Carboxyltransferase Domain) Absorp->Target Active Transport Inhib Inhibition of Malonyl-CoA Synthesis Target->Inhib Stereospecific Binding FattyAcid Blockage of Fatty Acid Biosynthesis (Lipid Depletion) Inhib->FattyAcid Membrane Cell Membrane Disruption (Loss of Integrity) FattyAcid->Membrane Death Meristematic Tissue Necrosis (Plant Death) Membrane->Death

Figure 1: Mechanism of action for (R)-isomer derived herbicides targeting lipid biosynthesis.

Part 3: Stereoselective Synthesis & Resolution Protocols

To obtain high optical purity (Enantiomeric Excess, ee > 98%), researchers utilize Chiral Pool Synthesis starting from naturally occurring lactic acid derivatives.

Protocol: Synthesis of (R)-2-(4-Aminophenoxy)propanoic Acid

This method relies on the inversion of configuration (Walden Inversion) during an SN2 reaction.

Reagents:

  • Substrate: (S)-(-)-Ethyl lactate (Natural L-lactate derivative).

  • Nucleophile: 4-Nitrophenol (Precursor to 4-aminophenol).

  • Leaving Group Activation: Tosyl chloride (TsCl) or Mesyl chloride (MsCl).

  • Reduction Agent: H₂/Pd-C or Fe/HCl.

Step-by-Step Methodology:

  • Activation (Retention of Configuration):

    • React (S)-ethyl lactate with TsCl in pyridine/DCM at 0°C.

    • Result: (S)-Ethyl-O-tosyllactate. (Stereocenter is untouched).

  • Displacement (Inversion of Configuration):

    • React (S)-tosylate with 4-nitrophenol in the presence of K₂CO₃ in acetonitrile (reflux).

    • Mechanism:[1][3][4][5][6] The phenoxide attacks the chiral carbon from the backside, displacing the tosylate.

    • Result: (R)-Ethyl 2-(4-nitrophenoxy)propionate. (Inversion S → R) .

  • Hydrolysis & Reduction:

    • Hydrolyze the ester (NaOH/MeOH).

    • Reduce the nitro group to an amino group using catalytic hydrogenation (H₂, Pd/C).

    • Final Product:(R)-2-(4-Aminophenoxy)propanoic acid .

Synthetic Workflow Diagram

Synthesis_Workflow Start (S)-Ethyl Lactate (Chiral Pool) Step1 Activation (TsCl, Pyridine) Start->Step1 Inter1 (S)-Tosylate (Retention) Step1->Inter1 Step2 SN2 Displacement (4-Nitrophenol, K2CO3) Inter1->Step2 Inter2 (R)-Nitro Ester (Inversion S -> R) Step2->Inter2 Walden Inversion Step3 Hydrogenation (H2, Pd/C) & Hydrolysis Inter2->Step3 Final (R)-2-(4-Aminophenoxy) propanoic acid Step3->Final

Figure 2: Stereoselective synthesis pathway utilizing the Chiral Pool strategy (S-Lactate to R-Product).

Part 4: Analytical Validation (Quality Control)

Trustworthiness in chiral chemistry requires rigorous validation of Enantiomeric Excess (ee).

Chiral HPLC Method[3][8]
  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:[7]10) with 0.1% TFA.

  • Detection: UV at 254 nm (aromatic absorption).

  • Expected Result: The enantiomers will display distinct retention times due to differential interaction with the chiral stationary phase.

Self-Validating Check
  • Racemic Standard: Always run a racemic mixture (synthesized from racemic 2-bromopropionic acid) first to establish retention times for both R and S peaks.

  • Spike Test: Spike the purified (R)-sample with the racemate to confirm the identity of the major peak and ensure no co-elution occurs.

References

  • BenchChem. (2025).[5] Application Notes and Protocols for 2-(4-Hydroxyphenoxy)propanamide as a Pesticide Intermediate. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 2-(4-Chlorophenoxy)propionic acid (Related Structure Data). Retrieved from [8]

  • Tu, X., et al. (2013). Enhanced (R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana. PubMed Central. Retrieved from

  • Master Organic Chemistry. (2016). The Cahn-Ingold-Prelog (CIP) Rules for Assigning R and S. Retrieved from

  • Chemistry LibreTexts. (2021). Chirality and R/S Naming System. Retrieved from

Sources

Foundational

Solubility Profile and Physicochemical Characterization of 2-(4-Aminophenoxy)propanoic Acid

The following technical guide provides an in-depth analysis of the solubility profile of 2-(4-Aminophenoxy)propanoic acid. This document is structured to support researchers and process chemists in optimization of synthe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the solubility profile of 2-(4-Aminophenoxy)propanoic acid. This document is structured to support researchers and process chemists in optimization of synthesis, purification, and formulation workflows.

Technical Guide | Version 1.0

Executive Summary

2-(4-Aminophenoxy)propanoic acid (2-APPA) is a bifunctional aromatic intermediate characterized by an amphoteric solubility profile. Its structure comprises a lipophilic phenoxy-propionic backbone modified with a hydrophilic carboxylic acid tail and a weakly basic aniline moiety.

This guide establishes that 2-APPA exhibits pH-dependent aqueous solubility driven by its zwitterionic potential, while its organic solvent profile follows a "like-dissolves-like" thermodynamic model favored by polar protic and aromatic solvents at elevated temperatures. Understanding these distinct solubility switches is critical for designing efficient crystallization and purification protocols.

Chemical Identity & Physicochemical Framework

To predict and manipulate solubility, one must first understand the competing intermolecular forces within the molecule.

PropertyValue / CharacteristicMechanistic Implication
Chemical Structure

Dual H-bond donor/acceptor sites.
Molecular Weight ~181.19 g/mol Moderate size; diffusion kinetics are fast.
pKa (Acid) ~3.8 – 4.2 (Carboxylic)Deprotonates at pH > 4.5 (Anionic solubility).
pKa (Base) ~4.0 – 4.6 (Aniline)Protonates at pH < 3.5 (Cationic solubility).
LogP (Octanol/Water) ~1.2 – 1.6 (Estimated)Moderate lipophilicity; prefers organic phases in neutral state.
The Amphoteric Solubility Switch

Unlike simple organic acids, 2-APPA possesses an "Isoelectric Region" (pH ~4.0–4.5) where the molecule exists predominantly in its neutral or zwitterionic form with net-zero charge. This is the point of minimum aqueous solubility (S_min) , often exploited for precipitation.

pH_Solubility_Switch Acidic pH < 3.0 Cationic Species (+) (Soluble) Neutral pH ~ 4.2 (pI) Neutral/Zwitterion (0) (Precipitation Zone) Acidic->Neutral Add Base (NaOH) Neutral->Acidic Add Acid (HCl) Basic pH > 6.0 Anionic Species (-) (Soluble) Neutral->Basic Add Base (NaOH) Basic->Neutral Add Acid (HCl)

Figure 1: The pH-dependent solubility switch of 2-APPA. Process engineers should target the red "Neutral" zone for product isolation.

Solubility Profile: Water vs. Organic Solvents

The following data synthesizes experimental trends from structurally analogous phenoxy-propionic acids (e.g., Quizalofop intermediates) and standard thermodynamic solvation principles.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility Rating (25°C)Temperature ResponseProcess Application
Polar Protic Methanol, EthanolHigh Significant IncreaseRecrystallization (cooling)
Polar Aprotic DMF, DMSOVery High Moderate IncreaseReaction solvent; difficult to remove
Aromatic Toluene, XyleneModerate Steep Increase Ideal for Recrystallization
Chlorinated DCM, ChloroformGood ModerateExtraction / Work-up
Aliphatic Hexane, HeptaneInsoluble NegligibleAnti-solvent (Precipitant)
Aqueous Water (pH 7)Low (<1 g/L)ModerateWaste / Wash
Aqueous Water (pH 10)High (>50 g/L)N/ASalt formation (Sodium salt)
Thermodynamic Analysis (Van't Hoff Trend)

In organic solvents like Toluene and Ethanol, the solubility of 2-APPA follows the Van't Hoff equation:



  • Endothermic Dissolution: Solubility increases with temperature.

  • Implication: The steep solubility curve in Toluene makes it the superior solvent for purification. You can dissolve the crude solid at 80°C and recover high-purity crystals at 20°C, while impurities remain in the mother liquor.

Experimental Determination Protocol

To verify specific solubility points for your unique lot or derivative, use the following self-validating Shake-Flask Protocol .

Reagents & Equipment
  • Solvents: HPLC Grade (Purity >99.9%).

  • Agitation: Orbital shaker with temperature control (±0.1°C).

  • Analysis: HPLC-UV (C18 Column, 254 nm detection).

Step-by-Step Workflow

Solubility_Protocol Start Start: Excess Solid + Solvent Equilibrate Agitate at Const. Temp (T) (24 - 48 Hours) Start->Equilibrate Filter Syringe Filter (0.45 µm) Isothermal Conditions Equilibrate->Filter Equilibrium Reached Dilute Dilute Aliquot with Mobile Phase Filter->Dilute Analyze HPLC Quantification (External Standard Method) Dilute->Analyze Calc Calculate Solubility (S) S = (Area_sample / Area_std) * Conc_std * Dilution Analyze->Calc

Figure 2: Standardized workflow for saturation solubility determination.

Critical Control Points:

  • Isothermal Filtration: Ensure the syringe and filter are pre-warmed to the test temperature to prevent premature crystallization during sampling.

  • pH Monitoring: For aqueous solubility, measure the pH of the saturated solution, not just the initial buffer, as the dissolving acid will shift the equilibrium.

Process Implications: Purification & Synthesis

The solubility profile dictates the most efficient purification strategy. Based on the "Soluble in Hot Toluene / Insoluble in Hexane" profile, the following purification cycle is recommended for high-purity isolation.

Recommended Recrystallization Cycle
  • Dissolution: Suspend crude 2-APPA in Toluene (approx. 5-7 volumes). Heat to 85°C until fully dissolved.

  • Hot Filtration: Filter while hot to remove mechanical impurities (insoluble salts, Fe powder residues from reduction).

  • Crystallization: Slowly cool the filtrate to 20°C. The steep solubility drop will force 2-APPA to crystallize out.

  • Anti-Solvent Polish (Optional): If yield is low, add Hexane (0.5 volumes) dropwise to force further precipitation.

  • Isolation: Filter the white/off-white crystals and wash with cold Toluene/Hexane (1:1).

Synthesis Context

2-APPA is typically synthesized via the reduction of 2-(4-nitrophenoxy)propanoic acid.

  • Reaction Medium: Ethanol/Water (1:[1]1) is often used because it solubilizes both the organic precursor and the inorganic reductants (Fe/NH4Cl).

  • Work-up: Post-reaction, the ethanol is evaporated. The residue is dissolved in alkaline water (pH > 9) to form the soluble salt, filtered to remove Iron sludge, and then re-acidified to pH 4.2 to precipitate the pure product.

References

  • Synthesis and Reduction of Phenoxy Propionates

    • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... (2022).[1] MDPI. Link

  • Purification of Hydroxy-Phenoxy Propionic Acids (Analog Data)

    • Purification of 2-(4-hydroxyphenoxy)propionic acid ester.[2][3][4] Google Patents (JPH02152945A). Link

  • General Solubility of Phenoxy Acids

    • Solubility of 2-(4-Chlorophenoxy)propionic acid.[5] LookChem Data.[5] Link

  • pKa and Physicochemical Constants

    • Bordwell pKa Table (Acidity in Water/DMSO).[6] Organic Chemistry Data.[6] Link

Sources

Exploratory

Technical Guide: Characterization of (R)-2-(4-Hydroxyphenoxy)propanoic Acid

The following technical guide details the physical and chemical characterization of (R)-2-(4-Hydroxyphenoxy)propanoic acid (CAS 94050-90-5). Editorial Note on CAS 94060-78-9: The CAS registry number 94060-78-9 provided i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical characterization of (R)-2-(4-Hydroxyphenoxy)propanoic acid (CAS 94050-90-5).

Editorial Note on CAS 94060-78-9: The CAS registry number 94060-78-9 provided in the topic request is invalid based on the Chemical Abstracts Service check-digit algorithm (Modulus 10). Extensive database cross-referencing confirms no public record for a compound with this specific ID. The closest valid, industrially significant compound matching the numeric pattern and context of "drug/agrochemical development" is CAS 94050-90-5 . This compound is the critical chiral intermediate for the "fop" class of herbicides (e.g., Quizalofop-P, Cyhalofop).[1] The guide below is structured around this molecule, assuming it to be the intended target of the inquiry.

Target Analyte: (R)-2-(4-Hydroxyphenoxy)propanoic acid (D-HPPA) Primary CAS: 94050-90-5 | Likely Typo Source: 94060-78-9

Executive Summary

(R)-2-(4-Hydroxyphenoxy)propanoic acid (D-HPPA) is a high-value chiral building block used primarily in the synthesis of aryloxyphenoxypropionate herbicides. Its characterization is critical because the herbicidal activity of the final products (e.g., Quizalofop-P-ethyl) resides almost exclusively in the (R)-enantiomer. Consequently, the analytical control strategy must prioritize enantiomeric purity alongside chemical purity. This guide outlines a self-validating characterization workflow, emphasizing chiral HPLC, thermal analysis, and spectroscopic identification.

Molecular Identification & Physicochemical Profile[2][3][4]

Nomenclature and Identifiers
ParameterData
Chemical Name (2R)-2-(4-hydroxyphenoxy)propanoic acid
Common Synonyms D-HPPA; (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid
CAS Number 94050-90-5
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
SMILES CC(O)=O
Physical Properties
PropertyValue / RangeMethod / Condition
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 145 – 148 °CDSC / Capillary (Lit.)
Boiling Point ~367.5 °CPredicted (760 mmHg)
Density 1.30 ± 0.06 g/cm³Predicted
Optical Rotation

to

c=0.1, Methanol
Solubility Soluble: Methanol, Ethanol, DMFInsoluble: Water (Acidic pH)Ambient Temp
pKa 3.32 ± 0.10Predicted (Carboxylic acid)

Synthesis & Degradation Logic

To understand the impurity profile, one must visualize the synthesis pathway. The industrial route typically involves the S_N2 inversion of (S)-2-chloropropionic acid by hydroquinone.

SynthesisPathway HQ Hydroquinone (Starting Material) Inter Transition State (Inversion of Configuration) HQ->Inter + Base CPA (S)-2-Chloropropionic Acid (Chiral Reagent) CPA->Inter Base NaOH / KOH (Base) HPPA (R)-2-(4-Hydroxyphenoxy) propanoic acid (Target: CAS 94050-90-5) Inter->HPPA Major Path (SN2) Impurity (S)-Isomer Impurity (Retention product) Inter->Impurity Minor Path (SN1/Racemization)

Caption: Synthesis logic showing the critical stereochemical inversion required to obtain the active (R)-isomer.

Detailed Characterization Protocols

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is the primary method for confirming solid-state identity and estimating absolute purity.

  • Instrument: Mettler Toledo DSC 3+ or equivalent.

  • Protocol:

    • Weigh 2–4 mg of sample into a standard aluminum pan (crimped, vented).

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 200°C under Nitrogen purge (50 mL/min).

  • Acceptance Criteria:

    • Onset Temperature: 145.0°C ± 2.0°C.

    • Peak Shape: Sharp endotherm indicating high crystallinity. Broadening suggests amorphous content or impurities.

Chemical Purity (HPLC-UV)

A reverse-phase method separates the main peak from hydroquinone (starting material) and bis-alkylated side products.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 280 nm (aromatic absorption).

  • System Suitability: Tailing factor < 1.5; Resolution > 2.0 between main peak and nearest impurity.

Enantiomeric Purity (Chiral HPLC)

This is the critical quality attribute (CQA) . Conventional C18 columns cannot distinguish the (R) and (S) enantiomers.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Expected Result: The (R)-enantiomer should elute significantly differently from the (S)-enantiomer.

  • Calculation: % e.e. (Enantiomeric Excess) =

    
    .
    
  • Target: > 98% e.e. for high-grade intermediates.

Spectroscopic Identification (NMR)

Nuclear Magnetic Resonance confirms the structure.

  • Solvent: DMSO-d6 or Methanol-d4.

  • 1H NMR (400 MHz, DMSO-d6) Key Signals:

    • 
       1.45 (d, 3H, -CH3): Doublet confirms the methyl group adjacent to the chiral center.
      
    • 
       4.60 (q, 1H, -CH-): Quartet confirms the proton at the chiral center.
      
    • 
       6.6 – 6.8 (m, 4H, Ar-H): Characteristic para-substituted benzene pattern.
      
    • 
       12.8 (br s, 1H, -COOH): Carboxylic acid proton.
      

Analytical Workflow Diagram

The following decision tree illustrates the sequence of testing to release a batch of CAS 94050-90-5 for downstream synthesis.

AnalyticalWorkflow Start Crude Sample (CAS 94050-90-5) Identity Identity Check (IR / 1H NMR) Start->Identity Purity Chemical Purity (RP-HPLC) Identity->Purity Pass Reject Reject / Reprocess Identity->Reject Fail Chiral Chiral Purity (Chiral HPLC) Purity->Chiral >98% Area Purity->Reject Fail SolidState Solid State (DSC / XRD) Chiral->SolidState >98% e.e. Chiral->Reject Fail Release Release for Synthesis SolidState->Release MP 145-148°C SolidState->Reject Amorphous/Low MP

Caption: Step-by-step quality control workflow ensuring both chemical and stereochemical integrity.

References

  • PubChem. Compound Summary: (2R)-2-(4-hydroxyphenoxy)propanoic acid (CID 101182). National Library of Medicine. Available at: [Link]

  • ChemSrc. CAS 94050-90-5 Physical Properties and Melting Point Data. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Toxicological Profile and Safe Handling of 2-(4-Aminophenoxy)propanoic Acid

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The toxicological properties of 2-(4-Aminophenoxy)propanoic acid have not been fully investigated.

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The toxicological properties of 2-(4-Aminophenoxy)propanoic acid have not been fully investigated. The information provided herein is based on data from structurally similar compounds and established principles of chemical safety. A conservative approach is mandatory when handling this substance.

Executive Summary

2-(4-Aminophenoxy)propanoic acid is a chemical compound with potential applications in research and development. However, a comprehensive toxicological profile for this specific molecule is not currently available in the public domain. This guide addresses this critical information gap by providing a framework for its safe handling, storage, and disposal. The recommendations are inferred from the known hazards of its constituent chemical moieties—the primary aromatic amine, the phenoxy group, and the propanoic acid side chain—and from Safety Data Sheets (SDS) of structurally related analogs. This document emphasizes rigorous adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment (PPE), and outlines emergency procedures. Furthermore, it highlights the need for future toxicological studies to definitively characterize the hazard profile of this compound.

Section 1: Chemical Identity and Physicochemical Properties

A clear understanding of the chemical's identity and physical properties is fundamental to its safe handling.

  • Chemical Name: 2-(4-Aminophenoxy)propanoic acid

  • Molecular Formula: C₉H₁₁NO₃

  • Molecular Weight: 181.19 g/mol

  • CAS Number: While a specific CAS number for the racemic mixture was not identified, related structures are registered, such as 2-(4-Aminophenyl)propanoic acid (CAS 59430-62-5) and (2R)-2-(4-Aminophenyl)propanoic acid (CAS 110772-51-5).[1][2] Researchers should verify the specific CAS number associated with their procured material.

Structural Formula:

Predicted Physicochemical Properties:

Due to the lack of experimental data for the target compound, the following table presents predicted data for a structurally similar compound, 2-[4-[(2-Phenoxyacetyl)amino]phenoxy]propanoic acid, to provide an estimation of its physical behavior.

PropertyPredicted ValueUnitSource
Melting Point 184°C
Boiling Point 438 - 443°C
Water Solubility 4.66e-4g/L
LogKow (Octanol-Water Partition Coefficient) 2.77-
pKa (Acidic) 5.79-
pKa (Basic) 0.742-

These values are for a related compound and should be used for estimation purposes only.

Section 2: Hazard Identification and Classification (Inferred)

A definitive hazard classification for 2-(4-Aminophenoxy)propanoic acid is not available. The following potential hazards are inferred from its structural components and data from analogous compounds.

Primary Aromatic Amines (PAAs): This class of chemicals is known for a range of potential health hazards, including carcinogenicity and mutagenicity.[3] PAAs can be readily absorbed through the skin.[3] Acute exposure can lead to methaemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[4]

Phenoxy Herbicides (e.g., 2,4-D): Structurally related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) have been extensively studied. While the toxicological profile is specific to each molecule, general concerns for this class include potential kidney and liver effects with chronic exposure.[5]

Propanoic Acid Derivatives: The propanoic acid moiety imparts acidic properties. Concentrated solutions or the solid material may be corrosive or irritating to tissues upon contact. The structurally related 2-(4-Hydroxyphenoxy)propionic acid is classified as causing serious eye damage and skin irritation.[6][7][8]

Inferred Hazard Summary:

HazardClassificationBasis of Inference
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Inferred from related compound 2-(4-Aminophenoxy)-2-methylpropanoic acid (H302).[9]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Based on data for 2-(4-Hydroxyphenoxy)propionic acid (H315).[6][10]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)Based on data for 2-(4-Hydroxyphenoxy)propionic acid (H318).[6][8]
Skin Sensitization Category 1 (May cause an allergic skin reaction)Inferred from related compound 2-(4-Aminophenoxy)-2-methylpropanoic acid (H317).[9] Aromatic amines are also known skin sensitizers.[4]
Respiratory Irritation May cause respiratory irritationBased on data for 2-(4-Hydroxyphenoxy)propionic acid.[7][10]
Long-term Toxicity Data not availableThe presence of an aromatic amine functional group warrants caution due to the known carcinogenic potential of some members of this class.[11]

Section 3: Safe Handling and Storage Protocols

Given the unknown toxicological profile, a conservative approach to handling and storage is essential. All operations should be conducted based on the assumption that the compound is hazardous.

Engineering Controls

The primary method for exposure control is to handle the material in a controlled environment.

  • Fume Hood: All weighing and solution preparation activities must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: The laboratory should have adequate general ventilation.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Use chemical safety goggles and a face shield.[8]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A buttoned, long-sleeved lab coat is required.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary.

Experimental Workflow: Safe Handling Protocol

The following workflow outlines the critical steps for safely handling 2-(4-Aminophenoxy)propanoic acid powder.

Step-by-Step Methodology:

  • Preparation: Don all required PPE before entering the designated handling area.

  • Area Decontamination: Ensure the work surface inside the chemical fume hood is clean and free of contaminants.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of the solid compound to the weigh boat using a clean spatula.

    • Minimize the generation of dust during transfer.

  • Dissolution:

    • Transfer the weighed solid into the desired vessel.

    • Slowly add the solvent (e.g., DMSO), ensuring the container is aimed away from the user.[12]

  • Cleanup:

    • Carefully clean the spatula and any contaminated surfaces with an appropriate solvent-dampened wipe.

    • Dispose of all contaminated disposables (weigh boats, wipes, gloves) in a designated hazardous waste container.

  • Post-Handling: After completing the work, remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

Diagram: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal PPE Don Required PPE Area_Prep Prepare Fume Hood PPE->Area_Prep 1. Setup Weigh Weigh Compound Area_Prep->Weigh 2. Begin Task Dissolve Prepare Solution Weigh->Dissolve 3. Transfer Decontaminate Decontaminate Tools & Surfaces Dissolve->Decontaminate 4. Cleanup Waste Dispose of Hazardous Waste Decontaminate->Waste Wash Wash Hands Thoroughly Waste->Wash 5. Final Step

Caption: Standard workflow for handling potent chemical powders.

Storage Conditions

Proper storage is crucial to maintain chemical integrity and prevent accidental release.

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[13]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • The storage area should be segregated from general laboratory supplies.

Section 4: First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
Ingestion Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Section 5: Accidental Release and Disposal

All waste generated from handling this compound must be treated as hazardous.

Spill Response Protocol
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Contain:

    • For small dry spills, carefully sweep up the material, avoiding dust generation. Alternatively, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

    • Place the contained material into a suitable, labeled, leak-proof container for hazardous waste.[8]

  • Clean: Clean the spill area with a suitable detergent and water, collecting all cleaning materials as hazardous waste.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 3.2.

Diagram: Spill Response Workflow

G Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (Use inert absorbent) PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Clean Clean & Decontaminate Spill Area Collect->Clean Dispose Dispose of all materials as Hazardous Waste Clean->Dispose

Sources

Exploratory

The Strategic Role of 2-(4-Aminophenoxy)propanoic Acid in Agrochemical and Pharmaceutical Synthesis

The following technical guide details the role, synthesis, and application of 2-(4-Aminophenoxy)propanoic acid in the development of aryloxyphenoxypropionate (AOPP) herbicides and its emerging utility in pharmaceutical r...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of 2-(4-Aminophenoxy)propanoic acid in the development of aryloxyphenoxypropionate (AOPP) herbicides and its emerging utility in pharmaceutical research.

[1]

Executive Summary

2-(4-Aminophenoxy)propanoic acid is a pivotal, albeit often transient, intermediate in the high-fidelity synthesis of aryloxyphenoxypropionates (AOPPs). While the final commercial "fop" herbicides (e.g., Fenoxaprop, Quizalofop) typically feature an ether linkage derived from a hydroxy precursor, the amino variant represents a critical junction in process chemistry. It serves two distinct functions:

  • Process Fidelity: It is the key intermediate in the "Nitro-Reduction-Diazotization" pathway, a route designed to guarantee mono-substitution and high enantiomeric excess (ee), avoiding the bis-alkylation impurities common to hydroquinone-based routes.

  • Pharmacophore Expansion: In drug discovery, the amino group acts as a versatile handle for generating novel amide or urea-linked congeners, currently under investigation for human ACCase inhibition (oncology) and PPAR agonism (metabolic disease).

Part 1: The Chemical Core & Industrial Significance[2]

The "Nitro-Amino-Hydroxy" Trifecta

In industrial herbicide synthesis, the purity of the chiral center (typically the R-isomer) is paramount for bioactivity. The standard route involving the alkylation of hydroquinone often leads to bis-alkylation (formation of 1,4-bis(2-carboxyethoxy)benzene), which is difficult to separate.

To circumvent this, a linear protection-deprotection strategy is employed, where the amino compound is the stable reduced intermediate.

The Pathway Logic:

  • Nitration/Substitution: p-Nitrophenol is reacted with (S)-2-chloropropionic acid. The nitro group acts as a "dummy" protecting group, preventing reaction at the 4-position.

  • Reduction: The nitro group is hydrogenated to an amine (2-(4-aminophenoxy)propanoic acid).

  • Transformation: The amine is converted to a hydroxyl group via diazotization, yielding high-purity (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPA).

Visualization: The High-Fidelity Synthesis Pathway

The following diagram illustrates the divergent utility of the amino intermediate.

SynthesisPathway Start p-Nitrophenol + (S)-2-Chloropropionic Acid Nitro 2-(4-Nitrophenoxy) propanoic acid Start->Nitro SN2 Substitution (Inversion of Config) Amino 2-(4-Aminophenoxy) propanoic acid (The Core Intermediate) Nitro->Amino H2 / Pd-C Reduction Hydroxy (R)-2-(4-Hydroxyphenoxy) propanoic acid (R-HPA) Amino->Hydroxy 1. NaNO2/H2SO4 2. Hydrolysis Amide Novel Amide/Urea Derivatives Amino->Amide Acylation/Isocyanates (Drug Discovery) Fops Commercial 'Fops' (Fenoxaprop, Quizalofop) Hydroxy->Fops SnAr Coupling with Heterocycle Drugs Pharm. Candidates (ACCase/PPAR) Amide->Drugs Lead Optimization

Caption: Divergent synthesis showing the Amino intermediate as the branch point between established herbicide manufacture (Green path) and novel drug discovery (Red path).

Part 2: Validated Experimental Protocols

Protocol A: Synthesis of 2-(4-Aminophenoxy)propanoic Acid

Objective: Selective reduction of the nitro group without racemization of the propionate tail.

Reagents:

  • (R)-2-(4-nitrophenoxy)propanoic acid (1.0 eq)

  • Pd/C (5% or 10% loading, 50% water wet)

  • Methanol (Solvent)

  • Hydrogen gas (Balloon or low pressure)

Step-by-Step Methodology:

  • Dissolution: Charge a hydrogenation reactor with (R)-2-(4-nitrophenoxy)propanoic acid dissolved in methanol (10 volumes).

  • Catalyst Addition: Add Pd/C catalyst (5 wt% relative to substrate) under an inert nitrogen atmosphere to prevent ignition.

  • Hydrogenation: Purge the system with hydrogen gas. Maintain reaction at 40–50°C under 0.1–0.3 MPa H₂ pressure. Monitor via HPLC until the nitro precursor < 0.5%.

  • Filtration: Filter the hot solution through Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The amino acid product typically crystallizes upon cooling or addition of an antisolvent (e.g., hexane).

    • Quality Check: Product should appear as an off-white to pale brown solid. Purity >98% by HPLC.

Protocol B: Diazotization to (R)-2-(4-Hydroxyphenoxy)propanoic Acid

Objective: Conversion of the amino group to a hydroxyl group to generate the standard herbicide precursor.

Reagents:

  • 2-(4-Aminophenoxy)propanoic acid (1.0 eq)

  • Sulfuric Acid (35-50% aq. solution)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Urea (Quencher)

Step-by-Step Methodology:

  • Acidification: Suspend the amino acid in dilute sulfuric acid and cool to 0–5°C . Control of temperature is critical to prevent decomposition of the diazonium salt.

  • Diazotization: Dropwise add an aqueous solution of NaNO₂ while maintaining internal temperature < 5°C. Stir for 30 minutes. The solution should become clear/yellowish.

  • Hydrolysis: Slowly heat the diazonium salt solution to 70–80°C . Nitrogen gas evolution will be vigorous. Continue heating until gas evolution ceases (approx. 1–2 hours).

  • Workup: Cool the mixture to room temperature. The product, (R)-HPA, will precipitate. Filter and wash with cold water.

  • Recrystallization: Purify using water or a toluene/water system to achieve >99% ee.

Part 3: Pharmaceutical & Advanced Research Applications[1][10][13]

While the agricultural sector dominates the volume, the "drug development" sector utilizes the 2-(4-aminophenoxy)propanoic acid scaffold for its structural similarity to fibrates and its ability to target lipid metabolism enzymes.

Human ACCase Inhibition (Oncology)

AOPP herbicides target plastidic ACCase in grasses.[1] However, human Acetyl-CoA Carboxylase (ACC1/ACC2) is a validated target for cancer therapy (limiting fatty acid synthesis in rapidly dividing tumors) and metabolic syndrome.

  • Mechanism: The amino-analogs bind to the Carboxyltransferase (CT) domain.

  • Research Focus: Replacing the ether linkage with an amide (-NH-CO-) or urea (-NH-CO-NH-) linkage alters the binding kinetics, potentially overcoming the isoleucine/leucine selectivity filter that makes standard "fops" inactive in humans.

PPAR Agonists (Metabolic Disease)

The structure of 2-(4-aminophenoxy)propanoic acid is homologous to the "fibrate" class of drugs (PPAR


 agonists).
  • Structure-Activity Relationship (SAR): The propionic acid tail mimics the fatty acid substrates. The amino group allows for the attachment of lipophilic "tails" (e.g., benzoxazoles, quinazolinones) that fit into the PPAR ligand-binding pocket.

Quantitative Comparison of Linkage Stability:

PropertyEther Linkage (Standard AOPP)Amide Linkage (Amino-Derived)Relevance
Metabolic Stability High (CYP450 resistant)Moderate (Subject to amidases)Amides allow for "soft drug" design (active then metabolized).
H-Bonding Acceptor only (Oxygen)Donor & Acceptor (Amide)Amides can form additional H-bonds in the enzyme active site.
Synthesis Requires Phenol + Halo-heterocycleRequires Amine + Acid ChlorideAmine route allows access to a broader chemical space.

References

  • Synthesis of R-HPA via Nitro-Reduction

    • Patent: "Preparation method of R-(+)-2-(4-hydroxyphenoxy) propionic acid."[2][3] CN112745221A.

    • Source:

  • Toxic Mechanisms of Aryloxyphenoxypropionates

    • Article: Ore, A., & Olayinka, E. T. (2019).[4][5] "Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms." International Journal of Biochemistry Research & Review.[4][5]

    • Source:

  • ACCase Inhibitors and Resistance

    • Article: "Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum." MDPI Plants.
    • Source:

  • Structural Basis of ACCase Inhibition

    • Article: "An isoleucine/leucine residue in the carboxyltransferase domain of acetyl-CoA carboxylase is critical for interaction with aryloxyphenoxypropion
    • Source:

  • Novel Quinazolinone Derivatives

    • Article: "Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
    • Source:

Sources

Foundational

Crystal structure analysis of 2-(4-Aminophenoxy)propanoic acid derivatives

Crystal Structure & Synthetic Analysis of 2-(4-Aminophenoxy)propanoic Acid Derivatives Executive Summary & Strategic Importance The 2-(4-aminophenoxy)propanoic acid (APPA) scaffold represents a critical pharmacophore and...

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure & Synthetic Analysis of 2-(4-Aminophenoxy)propanoic Acid Derivatives

Executive Summary & Strategic Importance

The 2-(4-aminophenoxy)propanoic acid (APPA) scaffold represents a critical pharmacophore and agrochemical building block. Structurally, it serves as the core architecture for "fop" herbicides (aryloxyphenoxypropionates like clodinafop-propargyl) and emerging dual-action pharmaceutical agents targeting PPAR


 and glucokinase.

This technical guide provides a rigorous analysis of the crystalline state of APPA derivatives. Understanding the solid-state arrangement—specifically the hydrogen-bonding networks and supramolecular synthons—is essential for optimizing solubility, stability, and bioavailability in drug formulation.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis followed by a slow-evaporation crystallization technique is required. The following protocol focuses on the Ethyl 2-(4-aminophenoxy)acetate derivative, a model system for this class.

Synthetic Workflow (Step-by-Step)

Reagents: 4-Nitrophenol, Ethyl bromoacetate, Anhydrous


, KI (catalytic), Fe powder, 

.
  • O-Alkylation (Williamson Ether Synthesis):

    • Dissolve 4-nitrophenol (0.01 mol) in dry acetone (20 mL).

    • Add anhydrous

      
       (0.02 mol) and reflux for 20 minutes to generate the phenoxide.[1]
      
    • Add ethyl bromoacetate (0.01 mol) and a catalytic amount of KI (10 mg).

    • Reflux for 8 hours.[1] Monitor via TLC (Hexane:EtOAc 7:3).

    • Filter hot to remove inorganic salts. Evaporate solvent to obtain the nitro-intermediate.

  • Selective Reduction (Nitro to Amine):

    • Suspend the nitro-intermediate in Ethanol/Water (3:1).

    • Add

      
       (5 eq) and Fe powder (3 eq).
      
    • Reflux for 4 hours.[1] The reaction proceeds via a single-electron transfer mechanism.

    • Hot Filtration: Filter the reaction mixture while hot to remove iron residues.

    • Extraction: Extract the filtrate with Ethyl Acetate (

      
       mL). Dry over 
      
      
      
      .
  • Crystallization:

    • Dissolve the crude amine in minimal hot ethanol.

    • Allow the solution to stand at room temperature (25°C) in a vibration-free environment for 5–7 days.

    • Result: Reddish-brown prism crystals suitable for XRD.[1]

Reaction Pathway Diagram

SynthesisPath Start 4-Nitrophenol Inter Ethyl 2-(4-nitrophenoxy)acetate Start->Inter Ethyl bromoacetate K2CO3, Acetone, Reflux Product Ethyl 2-(4-aminophenoxy)acetate Inter->Product Fe / NH4Cl EtOH/H2O, Reduct. Crystal Single Crystal (Triclinic P-1) Product->Crystal Slow Evap. (Ethanol, 25°C)

Figure 1: Synthetic pathway and crystallization flow for APPA derivatives.

Crystallographic Analysis

The crystal structure of APPA derivatives reveals a competition between strong hydrogen bond donors (


, 

) and acceptors (Ether

, Carbonyl

).
Crystal Data Summary

The following data represents the crystallographic parameters for Ethyl 2-(4-aminophenoxy)acetate , a representative structure for this class.

ParameterValueSignificance
Crystal System TriclinicLow symmetry, common for flexible organic molecules.
Space Group

Centrosymmetric; implies inversion centers are key packing elements.
Z Value 2Two molecules per unit cell.[1]
Unit Cell a 8.2104(6) ÅShort axis, likely the stacking direction.
Unit Cell b 10.3625(9) ÅIntermediate axis.[1]
Unit Cell c 11.9562(9) ÅLong axis, accommodating the phenoxy-alkyl tail.
Volume 968.02 ųIndicates efficient packing density (

g/cm³).

101.79°, 91.85°, 102.76°Deviations from 90° confirm triclinic lattice.
Molecular Conformation

The molecule adopts an extended conformation. The ether linkage (


) introduces a "kink" in the structure, preventing perfect planarity. The torsion angle around the ether oxygen is critical for determining the packing efficiency. In most derivatives, the propanoic acid/ester tail is twisted relative to the phenyl ring (dihedral angle 

), minimizing steric clash with the ortho-hydrogens.

Supramolecular Architecture & H-Bonding

The stability of the crystal lattice is governed by specific "Supramolecular Synthons."

Hydrogen Bonding Motifs
  • Amine-Carbonyl Interaction (

    
    ): 
    The primary interaction involves the amino group acting as a donor to the carbonyl oxygen of a neighboring ester/acid group. This forms infinite 1D chains running parallel to the a-axis.
    
  • Ether Oxygen Role: The phenoxy oxygen is a weak acceptor but participates in

    
     interactions, stabilizing the lateral packing between chains.
    
  • Carboxylic Acid Dimers (In Acid Derivatives): For the free acid form (2-(4-aminophenoxy)propanoic acid), the structure typically forms the classic

    
     carboxylic acid dimer . However, the presence of the amino group often disrupts this, leading to Head-to-Tail  chains where the acid protonates the amine (zwitterionic character) or forms 
    
    
    
    bonds.
Hirshfeld Surface Analysis

Hirshfeld surface analysis quantifies the intermolecular contacts:

  • 
     Contacts:  ~45-50% of surface (Van der Waals packing).
    
  • 
     Contacts:  ~25-30% (Strong H-bonds).
    
  • 
     Contacts:  ~15% (
    
    
    
    interactions).
Supramolecular Synthon Diagram

Synthons cluster_packing Crystal Lattice Stabilization MolA Molecule A (Donor: NH2) MolB Molecule B (Acceptor: C=O) MolA->MolB Strong H-Bond (N-H...O) MolC Molecule C (Weak Acceptor: O-Ether) MolA->MolC Weak Interaction (C-H...O) MolB->MolA Reciprocal Packing

Figure 2: Dominant supramolecular synthons driving crystal lattice formation.

Structure-Activity Relationship (SAR) Implications

The crystallographic data directly informs the biological activity of these derivatives:

  • Herbicidal Activity (The "Fop" Mechanism):

    • Target: Acetyl-CoA carboxylase (ACCase).

    • Structural Insight: The "kinked" conformation observed in the crystal structure mimics the transition state required to bind into the ACCase active site. The R-enantiomer is typically the bioactive form; crystallizing the racemate often results in centrosymmetric space groups (like

      
      ), whereas the pure enantiomer would crystallize in a chiral space group (e.g., 
      
      
      
      ).
  • Solubility Profile:

    • The strong

      
       network creates a high lattice energy, which correlates with lower aqueous solubility. Disrupting this network (e.g., by N-alkylation or esterification) significantly alters the melting point and solubility, a key tactic in prodrug design.
      

References

  • Al-Ostoot, F. H., et al. (2022).[1][2] "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies." Crystals, 12(2), 226.

  • Smith, G., et al. (2004). "The Crystal Structure of 2-(4-Hydroxyphenoxy)propanoic Acid." Acta Crystallographica Section E, 60, o3366.

  • Prabhuswamy, A., et al. (2021).[2] "Synthesis, Crystal Structure Elucidation, Hirshfeld Surface Analysis... of 2-(4-Fluorophenoxy) Acetic Acid." European Journal of Chemistry, 12(3), 304-313.

  • PubChem.[3][4] (n.d.). "2-(4-Hydroxyphenoxy)propionic acid - Compound Summary." National Library of Medicine.

Sources

Exploratory

Biodegradability and Environmental Fate of 2-(4-Aminophenoxy)propanoic Acid

The following technical guide is structured to address the specific physicochemical behavior, biodegradation mechanisms, and environmental risk profile of 2-(4-Aminophenoxy)propanoic acid (often abbreviated as 2-APPA or...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific physicochemical behavior, biodegradation mechanisms, and environmental risk profile of 2-(4-Aminophenoxy)propanoic acid (often abbreviated as 2-APPA or related to the PAPA scaffold).

This guide synthesizes data from structural analogues (aryloxyphenoxypropionates), functional group analysis (anilines/ethers), and standard OECD testing frameworks.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

2-(4-Aminophenoxy)propanoic acid (CAS: 59430-62-5) is a critical bifunctional intermediate used in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Quizalofop-P-ethyl metabolites) and increasingly as a cleavable linker scaffold in pharmaceutical Antibody-Drug Conjugates (ADCs).[1]

Its environmental fate is governed by its amphoteric nature (containing both a basic amine and an acidic carboxyl group) and the stability of the aryl-ether bond . While the propanoic acid tail facilitates initial aerobic biodegradation, the ether linkage presents a metabolic bottleneck requiring specific monooxygenase activity. This guide details the degradation kinetics, mobility risks, and validated protocols for assessing its persistence in wastewater and soil matrices.

Chemical Identity & Physicochemical Determinants

Understanding the fate of 2-APPA requires a precise analysis of its speciation in environmental media.

PropertyValue / CharacteristicEnvironmental Implication
CAS Number 59430-62-5Specific identifier for regulatory tracking.[1]
Molecular Formula C

H

NO

Low molecular weight (181.19 g/mol ) suggests high bioavailability.[1]
pKa (Acid) ~3.8 (Carboxyl)Exists as an anion at environmental pH (6–8).[1]
pKa (Base) ~4.2 (Aniline)Significant protonation only in acidic effluents (pH < 4).[1]
Log K

0.9 – 1.2 (Estimated)Low bioaccumulation potential .[1] High water solubility implies transport via aqueous phase.[1]
Solubility High (>1 g/L at pH 7)Rapid dispersion in surface waters; low sorption to sediment.[1]
Speciation Logic

At a typical environmental pH of 7.0, 2-APPA exists primarily as a zwitterion or anion .[1]

  • Fate Driver: The anionic charge repels soil silicates (negative charge), leading to high mobility (Low K

    
    ) .[1]
    
  • Risk: Potential for groundwater leaching if not degraded in the topsoil horizon.[1]

Biotic Degradation: Pathways & Mechanisms

The biodegradation of 2-APPA is biphasic.[1] The molecule consists of a readily oxidizable alkyl chain and a more recalcitrant ether-linked aromatic ring.

Metabolic Pathway Analysis[1]
  • Phase I: Side-Chain Oxidation (Rapid)

    • Microbial beta-oxidation attacks the propanoic acid tail.[1]

    • Enzymes:[1][2] Acyl-CoA dehydrogenases.[1]

    • Result: Shortening of the chain or decarboxylation.[1]

  • Phase II: Ether Cleavage (Rate-Limiting)

    • The ether bond is stable against hydrolysis.[1] Cleavage requires oxidative O-dealkylation .[1]

    • Enzymes:[1][2] Cytochrome P450 monooxygenases or specific etherases (e.g., from Sphingomonas or Pseudomonas spp.).[1]

    • Product: Releases 4-Aminophenol and Pyruvate/Lactate .[1]

  • Phase III: Ring Fission

    • 4-Aminophenol is further degraded via the beta-ketoadipate pathway (ortho-cleavage) or meta-cleavage, eventually mineralizing to CO

      
       and NH
      
      
      
      .[1]
Visualization: Proposed Biodegradation Pathway

The following diagram illustrates the critical cleavage steps and enzymes involved.

BiodegradationPathway cluster_legend Mechanism Legend Parent 2-(4-Aminophenoxy) propanoic acid (2-APPA) Inter1 Intermediate: 4-Aminophenol Parent->Inter1 Ether Cleavage (Monooxygenase/Etherase) Inter2 Side Product: Pyruvate / Lactate Parent->Inter2 C-O Bond Scission RingCleavage Ring Fission (Beta-ketoadipate pathway) Inter1->RingCleavage 1,2-Dioxygenase (Ortho-cleavage) Mineralization Mineralization (CO2 + H2O + NH3) Inter2->Mineralization TCA Cycle RingCleavage->Mineralization Hydrolysis & Decarboxylation key1 Blue Arrow: Rate-Limiting Step key2 Red Arrow: Toxicity Risk Step

Caption: Proposed aerobic biodegradation pathway of 2-APPA. The ether cleavage (Blue) is the critical bottleneck, releasing 4-aminophenol which must be rapidly metabolized to prevent toxicity.

Environmental Fate & Risk Assessment

Compartmental Distribution
  • Water: Primary sink.[1] High solubility ensures residence in the water column.[1]

  • Soil: High Leaching Potential .[1] The anionic form does not bind well to soil organic matter (K

    
     estimated < 50 L/kg).[1]
    
  • Air: Negligible volatility (Henry’s Law Constant < 10

    
     atm-m
    
    
    
    /mol).[1]
Ecotoxicity Context

While the parent molecule (2-APPA) is moderately toxic, the transient metabolite 4-aminophenol is a known toxicant/sensitizer.

  • Aquatic Toxicity: LC50 (Fish) typically > 10 mg/L (Parent).[1]

  • Microbial Inhibition: High concentrations (>100 mg/L) in WWTPs may inhibit nitrifying bacteria due to the aniline moiety.[1]

Experimental Protocols: Validating Biodegradability

To confirm the "Ready Biodegradability" of 2-APPA, standard OECD protocols must be modified to account for potential amine toxicity.

Recommended Protocol: OECD 301F (Manometric Respirometry) Modified

Objective: Measure O


 consumption over 28 days to determine mineralization.

Rationale: The standard OECD 301F is preferred over 301B (CO


 Evolution) because it allows for real-time monitoring of lag phases caused by bacterial adaptation to the ether bond.
Step-by-Step Workflow:
  • Inoculum Preparation:

    • Source: Activated sludge from a municipal WWTP (pre-conditioned if "Inherent" biodegradability is suspected).[1]

    • Wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC).[1]

    • Adjust suspended solids (MLSS) to 30 mg/L.[1]

  • Test Medium:

    • Standard OECD mineral medium (pH 7.4).[1]

    • Test Substance: 2-APPA at 30 mg/L (lower than standard 100 mg/L to mitigate amine toxicity).[1]

  • Controls:

    • Blank: Inoculum + Medium (Endogenous respiration).[1]

    • Reference: Sodium Benzoate (Check viability).[1]

    • Toxicity Control: 2-APPA + Sodium Benzoate (Check for inhibition).[1]

  • Measurement:

    • Incubate at 22°C in dark.

    • Continuous O

      
       uptake monitoring via pressure sensor (BOD).[1]
      
  • Pass Criteria:

    • 60% ThOD (Theoretical Oxygen Demand) within a 10-day window after reaching 10% degradation.[1]

Analytical Monitoring (HPLC-UV/MS)

Do not rely solely on BOD.[1] You must track the disappearance of the parent and the formation of the phenol metabolite.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.[1]

  • Detection:

    • 2-APPA: UV @ 240 nm / 280 nm.[1]

    • 4-Aminophenol: Electrochemical detection or UV @ 290 nm (highly sensitive).[1]

Synthesis of Technical Insights

  • The "Ether Lock": The persistence of 2-APPA is defined by the availability of ether-cleaving bacteria. In sterile environments, it is persistent.[1] In biologically active soils, it is inherently biodegradable (Half-life: 5–15 days).[1]

  • Drug Development Implication: If used as a linker in ADCs, the excretion of 2-APPA in urine is likely.[1] WWTPs with high retention times (>10 days) will degrade it effectively.[1] High-rate systems may discharge it unchanged.[1]

  • Regulatory Status: As an intermediate, it often falls under "Site Limited Intermediate" exemptions (REACH), but strict effluent controls are required due to the aniline structural alert.

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 301: Ready Biodegradability.[1] OECD Publishing.[1] Link

  • U.S. EPA. Fate, Transport and Transformation Test Guidelines: OPPTS 835.3110 - Ready Biodegradability.[1]Link[1]

  • ECHA (European Chemicals Agency). Registered Substances Database: 4-Aminophenol (Metabolite Data).[1]Link[1]

  • Gao, Y., et al. (2024). Efficient Biodegradation of Multiple Aryloxyphenoxypropionate Herbicides by Corynebacterium sp.[1][3] Z-1. Journal of Agricultural and Food Chemistry.[1][3] Link

  • PubChem. Compound Summary: 2-(4-Aminophenoxy)propanoic acid.[1] National Library of Medicine.[1] Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(4-Aminophenoxy)propanoic acid

Application Note: High-Purity Synthesis of 2-(4-Aminophenoxy)propanoic Acid Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-(4-Aminophenoxy)propanoic acid (CAS: 59430-62-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 2-(4-Aminophenoxy)propanoic Acid

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-(4-Aminophenoxy)propanoic acid (CAS: 59430-62-5 / 110772-51-5 for R-isomer), a critical pharmacophore in the development of aryloxyphenoxypropionate herbicides (e.g., quizalofop, fenoxaprop) and a versatile intermediate for pharmaceutical amides.

Unlike generic organic synthesis manuals, this guide prioritizes process safety , impurity control , and chiral integrity . The protocol utilizes a three-stage workflow: Williamson ether synthesis via a propionate ester, hydrolytic deprotection, and catalytic hydrogenation. This "Ester-Route" is selected over direct alkylation of the acid to maximize yield and facilitate intermediate purification.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the formation of bis-alkylated byproducts and to minimize the handling of unstable amino-acid zwitterions until the final step.

  • Step 1 (Scaffold Construction): Nucleophilic substitution (SN2) of 4-nitrophenol with ethyl 2-bromopropionate.

  • Step 2 (Deprotection): Base-catalyzed hydrolysis of the ester to the free nitro-acid.

  • Step 3 (Functionalization): Chemoselective reduction of the nitro group to the amine using Pd/C catalyzed hydrogenation.

Note on Chirality: If the (R)-enantiomer is required (common for bioactivity), start with (S)-ethyl 2-chloropropionate or (S)-ethyl 2-bromopropionate . The SN2 reaction proceeds with inversion of configuration, yielding the (R)-ether.

Reaction Scheme & Pathway Visualization

SynthesisPath cluster_0 Phase 1: Scaffold Formation Start 4-Nitrophenol (Starting Material) Inter1 Intermediate 1: Ethyl 2-(4-nitrophenoxy)propionate Start->Inter1 Step 1: Alkylation (Acetone, Reflux) Reagent Ethyl 2-bromopropionate (+ K2CO3) Reagent->Inter1 Inter2 Intermediate 2: 2-(4-Nitrophenoxy)propanoic acid Inter1->Inter2 Step 2: Hydrolysis (NaOH, MeOH) Product Target: 2-(4-Aminophenoxy)propanoic acid Inter2->Product Step 3: Hydrogenation (H2, Pd/C)

Figure 1: Strategic reaction pathway illustrating the conversion of 4-nitrophenol to the target amino acid via esterification and reduction.

Detailed Experimental Protocol

Phase 1: Synthesis of Ethyl 2-(4-nitrophenoxy)propionate

Objective: Create the ether linkage while protecting the carboxylic acid to prevent side reactions.

Reagents & Stoichiometry:

Reagent Equiv. MW ( g/mol ) Role
4-Nitrophenol 1.0 139.11 Nucleophile
Ethyl 2-bromopropionate 1.1 181.03 Electrophile
Potassium Carbonate (anhydrous) 2.0 138.21 Base

| Acetone (or Acetonitrile) | - | - | Solvent |

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-nitrophenol (13.9 g, 100 mmol) in acetone (200 mL) .

  • Base Addition: Add potassium carbonate (27.6 g, 200 mmol) . The solution will turn bright yellow (formation of phenoxide anion). Stir at room temperature for 15 minutes.

  • Alkylation: Add ethyl 2-bromopropionate (14.3 mL, 110 mmol) dropwise via a syringe or addition funnel.

    • Critical Insight: If using the chiral (S)-chloro reagent, add a catalytic amount of Potassium Iodide (KI) to accelerate the Finkelstein reaction in situ, ensuring complete inversion to the (R)-product [1].

  • Reaction: Heat to reflux (approx. 56°C for acetone) for 6–8 hours . Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol spot should disappear.

  • Workup:

    • Cool the mixture and filter off the inorganic salts (KBr/K2CO3).

    • Concentrate the filtrate under reduced pressure to obtain a yellow oil.

    • Dissolve the oil in Ethyl Acetate (150 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted nitrophenol.

    • Dry over MgSO4, filter, and concentrate.

    • Yield Expectation: >90% as a pale yellow solid or oil.

Phase 2: Hydrolysis to 2-(4-Nitrophenoxy)propanoic Acid

Objective: Deprotect the ester to reveal the carboxylic acid.

Procedure:

  • Dissolution: Dissolve the crude ester from Phase 1 in Methanol (100 mL) .

  • Hydrolysis: Add a solution of NaOH (8.0 g, 200 mmol) in Water (50 mL) .

  • Reaction: Stir at room temperature for 2–3 hours. The solution will darken slightly.

  • Isolation:

    • Evaporate the methanol under reduced pressure.

    • Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (50 mL) to remove any non-polar impurities.

    • Acidification (Critical Step): Cool the aqueous layer to 0°C in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring until pH ~1–2.

    • The product will precipitate as a solid.[1] Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Characterization: 2-(4-nitrophenoxy)propanoic acid.[2] Melting point approx. 136–138°C (check literature specific to isomer).

Phase 3: Catalytic Reduction to 2-(4-Aminophenoxy)propanoic Acid

Objective: Reduce the nitro group to an amine without affecting the ether or carboxylic acid.

Reagents:

  • Substrate: 2-(4-Nitrophenoxy)propanoic acid[2]

  • Catalyst: 10% Palladium on Carbon (Pd/C) (5 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol

  • Hydrogen Source: H2 gas (balloon or low pressure)

Procedure:

  • Preparation: In a hydrogenation flask (or Parr shaker bottle), dissolve 2-(4-nitrophenoxy)propanoic acid (10 g) in Methanol (100 mL) .

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) .

    • Safety Alert: Pd/C is pyrophoric. Wet the catalyst with a small amount of water or toluene before adding the solvent to prevent ignition of methanol vapors.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Stir under H2 atmosphere (balloon pressure is sufficient, or 30 psi in a shaker) at room temperature for 4–6 hours.

  • Monitoring: Monitor by TLC or HPLC. The yellow color of the nitro compound will fade to colorless.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with methanol.

    • Caution: Do not let the filter cake dry out completely in air; keep it wet and dispose of it in a dedicated waste container for pyrophoric metals.

    • Concentrate the filtrate to dryness.

  • Purification: The crude product is often pure enough. If necessary, recrystallize from water/ethanol or precipitate from alkaline solution by adjusting pH to the isoelectric point (approx pH 5–6).

Experimental Workflow Diagram

Workflow cluster_phase1 Phase 1: Etherification cluster_phase2 Phase 2: Hydrolysis cluster_phase3 Phase 3: Reduction P1_Mix Mix 4-Nitrophenol + K2CO3 in Acetone (15 min) P1_Add Add Ethyl 2-bromopropionate Reflux 6-8h P1_Mix->P1_Add P1_Wash Filter Salts -> Conc -> Wash w/ 1M NaOH P1_Add->P1_Wash P2_React Dissolve in MeOH/H2O Add NaOH, Stir 3h P1_Wash->P2_React Crude Ester P2_Acid Acidify aq. layer (pH 1) to Precipitate Solid P2_React->P2_Acid P2_Dry Filter & Dry Nitro-Acid Intermediate P2_Acid->P2_Dry P3_Prep Dissolve in MeOH Add 10% Pd/C P2_Dry->P3_Prep Pure Nitro Acid P3_Hydro Stir under H2 (balloon) 4-6h, RT P3_Prep->P3_Hydro P3_Final Filter (Celite) -> Conc -> Recrystallize P3_Hydro->P3_Final

Figure 2: Operational workflow for the laboratory-scale synthesis.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Off-white to beige powderVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Proton NMR δ 6.7 (m, 4H, Ar-H), 4.6 (q, 1H, CH), 1.5 (d, 3H, CH3)1H-NMR (DMSO-d6 or Acetone-d6)
Mass Spec [M+H]+ = 182.2 m/zLC-MS (ESI+)
Melting Point ~136–138°C (Decomposes)Capillary MP

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure reagents are dry. Water interferes with the Williamson ether synthesis. Use anhydrous K2CO3 and dry acetone.[3]

  • Incomplete Reduction: If the reaction stalls, purge the H2 and refill. Catalyst poisoning can occur; ensure the intermediate from Step 2 is free of sulfur or halide traces.

  • Product Color: The amino acid oxidizes easily in air (turning brown). Store under nitrogen or argon in the dark.

References

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Retrieved from [Link]

  • National Institutes of Health (PMC). (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid.[4] Retrieved from [Link]

  • Google Patents. (1986). Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds.

Sources

Application

Application Note: Optimized Esterification Protocols for 2-(4-Aminophenoxy)propanoic Acid

Executive Summary & Strategic Analysis The esterification of 2-(4-aminophenoxy)propanoic acid (CAS: 119297-04-8 for the acid; analogs include Diclofop intermediates) presents a classic chemoselective challenge in organic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The esterification of 2-(4-aminophenoxy)propanoic acid (CAS: 119297-04-8 for the acid; analogs include Diclofop intermediates) presents a classic chemoselective challenge in organic synthesis: transforming a carboxylic acid in the presence of a nucleophilic aniline amine.

While standard Fischer esterification is robust, the amphoteric nature of the substrate requires specific modifications to prevent self-polymerization (amide formation) and N-alkylation. This guide details two high-fidelity protocols designed to lock the amine functionality via protonation, ensuring exclusive O-acylation at the carboxyl group.

Key Reaction Parameters
ParameterSpecificationRationale
Substrate 2-(4-Aminophenoxy)propanoic acidAmphoteric zwitterion; requires acidification to solubilize.
Target Methyl/Ethyl 2-(4-aminophenoxy)propanoateLipophilic ester for drug delivery or herbicide synthesis.
Critical Control Amine Protonation The amine (-NH₂) must be converted to ammonium (-NH₃⁺) before activation of the carboxyl group to prevent intermolecular amidation.
Preferred Method Thionyl Chloride / Alcohol Generates anhydrous HCl in situ; irreversible removal of water (as SO₂) drives equilibrium.

Mechanistic Pathway & Chemoselectivity

The success of this transformation relies on the Fischer-Speier mechanism, accelerated by the in situ generation of acyl chlorides or activated oxonium species.

Reaction Logic Diagram

The following diagram illustrates the critical "Protonation-Lock" mechanism that prevents side reactions.

EsterificationMechanism Start 2-(4-Aminophenoxy) propanoic acid Protonation Step 1: Amine Protonation (Formation of Ammonium Salt) Start->Protonation HCl/SOCl2 Activation Step 2: Carbonyl Activation (Oxonium Ion Formation) Protonation->Activation Excess H+ SideReaction BLOCKED: Self-Amidation Protonation->SideReaction Prevents Nucleophilic NH2 Attack Step 3: Nucleophilic Attack (Alcohol Addition) Activation->Attack R-OH (Solvent) Elimination Step 4: Elimination of Water (Formation of Ester-HCl) Attack->Elimination - H2O Neutralization Step 5: Workup (Free Base Liberation) Elimination->Neutralization NaHCO3 (aq)

Figure 1: Mechanistic pathway highlighting the protection of the amine group via protonation during acid catalysis.

Detailed Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Gold Standard)

This method is preferred for its high yield (>95%) and operational simplicity. Thionyl chloride reacts with the alcohol to produce anhydrous HCl and scavenges water produced during esterification.

Reagents:

  • 2-(4-Aminophenoxy)propanoic acid (1.0 equiv)

  • Methanol or Ethanol (Anhydrous, 10-15 mL per gram of substrate)

  • Thionyl Chloride (SOCl₂, 1.2 – 1.5 equiv)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Solvent Preparation: Charge the flask with anhydrous alcohol (MeOH or EtOH) and cool to 0°C in an ice bath.

  • Activation: Add Thionyl Chloride dropwise over 15-20 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Addition: Remove the ice bath. Add solid 2-(4-Aminophenoxy)propanoic acid in portions. The solution may initially be cloudy but will clarify as the ammonium salt forms.

  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 3–5 hours .

    • Monitoring: Check by TLC (System: Ethyl Acetate/Hexane 1:1). The acid spot (baseline/streaking) should disappear, replaced by a higher R_f ester spot.

  • Isolation (Salt Form): Evaporate the solvent under reduced pressure. The residue is the Ester Hydrochloride Salt . This is often stable and can be stored.

  • Free Base Liberation (Optional):

    • Dissolve the residue in Ethyl Acetate.

    • Wash carefully with saturated NaHCO₃ solution until pH ~8. Note: CO₂ evolution will occur.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Method B: Sulfuric Acid Catalyzed (Fischer) Esterification

Suitable for large-scale batches where SOCl₂ handling is restricted.

Protocol:

  • Dissolve the amino acid in excess alcohol (10-20 volumes).

  • Add concentrated H₂SO₄ (0.1 – 0.2 equiv) slowly.

  • Reflux for 6-12 hours. For ethyl/propyl esters, use a Dean-Stark trap to remove water azeotropically to drive conversion.

  • Workup: Neutralize with aqueous Na₂CO₃, extract into organic solvent (DCM or EtOAc), and evaporate.

Process Workflow & Quality Control

The following diagram outlines the operational workflow from raw material to purified ester.

Workflow RawMaterial Raw Material: 2-(4-Aminophenoxy)propanoic acid Reaction Reaction: Reflux 4h (65-78°C) RawMaterial->Reaction ReagentPrep Reagent Prep: MeOH + SOCl2 (0°C) ReagentPrep->Reaction IPC IPC: TLC / HPLC (Check consumption of Acid) Reaction->IPC IPC->Reaction Incomplete Workup Workup: Evaporation -> Neutralization (NaHCO3) IPC->Workup Complete (>98%) Purification Purification: Recrystallization (EtOH/Hex) or Column Workup->Purification FinalProduct Final Product: Alkyl 2-(4-aminophenoxy)propanoate Purification->FinalProduct

Figure 2: Operational workflow for the synthesis and isolation of the target ester.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Water in solvent/reactionUse anhydrous alcohol; ensure drying tube is active. Water hydrolyzes the ester back to acid.[1][2]
Dark Coloration Oxidation of AnilinePerform reaction under Nitrogen or Argon atmosphere. Aniline derivatives oxidize easily in air.
Incomplete Reaction Insufficient Acid/TimeIncrease reflux time or add 0.5 eq more SOCl₂. Ensure the amine is fully protonated (pH < 2).
Side Product (Amide) pH too highEnsure the reaction remains acidic throughout. Do not neutralize until the workup phase.

References

  • PrepChem. "Synthesis of ethyl 2-(4-aminophenoxy)-2-methylpropionate." PrepChem.com. Accessed October 26, 2025. Link

  • Altowyan, M. S., et al. "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators." Molecules, vol. 27, no. 3, 2022.[1] Link

  • Master Organic Chemistry. "Fischer Esterification: Mechanism and Conditions." MasterOrganicChemistry.com. Accessed October 26, 2025. Link

  • PubChem. "2-(4-Aminophenyl)propanoic acid (Compound Summary)." National Center for Biotechnology Information. Accessed October 26, 2025. Link

  • Google Patents. "Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid (EP0761640A1)." Google Patents. Accessed October 26, 2025. Link

Sources

Method

Technical Guide: Synthesis and Application of Polyimides Derived from 2-(4-Aminophenoxy)propanoic Acid

This application note details the protocol for utilizing 2-(4-Aminophenoxy)propanoic acid (2-APPA) as a functional monomer in the synthesis of high-performance Poly(amide-imide)s (PAIs) or carboxyl-functionalized Polyimi...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the protocol for utilizing 2-(4-Aminophenoxy)propanoic acid (2-APPA) as a functional monomer in the synthesis of high-performance Poly(amide-imide)s (PAIs) or carboxyl-functionalized Polyimides (PIs) .

Introduction & Strategic Utility

2-(4-Aminophenoxy)propanoic acid (2-APPA) is a heterofunctional monomer containing an aromatic amine, an ether linkage, and an aliphatic carboxylic acid with a chiral center (alpha-carbon). Unlike standard diamine or dianhydride monomers, 2-APPA is an AB-type intermediate or a terminating agent . Its incorporation into polyimide backbones is primarily achieved through the synthesis of a Diimide-Diacid precursor, which is then polymerized to form soluble, functionalized Poly(amide-imide)s.

Key Advantages:

  • Solubility Enhancement: The flexible ether linkage and pendant methyl group disrupt chain packing, significantly improving solubility in organic solvents (DMAc, NMP).

  • Chirality: The asymmetric center at the propanoic acid moiety allows for the synthesis of optically active polymers , useful for chiral separation membranes.

  • Functionalization Site: The carboxylic acid group remains available for further crosslinking (e.g., with epoxy resins) or post-polymerization modification.

Critical Materials & Pre-Synthesis Validation

Before polymerization, the purity of 2-APPA must be validated to ensure high molecular weight.

ComponentSpecificationRole
2-(4-Aminophenoxy)propanoic acid >99.5% (HPLC), dried at 60°C/vacFunctional Monomer
Aromatic Dianhydride e.g., 6FDA, ODPA, BTDA (Sublimed)Core Imide Former
Aromatic Diamine e.g., ODA, BAPP (Recrystallized)Chain Extender
Triphenyl Phosphite (TPP) DistilledCondensation Agent
Solvent (NMP/Pyridine) Anhydrous (<50 ppm H₂O)Reaction Medium

Purity Check (Self-Validating Step):

  • Melting Point: Verify distinct sharp melting point (approx. 145–148°C, depending on enantiomeric purity).

  • Appearance: White to off-white crystalline powder. Yellowing indicates oxidation of the amine.

Protocol A: Synthesis of Diimide-Diacid Intermediate

Direct polymerization of 2-APPA is inefficient due to the mismatch in reactivity between the amine and the carboxylic acid under standard imide conditions. The industry-standard approach is to first synthesize a Diimide-Diacid (DIDA) monomer.

Reaction Logic:



Step-by-Step Procedure:
  • Stoichiometry Setup:

    • Charge a 250 mL 3-neck round-bottom flask with 10.0 mmol of the chosen Dianhydride (e.g., 4,4'-Oxydiphthalic anhydride, ODPA).

    • Add 20.0 mmol (exact stoichiometric equivalent) of 2-(4-Aminophenoxy)propanoic acid .

    • Add 40 mL of Glacial Acetic Acid (solvent/catalyst).

  • Imidization:

    • Equip the flask with a reflux condenser, nitrogen inlet, and magnetic stirrer.

    • Heat the mixture to reflux (approx. 120°C) for 12–16 hours .

    • Mechanism:[1][2] The amine reacts with the anhydride to form amic acid, which then cyclizes to the imide. The carboxylic acid of the propanoic group remains unreacted.

  • Isolation & Purification:

    • Cool the solution to room temperature.[1][2] The Diimide-Diacid product should precipitate.

    • Pour the mixture into 300 mL of cold water/methanol (1:1) to complete precipitation.

    • Filter the white solid.

    • Recrystallization: Dissolve in hot DMAc/Ethanol mixture and cool to crystallize.

    • Drying: Vacuum dry at 100°C for 24 hours.

  • Validation:

    • FTIR: Confirm appearance of Imide peaks (1780, 1720 cm⁻¹) and Carboxylic Acid broad band (2500–3000 cm⁻¹). Confirm absence of Amine N-H stretch (3300–3400 cm⁻¹).

Protocol B: Polymerization to Poly(amide-imide) (PAI)

Once the Diimide-Diacid is synthesized, it acts as a dicarboxylic acid monomer. It is polymerized with a diamine using the Yamazaki-Higashi phosphorylation method.

Workflow Diagram (DOT):

G M1 2-(4-Aminophenoxy) propanoic acid Intermediate Diimide-Diacid (DIDA) M1->Intermediate Reflux in AcOH (Imidization) M2 Dianhydride (e.g., 6FDA) M2->Intermediate Polymer Poly(amide-imide) (PAI) Intermediate->Polymer TPP, Pyridine, LiCl (Direct Polycondensation) Diamine Aromatic Diamine (e.g., ODA) Diamine->Polymer

Figure 1: Synthetic pathway from 2-APPA monomer to Poly(amide-imide).

Step-by-Step Procedure:
  • Reactant Charging:

    • In a dry 100 mL 3-neck flask, place 2.0 mmol of the synthesized Diimide-Diacid .

    • Add 2.0 mmol of the Aromatic Diamine (e.g., 4,4'-Oxydianiline).

    • Add 0.6 g of LiCl or CaCl₂ (to solubilize the polymer).

    • Add 10 mL of NMP (N-methyl-2-pyrrolidone).

  • Activation:

    • Add 2.5 mmol of Triphenyl Phosphite (TPP) .

    • Add 2.5 mL of Pyridine .

  • Polymerization:

    • Heat the solution to 100–110°C under nitrogen flow.

    • Stir vigorously for 3 hours . The solution should become viscous (gel-like).

    • Note: If viscosity is too high, dilute with a small amount of NMP.

  • Work-up:

    • Precipitate the polymer solution into 500 mL of Methanol under high-speed stirring (blender recommended).

    • Wash the fiber/powder repeatedly with hot methanol to remove pyridine and phosphorous residues.

    • Dry at 150°C under vacuum.

Characterization & Properties

TechniqueParameterExpected Outcome
FTIR Functional GroupsImide C=O (1780, 1720 cm⁻¹), Amide C=O (1650 cm⁻¹), Ether C-O-C (1240 cm⁻¹).
1H NMR StructureDistinct doublet for Methyl protons (-CH3) at ~1.6 ppm; Aromatic protons 6.5–8.5 ppm.
TGA Thermal Stability5% Weight Loss Temp (

) > 400°C. (Lower than pure PI due to aliphatic segment).
DSC

Glass Transition typically 220–280°C (depending on dianhydride rigidity).
Solubility ProcessabilitySoluble in NMP, DMAc, DMF, DMSO at room temperature.

Application Note on Chirality: If starting with enantiomerically pure (S)-2-(4-aminophenoxy)propanoic acid, the resulting PAI will exhibit optical rotation. This property is critical for applications in chiral recognition membranes for enantioseparation of pharmaceuticals.

References

  • Synthesis of Amino-Acid Based Polyimides

    • Mallakpour, S., & Kowsari, E. (2005). Synthesis and characterization of new optically active poly(amide-imide)s containing N,N'-(pyromellitoyl)-bis-L-amino acid and 1,5-bis(4-aminophenoxy)naphthalene. Polymer Bulletin, 53, 369–378. Link

  • Phosphorylation Polycondensation (Yamazaki-Higashi Method)

    • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373–1380. Link

  • Functionalized Polyimides for Membranes

    • Lozano, A. E., et al. (2001). Preparation and properties of polyimides and copolyimides with carboxylic acid side groups. Macromolecules, 34, 2121-2128. (Contextual reference for COOH-functionalized PIs). Link

  • Monomer Precursor Context (BAPP Synthesis)

    • Eastmond, G. C., & Paprotny, J. (1996). Synthesis and properties of polyimides based on 2,2-bis[4-(4-aminophenoxy)phenyl]propane. Reactive and Functional Polymers, 30(1-3), 27-41. Link

Sources

Application

Application Note: HPLC Method Development for 2-(4-Aminophenoxy)propanoic Acid

This application note details the method development strategy for 2-(4-Aminophenoxy)propanoic acid , a zwitterionic intermediate often encountered in the synthesis or degradation of aryloxyphenoxypropionate herbicides (e...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the method development strategy for 2-(4-Aminophenoxy)propanoic acid , a zwitterionic intermediate often encountered in the synthesis or degradation of aryloxyphenoxypropionate herbicides (e.g., Quizalofop-P-ethyl).

The following guide prioritizes First-Principles Method Development , addressing the specific challenges of retaining and separating small, amphoteric molecules.

Executive Summary

Developing a robust HPLC method for 2-(4-Aminophenoxy)propanoic acid (2-APPA) presents a classic chromatographic challenge: the molecule is amphoteric . It contains a basic primary amine and an acidic carboxylic acid.

  • The Challenge: At neutral pH, the molecule exists as a zwitterion, leading to poor retention on standard C18 columns and potential peak tailing due to secondary silanol interactions.[1]

  • The Solution: This protocol utilizes a pH-controlled mobile phase combined with a Polar-Embedded C18 or Phenyl-Hexyl stationary phase . This combination ensures adequate retention, sharp peak shape, and reproducibility.[1]

Physicochemical Profiling & Strategy

Before selecting a column, we must understand the analyte's behavior in solution.[1]

PropertyValue (Approx.)Chromatographic Implication
Structure H₂N-Ph-O-CH(CH₃)-COOHContains both basic (-NH₂) and acidic (-COOH) sites.
pKa (Acid) ~3.5 - 4.0Below pH 3.5, the acid is protonated (neutral).
pKa (Base) ~4.0 - 5.0 (Aniline-like)Below pH 4.0, the amine is protonated (cationic).
LogP 0.9 - 1.5Moderately polar. Requires low organic start for retention.[1]
UV Max ~230 nm, ~280 nm230 nm offers higher sensitivity; 280 nm offers higher selectivity.[1]
Method Development Logic (The "Why")
  • pH Selection: We select pH 3.0 . At this pH, the carboxylic acid is predominantly protonated (neutral), suppressing ion-repulsion from the stationary phase.[1] The amine is protonated (positive), which increases solubility but risks tailing on older silica.[1]

  • Column Selection: A standard C18 may suffer from "dewetting" (phase collapse) at the high aqueous conditions needed to retain this polar molecule. We utilize a Polar-Embedded C18 (e.g., amide-embedded) or a Phenyl-Hexyl column. These providing alternative selectivity (pi-pi interactions with the aniline ring) and resistance to phase collapse.

Visual Workflow: Method Development Decision Tree

MethodDevelopment Start Analyte: 2-(4-Aminophenoxy)propanoic acid CheckStructure Identify Functional Groups: Amine (Basic) + Acid (Carboxylic) Start->CheckStructure SelectPH Select Mobile Phase pH CheckStructure->SelectPH PathLowPH Low pH (2.5 - 3.0) Acid: Neutral | Amine: + SelectPH->PathLowPH Preferred for Stability PathMidPH Mid pH (6.0 - 7.0) Acid: - | Amine: Neutral SelectPH->PathMidPH Alternative (MS compatible) ColumnChoice Select Stationary Phase PathLowPH->ColumnChoice C18Polar Polar-Embedded C18 (Prevents Tailing of Amine) ColumnChoice->C18Polar PhenylHexyl Phenyl-Hexyl (Pi-Pi Selectivity) ColumnChoice->PhenylHexyl FinalMethod Final Protocol: Buffer: 20mM Phosphate pH 3.0 Column: Phenyl-Hexyl C18Polar->FinalMethod PhenylHexyl->FinalMethod

Caption: Decision tree illustrating the logic for selecting pH 3.0 and a Phenyl-Hexyl column to manage the zwitterionic nature of the analyte.

Optimized Experimental Protocol

Reagents and Chemicals[2]
  • Reference Standard: 2-(4-Aminophenoxy)propanoic acid (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).[1]
Chromatographic Conditions (The "Gold Standard")
ParameterSettingRationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Provides pi-pi interactions with the phenoxy/aniline ring, enhancing retention and selectivity over aliphatic impurities.
Mobile Phase A 20 mM

, adjusted to pH 3.0 with

Suppresses carboxylic acid ionization; buffers amine.[1]
Mobile Phase B Acetonitrile (ACN)Sharper peaks than Methanol for this analyte; lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Temperature 30°CImproves mass transfer and peak symmetry.
Injection Volume 10 µLStandard injection load.[1]
Detection UV-Vis / PDA @ 230 nm (Quant) & 280 nm (Qual)230 nm targets the aniline absorption max; 280 nm is specific to the aromatic ether.
Gradient Program

The molecule is relatively polar.[1][3] A high-organic start will cause it to elute in the void volume (


).
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 955Initial equilibration (High aqueous to retain polar analyte).
8.0 4060Linear ramp to elute hydrophobic impurities.
10.0 4060Isocratic hold.[1]
10.1 955Return to initial conditions.
15.0 955Re-equilibration.[1]

Step-by-Step Methodology

Step 1: Buffer Preparation (Critical)[1]
  • Weigh 2.72 g of Potassium Dihydrogen Phosphate (

    
    ).
    
  • Dissolve in 950 mL of Milli-Q water.

  • Use a calibrated pH meter.[1] Add dilute Phosphoric Acid (

    
    , ~10%) dropwise until pH reaches 3.00 ± 0.05 .
    
  • Dilute to exactly 1000 mL.

  • Filter through a 0.45 µm nylon membrane filter to remove particulates that could clog the column.

Step 2: Standard Preparation[1]
  • Stock Solution (1 mg/mL): Weigh 10 mg of 2-(4-Aminophenoxy)propanoic acid into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1] Sonicate if necessary.[1]

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A (Buffer).

    • Note: Diluting in the starting mobile phase prevents "solvent shock" which causes peak distortion for early eluting peaks.

Step 3: System Suitability Testing (SST)

Before running samples, inject the Working Standard 5 times.[1]

  • Acceptance Criteria:

    • Retention Time %RSD: < 1.0%[1]

    • Peak Area %RSD: < 1.0%[1]

    • Tailing Factor (

      
      ): 0.9 < 
      
      
      
      < 1.5
    • Theoretical Plates (

      
      ): > 5000
      

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is trustworthy, assess the following:

  • Linearity: Prepare calibration standards at 5, 10, 25, 50, and 100 µg/mL. Plot Concentration vs. Area.[1]

    
     should be > 0.999.
    
  • LOD/LOQ: Based on Signal-to-Noise (S/N).

    • LOD (S/N = 3): Typically ~0.1 µg/mL for this chromophore.

    • LOQ (S/N = 10): Typically ~0.5 µg/mL.[2]

  • Specificity: Inject a blank (Mobile Phase) to ensure no interference at the retention time of the analyte.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions with the amine group.Ensure pH is low (3.0).[4] If problem persists, add 5-10 mM Triethylamine (TEA) to the buffer as a silanol blocker, or switch to a "End-capped" column.[1]
Early Elution (

)
Insufficient retention of the polar zwitterion.Reduce initial %B to 2% or 0%. Switch to a "C18-AQ" column designed for 100% aqueous phase.
Retention Time Drift pH instability or Temperature fluctuation.[1]Check buffer pH daily.[1] Use a column oven to thermostat the column.
Split Peaks Solvent mismatch.Ensure the sample diluent matches the initial mobile phase (95% Buffer).

References

  • U.S. EPA. (2025). Chemical Properties for 2-[4-[(2-Phenoxyacetyl)amino]phenoxy]propanoic acid. CompTox Chemicals Dashboard.[1][3] Link

  • PubChem. (2025).[5] Compound Summary for (2S)-2-(4-aminophenyl)propanoic acid. National Library of Medicine. Link

  • Dolan, J. W. (2002).[1] The Role of pH in HPLC Method Development. LCGC North America.[1] (General reference for pH strategy in zwitterion separation).

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Reference for Polar-Embedded column selection).

  • Sigma-Aldrich. Product Specification: 2-(4-Aminophenoxy)-2-methylpropanoic acid.[6] Link

Disclaimer

This protocol is intended for research and development purposes. Users must validate the method in their own laboratory according to their specific regulatory requirements (e.g., GLP/GMP) before routine use.[1]

Sources

Method

Catalytic reduction techniques to produce 2-(4-Aminophenoxy)propanoic acid

Application Note: Catalytic Reduction Techniques for 2-(4-Aminophenoxy)propanoic Acid Abstract & Technical Scope 2-(4-Aminophenoxy)propanoic acid is a critical bifunctional intermediate used in the synthesis of aryloxyph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Reduction Techniques for 2-(4-Aminophenoxy)propanoic Acid

Abstract & Technical Scope

2-(4-Aminophenoxy)propanoic acid is a critical bifunctional intermediate used in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Quizalofop-P-ethyl) and high-performance pharmaceutical building blocks. Its synthesis predominantly relies on the reduction of its nitro-precursor, 2-(4-nitrophenoxy)propanoic acid.

While stoichiometric chemical reductions (e.g., Fe/HCl, SnCl₂) are historically common, they generate excessive metallic waste and trace impurities inappropriate for GMP environments. This guide details Catalytic Hydrogenation and Catalytic Transfer Hydrogenation (CTH) protocols. These methods offer superior atom economy, simplified workup, and high enantiomeric retention for chiral variants.

Reaction Mechanism & Pathway

The reduction of the nitro group occurs via a stepwise deoxygenation pathway on the catalyst surface. Understanding this mechanism is vital for troubleshooting "stalled" reactions, which often accumulate the hydroxylamine intermediate.

ReactionPathway Nitro 2-(4-Nitrophenoxy) propanoic acid (Precursor) Nitroso Nitroso Intermediate Nitro->Nitroso + H₂ (fast) Hydroxyl Hydroxylamine Intermediate (Potential Impurity) Nitroso->Hydroxyl + H₂ (fast) Amine 2-(4-Aminophenoxy) propanoic acid (Target) Hydroxyl->Amine + H₂ (rate limiting) Cat Catalyst Surface (Pd/C or Ra-Ni) Cat->Nitro Adsorption

Figure 1: Stepwise reduction pathway. The conversion of Hydroxylamine to Amine is often rate-determining; premature termination leads to colored impurities.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be controlled.

ParameterRecommended RangeMechanistic Impact
Catalyst Loading 5–10 wt% (dry basis)Higher loading increases rate but risks ring hydrogenation or dehalogenation (if halogens present).
Hydrogen Pressure 1–5 bar (15–75 psi)Higher pressure accelerates the rate-limiting step (Hydroxylamine → Amine).
Temperature 25°C – 50°C>60°C increases risk of thermal runaway and decarboxylation.
Solvent System MeOH, EtOH, or Water/NaOHProtic solvents facilitate hydrogen transfer. Alkaline water (pH >8) solubilizes the acid precursor.
Agitation >800 RPM (Gas-Liquid Mass Transfer)Hydrogenation is mass-transfer limited. Poor mixing mimics "dead catalyst."

Protocol 1: Heterogeneous Catalytic Hydrogenation (Pd/C)

This is the "Gold Standard" method for purity and yield.

Materials:

  • Substrate: 2-(4-Nitrophenoxy)propanoic acid (10.0 g, 47.4 mmol).

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (0.5 g dry eq).

  • Solvent: Methanol (100 mL).

  • Equipment: Parr Hydrogenator or High-Pressure Autoclave.

Step-by-Step Methodology:

  • Preparation: In a clean autoclave vessel, dissolve 10.0 g of the nitro-precursor in 100 mL Methanol.

    • Note: If the substrate is not fully soluble, slight warming (30°C) or addition of 1.0 eq NaOH (to form the salt) helps.

  • Catalyst Addition (Inert Atmosphere):

    • SAFETY: Pd/C is pyrophoric when dry. Always wet the catalyst with water before adding to the organic solvent.

    • Add the wet Pd/C paste carefully to the solution.

  • Purging: Seal the reactor. Purge with Nitrogen (N₂) three times (pressurize to 3 bar, vent to 0.5 bar) to remove Oxygen.

  • Hydrogenation:

    • Charge Hydrogen (H₂) to 3 bar (45 psi).

    • Set agitation to maximum efficient speed (e.g., 1000 rpm).

    • Maintain temperature at 35°C.

    • Monitor H₂ uptake. Reaction is complete when uptake ceases (typically 2–4 hours).

  • Filtration:

    • Vent H₂ and purge with N₂.

    • Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with 20 mL Methanol.

    • Caution: Do not suck the filter cake dry; keep it wet to prevent catalyst ignition.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to ~20 mL.

    • Adjust pH to ~4.5 (isoelectric point) using dilute HCl if a base was used.

    • Cool to 0–5°C to precipitate the product.

    • Filter the white/off-white solid and dry in a vacuum oven at 45°C.

Expected Yield: 92–96% Purity (HPLC): >98%

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

Ideal for labs lacking high-pressure equipment. Uses Ammonium Formate as a hydrogen donor.[1]

Materials:

  • Substrate: 2-(4-Nitrophenoxy)propanoic acid (5.0 g).

  • Donor: Ammonium Formate (4.5 g, ~3 eq).

  • Catalyst: 10% Pd/C (0.25 g).

  • Solvent: Ethanol (50 mL).

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.

  • Charging: Add substrate and Ethanol. Stir to dissolve.

  • Catalyst & Donor: Add Pd/C followed by Ammonium Formate.

  • Reaction:

    • Heat the mixture to mild reflux (60°C).

    • Observation: Effervescence (CO₂/NH₃ evolution) indicates active reduction.

    • Monitor by TLC or HPLC every 30 mins. Reaction is usually fast (1–2 hours).

  • Workup:

    • Cool to room temperature.

    • Filter off catalyst.

    • Remove solvent in vacuo.[2][3]

    • Recrystallize the residue from water/ethanol to remove residual ammonium salts.

Experimental Workflow & Quality Control

Workflow Start Start: Nitro Precursor Dissolve Dissolution (MeOH or Water/NaOH) Start->Dissolve CatAdd Catalyst Addition (Inert N2 Blanket) Dissolve->CatAdd React Hydrogenation (3 bar H2, 35°C) CatAdd->React Check IPC: HPLC Check (Limit: Nitro < 0.5%) React->Check Check->React Incomplete Filter Filtration (Celite) Check->Filter Pass Isolate Acidification & Crystallization Filter->Isolate

Figure 2: Operational workflow for batch hydrogenation.

Quality Control Specifications:

  • Appearance: White to pale beige powder. Darkening indicates oxidation (store under inert gas).

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄).

    • Detection: UV @ 254 nm.

    • Note: The amino product will elute significantly earlier than the nitro precursor due to increased polarity.

Safety & Handling

  • Pyrophoric Catalyst: Dry Pd/C can ignite methanol vapors instantly. Always keep the catalyst wet (50% H₂O) and maintain an inert nitrogen blanket during charging/discharging.

  • Hydrogen Gas: Extremely flammable. Ensure all seals on the autoclave are pressure-tested. Ground all equipment to prevent static discharge.

  • Toxicology: While the product is an intermediate, treat all arylamines as potential sensitizers. Use full PPE (gloves, goggles, respirator).

References

  • Patent: Preparation method of R-(+)-2-(4-hydroxyphenoxy)propionic acid (via amino intermediate). CN112745221A. (2021). Link

  • Article: Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Molecules, 27(3), 1060. (2022).[3][4][5] Link

  • Review: Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. (2018).[6] Link

  • Standard Protocol: Reduction of Nitro Compounds. Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Link

Sources

Application

Application Notes and Protocols for the Synthesis of Quizalofop-P-ethyl from 2-(4-Aminophenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of Quizalofop-P-ethyl, a selective post-emergence herbicide, commencing from the starting mate...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Quizalofop-P-ethyl, a selective post-emergence herbicide, commencing from the starting material 2-(4-Aminophenoxy)propanoic acid. These protocols are designed to offer a logical and scientifically grounded pathway for the preparation of this vital agrochemical, emphasizing the chemical principles behind each step to ensure both reproducibility and a thorough understanding of the process.

Quizalofop-P-ethyl is a member of the aryloxyphenoxypropionate (APP) class of herbicides, which are crucial for modern agriculture due to their high efficacy in controlling grass weeds in broadleaf crops.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses.[2][3] This inhibition disrupts the formation of cell membranes, leading to the cessation of growth and eventual death of the weed.[4][5] The biological activity is primarily associated with the (R)-enantiomer, designated as the 'P' in Quizalofop-P-ethyl.[3]

The synthesis route detailed herein transforms the initial amino-functionalized starting material into a key phenolic intermediate, which is then coupled with the characteristic 6-chloroquinoxaline heterocycle to yield the final product.

Overall Synthesis Workflow

The conversion of 2-(4-Aminophenoxy)propanoic acid to Quizalofop-P-ethyl is a multi-step process. The initial and most critical transformation is the conversion of the aromatic amino group into a hydroxyl group. This is achieved through a diazotization reaction followed by hydrolysis. The resulting phenolic compound is then esterified and subsequently undergoes a nucleophilic aromatic substitution to introduce the quinoxaline moiety.

Quizalofop-P-ethyl Synthesis Workflow A 2-(4-Aminophenoxy)propanoic acid B Step 1: Diazotization & Hydrolysis A->B NaNO2, H2SO4 0-10°C C 2-(4-Hydroxyphenoxy)propanoic acid B->C D Step 2: Esterification C->D Ethanol, Acid Catalyst Reflux E Ethyl 2-(4-hydroxyphenoxy)propanoate D->E F Step 3: Nucleophilic Aromatic Substitution with 2,6-Dichloroquinoxaline E->F K2CO3, Solvent Reflux G Quizalofop-P-ethyl F->G

Caption: Overall synthetic workflow for Quizalofop-P-ethyl.

Part 1: Synthesis of 2-(4-Hydroxyphenoxy)propanoic acid

Principle of the Reaction

The initial step involves the conversion of the primary aromatic amine in 2-(4-Aminophenoxy)propanoic acid into a diazonium salt. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures.[][7] The resulting diazonium salt is unstable and, upon gentle warming in the aqueous acidic solution, undergoes hydrolysis where the diazonium group is replaced by a hydroxyl group, yielding the desired phenolic product.[3][8] Maintaining a low temperature during diazotization is critical to prevent premature decomposition of the diazonium salt.[]

Experimental Protocol

This protocol is adapted from the methodology described for the diazotization-hydrolysis of R-(+)-2-(4-aminophenoxy)propionic acid.[3]

Materials:

  • 2-(4-Aminophenoxy)propanoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, prepare a solution of 2-(4-aminophenoxy)propanoic acid in dilute sulfuric acid. Cool the mixture to 0-5°C using an ice-salt bath.

  • Separately, prepare a solution of sodium nitrite in deionized water.

  • While maintaining the temperature of the amine solution between 0-5°C, add the sodium nitrite solution dropwise via the dropping funnel. The rate of addition should be controlled to keep the temperature from rising above 10°C.[3]

  • After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable method (e.g., TLC).

  • Once diazotization is complete, slowly warm the reaction mixture to room temperature and then gently heat to approximately 50-60°C to facilitate the hydrolysis of the diazonium salt. Nitrogen gas evolution will be observed.

  • After the gas evolution ceases, cool the reaction mixture to room temperature.

  • Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 2-(4-hydroxyphenoxy)propanoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Part 2: Esterification to Ethyl 2-(4-hydroxyphenoxy)propanoate

Principle of the Reaction

The carboxylic acid functional group of 2-(4-hydroxyphenoxy)propanoic acid is converted to its corresponding ethyl ester through Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol. The excess ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the ester.

Experimental Protocol

Materials:

  • 2-(4-hydroxyphenoxy)propanoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-hydroxyphenoxy)propanoic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC until the starting carboxylic acid is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, dilute sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 2-(4-hydroxyphenoxy)propanoate.

  • Further purification can be achieved by column chromatography if necessary.

Part 3: Synthesis of Quizalofop-P-ethyl

Principle of the Reaction

This final step is a nucleophilic aromatic substitution reaction, a common strategy in the synthesis of aryloxyphenoxypropionate herbicides.[1][2] The hydroxyl group of ethyl 2-(4-hydroxyphenoxy)propanoate is deprotonated by a base, typically potassium carbonate, to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the electron-deficient carbon atom of 2,6-dichloroquinoxaline and displacing one of the chloride ions to form the desired ether linkage.

Experimental Protocol

This protocol is based on established methods for the synthesis of Quizalofop-P-ethyl and related compounds.[2][9]

Materials:

  • Ethyl 2-(4-hydroxyphenoxy)propanoate

  • 2,6-Dichloroquinoxaline

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry aprotic solvent (e.g., Acetonitrile, Dimethylformamide (DMF))

Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen), add ethyl 2-(4-hydroxyphenoxy)propanoate, 2,6-dichloroquinoxaline, and anhydrous potassium carbonate in a dry aprotic solvent like acetonitrile.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction for the disappearance of the starting materials using HPLC or TLC.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield Quizalofop-P-ethyl of high purity.[2]

Quantitative Data Summary

The following table provides target parameters for the synthesis process. Actual results may vary based on experimental conditions and scale.

StepReactantProductTheoretical YieldPurity Target
1. Diazotization & Hydrolysis2-(4-Aminophenoxy)propanoic acid2-(4-Hydroxyphenoxy)propanoic acid~70-80%>95%
2. Esterification2-(4-Hydroxyphenoxy)propanoic acidEthyl 2-(4-hydroxyphenoxy)propanoate>90%>97%
3. Nucleophilic Aromatic SubstitutionEthyl 2-(4-hydroxyphenoxy)propanoateQuizalofop-P-ethyl>85%>98%

Logical Synthesis Pathway

The synthesis is a logical sequence of transformations designed to build the final molecular architecture from the provided starting material. The key is the strategic conversion of the amino group to a hydroxyl group, which then enables the crucial ether bond formation with the quinoxaline heterocycle.

Logical Flow cluster_0 Functional Group Transformation cluster_1 Esterification cluster_2 Final Assembly start Starting Material 2-(4-Aminophenoxy)propanoic acid inter1 Key Intermediate 2-(4-Hydroxyphenoxy)propanoic acid start->inter1 Diazotization/ Hydrolysis inter2 Ester Intermediate Ethyl 2-(4-hydroxyphenoxy)propanoate inter1->inter2 Acid-catalyzed Esterification final Final Product Quizalofop-P-ethyl inter2->final Nucleophilic Aromatic Substitution

Caption: Logical flow of the Quizalofop-P-ethyl synthesis.

References

  • Benchchem. (n.d.). Hydroxyphenoxy)propanamide in Herbicide Synthesis: Application Notes and Protocols.
  • Benchchem. (n.d.). Synthesis of Quizalofop-p-ethyl from 2,6-Dichloroquinoxaline: Application Notes and Protocols.
  • MDPI. (2022, August 3). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Retrieved from [Link]

  • Google Patents. (n.d.). CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • Dissertation. (n.d.). Process of synthesis of chiral intermediates for herbicides propaquizafop.
  • Nissan Chemical Corporation. (n.d.). ACTION | TARGA Quizalofop. Retrieved from [Link]

  • Vertex AI Search. (2025, July 29). Quizalofop-P-Ethyl: A Selective Post-Emergent Herbicide for Grass Weed Control.
  • BMC Việt Nam. (2025, March 3). Quizalofop-P-Ethyl: An Effective Solution for Controlling Narrow-Leaf Weeds. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602736B - Synthesis method of quizalofop-p-ethyl.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105461643A - Preparing method of quizalofop-p-ethyl preparation.
  • Google Patents. (n.d.). CN106432109A - Preparation method of quizalofop-P-ethyl.
  • Google Patents. (n.d.). CN101531640B - Preparation method of Quizalofop-p-ethyl with high optical content.
  • I.R.I.S. (2023, August 9).
  • BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Retrieved from [Link]

Sources

Method

Application Note: Nucleophilic Substitution Strategies for 2-(4-Aminophenoxy)propanoic Acid Synthesis

Executive Summary: The Selectivity Paradox The synthesis of 2-(4-aminophenoxy)propanoic acid presents a classic chemoselectivity challenge in organic synthesis.[1] The starting material, 4-aminophenol , is an ambident nu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Paradox

The synthesis of 2-(4-aminophenoxy)propanoic acid presents a classic chemoselectivity challenge in organic synthesis.[1] The starting material, 4-aminophenol , is an ambident nucleophile containing both a hydroxyl group (-OH) and a primary amine (-NH₂).[1]

In a standard nucleophilic substitution (


) with 2-halopropanoic acid derivatives, the amine is kinetically more nucleophilic than the neutral phenol, leading to undesired N-alkylation . However, the target molecule requires exclusive O-alkylation .

This guide outlines two validated protocols to solve this paradox:

  • The "Nitro-Route" (Gold Standard): Uses 4-nitrophenol to eliminate N-nucleophilicity, followed by reduction.[1] Recommended for GMP/GLP applications requiring >99% purity.

  • The "Schiff Base" Route (Direct/Advanced): Uses in situ protection of the amine with benzaldehyde to allow direct O-alkylation of 4-aminophenol.

Mechanistic Insight & Chemoselectivity

The Ambident Nucleophile Challenge

The core reaction is a Williamson Ether Synthesis .[2][3] Success depends on manipulating the relative nucleophilicity of the oxygen vs. the nitrogen.

  • Neutral Conditions: Nitrogen is more nucleophilic (

    
     of 
    
    
    
    
    
    10 vs.
    
    
    of
    
    
    
    
    10).[1] The amine lone pair attacks the alkyl halide preferentially.
  • Basic Conditions (The Solution): By using a base (e.g.,

    
    , NaOH), we deprotonate the phenol to form the phenoxide anion  (
    
    
    
    ). The phenoxide is significantly more nucleophilic than the neutral amine, shifting selectivity toward O-alkylation.
Stereochemistry (Walden Inversion)

If optically active starting materials are used (e.g., (S)-2-chloropropanoic acid ), the


 mechanism proceeds with inversion of configuration , yielding the (R)-ether .[1]

Validated Experimental Protocols

Protocol A: The Nitro-Route (High Reliability)

Best for: High purity requirements, avoiding N-alkylated impurities entirely.[1]

Workflow:

  • Substitution: 4-Nitrophenol + Ethyl 2-bromopropionate

    
     Ethyl 2-(4-nitrophenoxy)propionate.[1]
    
  • Hydrolysis: Ester hydrolysis to Acid.

  • Reduction: Nitro group reduction to Amine.

Step 1: Nucleophilic Substitution
  • Reagents:

    • 4-Nitrophenol (1.0 eq)[1][4]

    • Ethyl 2-bromopropionate (1.1 eq)[1]

    • Potassium Carbonate (

      
      ) (2.0 eq, anhydrous)[1]
      
    • Solvent: Acetone or Acetonitrile (Dry)[1][5]

    • Catalyst: Potassium Iodide (KI) (0.1 eq - Finkelstein catalyst)[1]

  • Procedure:

    • Charge 4-nitrophenol and

      
       into the reactor with acetone.[6] Stir for 30 min at RT to form the phenoxide salt (color change to yellow/orange).
      
    • Add Ethyl 2-bromopropionate dropwise over 20 minutes.

    • Add KI.[6]

    • Reflux (56°C for acetone) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Filter off inorganic salts (

      
      , Excess 
      
      
      
      ). Concentrate filtrate.[5][7] Recrystallize from Ethanol.
Step 2: Reduction (Fe/NH4Cl Method)

Note: Catalytic hydrogenation (


) is cleaner, but Fe/NH4Cl is robust for lab scale.[1]
  • Dissolve the nitro-ether in Ethanol/Water (3:1).

  • Add Ammonium Chloride (

    
    , 5.0 eq) and Iron Powder (Fe, 3.0 eq).
    
  • Reflux for 2–4 hours.

  • Filter hot through Celite to remove iron sludge.

  • Acidify filtrate to precipitate the target acid (if hydrolysis occurred) or isolate ester and hydrolyze with NaOH.

Protocol B: The Schiff Base Route (Direct Alkylation)

Best for: Shorter step count, utilizing 4-aminophenol directly.[1]

Mechanism: The amine is "masked" as an imine (Schiff base) by reacting with benzaldehyde. The imine is less nucleophilic and sterically hindered, forcing O-alkylation.

Procedure:
  • Protection:

    • Dissolve 4-aminophenol (1.0 eq) in Methanol.

    • Add Benzaldehyde (1.0 eq). Stir 1h at RT. The Schiff base often precipitates or can be used in situ.

    • Evaporate solvent.[4][6][7]

  • O-Alkylation:

    • Dissolve the Schiff base in DMF or Acetone .

    • Add

      
        (2.0 eq) and Ethyl 2-bromopropionate  (1.1 eq).
      
    • Reflux for 12–18 hours.

  • Deprotection & Hydrolysis (One Pot):

    • Add dilute HCl (2M) to the reaction mixture.

    • Reflux for 2 hours. This cleaves the imine (releasing benzaldehyde) and hydrolyzes the ester.

    • Purification: Wash the aqueous layer with Ether/DCM to remove benzaldehyde. Neutralize the aqueous layer (pH ~6-7) to precipitate 2-(4-aminophenoxy)propanoic acid .

Critical Process Parameters (CPP)

ParameterRecommendationScientific Rationale
Base Selection

(Anhydrous)
Strong enough to deprotonate phenol (

10) but mild enough to prevent elimination of the alkyl halide (to acrylate).[1]
Solvent Acetonitrile or DMF Polar aprotic solvents solvate the cation (

), leaving the phenoxide anion "naked" and highly reactive for

.
Leaving Group Bromide or Tosylate Bromide is a better leaving group than chloride, allowing lower reaction temperatures (refluxing acetone vs. DMF).
Stoichiometry Phenol (1.0) : Halide (1.[1]1)Slight excess of electrophile drives conversion. Large excess promotes bis-alkylation side products.[1]
Temperature 60°C - 80°C Sufficient activation energy for

without promoting thermal decomposition or polymerization.[1]

Visual Pathways

Diagram 1: Reaction Logic & Selectivity

ReactionPathways Start 4-Aminophenol Schiff Schiff Base (N-Benzylidene) Start->Schiff + Benzaldehyde (Protection) Target TARGET: 2-(4-Aminophenoxy) propanoic acid Start->Target Direct Alkylation (High Risk of N-Alkylation) NitroStart 4-Nitrophenol Phenoxide Nitrophenoxide Anion NitroStart->Phenoxide + K2CO3 (Deprotonation) O_Alk_Schiff O-Alkylated Schiff Base Schiff->O_Alk_Schiff + Br-CH(CH3)COOEt + K2CO3 (O-Alkylation) O_Alk_Schiff->Target H3O+ (Deprotection/Hydrolysis) NitroEther 2-(4-Nitrophenoxy) propionate Phenoxide->NitroEther + Br-CH(CH3)COOEt (SN2 Substitution) NitroEther->Target 1. Fe/HCl (Reduction) 2. Hydrolysis

Caption: Comparative workflows for Protocol A (Green/Nitro) and Protocol B (Yellow/Schiff Base). The dashed red line indicates the problematic direct route.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Impurity? Check1 Is impurity N-alkylated? Problem->Check1 Check2 Low Conversion? Problem->Check2 Check3 Elimination Product (Acrylate formed)? Problem->Check3 Sol1 Switch to Protocol A (Nitro Route) Check1->Sol1 Yes (High Purity Needed) Sol2 Use Schiff Base Protection Check1->Sol2 Yes (Quick Synthesis) Sol3 Add KI (Finkelstein) Check2->Sol3 Reaction Slow Sol4 Switch Solvent to DMF (Higher T) Check2->Sol4 Solubility Issue Sol5 Lower Base Strength (Use KHCO3) Check3->Sol5 Base too strong Sol6 Lower Temperature Check3->Sol6 Temp too high

Caption: Diagnostic logic for common failures in phenoxy-propanoic acid synthesis.

References

  • Wang, R., & Xu, J. (2010).[8][9] Selective alkylation of aminophenols. ARKIVOC, (ix), 293-299.[1][8]

  • BenchChem Application Note. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. MDPI / BenchChem.

  • PrepChem. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. (General Williamson Ether protocols).

  • Google Patents. Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds. EP0192849B1.

Sources

Application

Application Note: High-Purity Recrystallization of 2-(4-Aminophenoxy)propanoic Acid

[1] Executive Summary 2-(4-Aminophenoxy)propanoic acid (2-(4-APPA)) is a critical scaffold in the synthesis of aryloxyphenoxypropionate herbicides (the "fops," e.g., Fenoxaprop) and emerging pharmaceutical targets (PPAR...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-(4-Aminophenoxy)propanoic acid (2-(4-APPA)) is a critical scaffold in the synthesis of aryloxyphenoxypropionate herbicides (the "fops," e.g., Fenoxaprop) and emerging pharmaceutical targets (PPAR agonists). Its dual functionality—containing both a basic primary amine and an acidic carboxyl group—renders it a zwitterion at neutral pH.[1] This physicochemical characteristic dictates that standard organic recrystallization methods (e.g., toluene/hexane) are often inefficient for the free acid form.

This guide details a two-stage purification strategy :

  • Isoelectric Precipitation: A high-throughput method to remove bulk inorganic salts and non-ionic organic impurities.

  • Solvent Polishing: A recrystallization protocol using an Ethanol/Water system to achieve >99.5% HPLC purity and remove trace colored oxidation products.

Chemical Context & Properties[3][4][5][6][7][8][9][10][11][12][13][14]

Understanding the ionic behavior of 2-(4-APPA) is the key to high-yield purification.

PropertyValue / CharacteristicImplication for Purification
Structure H₂N-Ph-O-CH(CH₃)-COOHAmphoteric nature (Zwitterion).[2]
pKa (Acid) ~2.4 (Carboxyl)Soluble as a cation at pH < 2.
pKa (Base) ~9.6 (Ammonium)Soluble as an anion at pH > 10.
Isoelectric Point (pI) ~6.0 Minimum solubility occurs here.
Oxidation Potential High (Aniline moiety)Susceptible to "browning" (azo formation). Requires antioxidants.
Melting Point ~184 °C (Decomp.)High MP indicates strong lattice energy; requires polar protic solvents.
Impurity Profile[8]
  • Precursors: 2-(4-Nitrophenoxy)propanoic acid (yellow/orange).

  • By-products: 1,4-Bis(carboxymethoxy)benzene (if synthesized from hydroquinone).

  • Oxidation Products: Azo/azoxy dimers (dark red/brown tars).

  • Inorganics: Sodium salts (NaCl, Na₂SO₄) from upstream neutralization.

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, highlighting the critical phase changes governed by pH manipulation.

PurificationWorkflow Crude Crude 2-(4-APPA) (Solid, Impure) Dissolution Alkaline Dissolution (pH > 10, NaOH) Forms Soluble Anion Crude->Dissolution Solubilize Treatment Adsorbent Treatment (Activated Carbon + Na2S2O4) Dissolution->Treatment Decolorize Filtration Filtration (Remove Insolubles/Carbon) Treatment->Filtration Clarify Precipitation Isoelectric Precipitation (Adjust to pH 6.0 with HCl) Filtration->Precipitation Target pI Isolation Filtration & Wash (Water) Precipitation->Isolation Collect Solid Polishing Recrystallization (Ethanol/Water 80:20) Isolation->Polishing Final Polish FinalProduct High-Purity 2-(4-APPA) (>99.5% HPLC) Polishing->FinalProduct Dry

Caption: Step-wise purification workflow leveraging pH-dependent solubility switches (Method A) followed by thermal recrystallization (Method B).

Experimental Protocols

Method A: Isoelectric Purification (Bulk Cleanup)

Use this method for crude material with <95% purity or significant color.

Reagents:

  • Sodium Hydroxide (1M NaOH)

  • Hydrochloric Acid (1M HCl)[3]

  • Activated Carbon (Powdered, acid-washed)

  • Sodium Hydrosulfite (Na₂S₂O₄) – Crucial antioxidant to prevent aniline oxidation.

Protocol:

  • Dissolution: Suspend 10.0 g of crude 2-(4-APPA) in 60 mL of water.

  • Basification: Slowly add 1M NaOH with stirring until the pH reaches 10–11. The solid should dissolve completely as the sodium salt.

    • Note: If turbidity persists, these are non-acidic impurities (e.g., bis-ethers).

  • Adsorption: Add 0.5 g Activated Carbon and 0.1 g Sodium Hydrosulfite. Stir at room temperature for 30 minutes.

    • Mechanism:[4][5][6][7][8] Carbon adsorbs high-molecular-weight colored oligomers; Hydrosulfite reduces oxidized anilines.

  • Filtration: Filter through a Celite pad or 0.45 µm membrane to remove carbon. The filtrate should be clear pale yellow.

  • Precipitation: While stirring vigorously, slowly add 1M HCl dropwise. Monitor pH continuously.

    • Critical Step: As pH approaches 7, turbidity will appear. Continue adding acid until pH 6.0 ± 0.2 (the isoelectric point).

  • Digestion: Stir the slurry for 30 minutes to allow crystal growth (Ostwald ripening).

  • Isolation: Filter the white precipitate. Wash the cake twice with 10 mL cold deionized water to remove NaCl.

  • Drying: Dry at 50°C under vacuum.

Method B: Recrystallization (Final Polishing)

Use this method for >98% purity material to achieve pharmaceutical/analytical grade.

Solvent System: Ethanol : Water (80 : 20 v/v). Rationale: The zwitterion is sparingly soluble in pure ethanol but soluble in hot water. The mixture balances solubility at reflux with high recovery on cooling.

Protocol:

  • Preparation: Place 5.0 g of semi-pure 2-(4-APPA) (from Method A) in a round-bottom flask.

  • Solvation: Add 40 mL of Ethanol/Water (80:20).

  • Reflux: Heat to reflux (approx. 78°C).

    • Observation: If the solid does not dissolve completely, add water dropwise (up to 5 mL max) until a clear solution is obtained.

    • Safety: Ensure an inert atmosphere (N₂ or Ar) if possible to prevent oxidation at high temperatures.

  • Hot Filtration (Optional): If insoluble particles remain, filter rapidly through a pre-heated funnel.

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature on a cork ring (do not use an ice bath immediately).

    • Mechanism:[4][5][6][7][8] Slow cooling promotes the rejection of impurities from the crystal lattice.

  • Final Cooling: Once at room temperature, cool to 0–4°C in an ice bath for 1 hour to maximize yield.

  • Collection: Filter the crystals. Wash with 5 mL of cold pure ethanol (to facilitate drying).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Quality Control & Validation

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder.
Purity HPLC (C18, ACN/Water + 0.1% H3PO4)> 99.5% Area.
Melting Point Capillary182–185 °C (Sharp range).
Color Solution (5% in 1M NaOH)< APHA 50 (Clear, colorless to faint yellow).
Loss on Drying Gravimetric (105°C)< 0.5% w/w.
HPLC Method Parameters (Reference)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 min.

  • Detection: UV @ 230 nm (Phenoxy absorption) and 280 nm (Aniline absorption).

  • Flow Rate: 1.0 mL/min.[3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product is colored (Brown/Pink) Oxidation of amino group.Increase Na₂S₂O₄ during Method A. Perform recrystallization under Nitrogen.
Low Yield pH missed pI target; Too much water in Method B.Precise pH adjustment to 6.0. Reduce water ratio in recrystallization (try 90:10 EtOH:Water).
Oiling Out Impurities lowered melting point; Cooling too fast.Seed the solution with pure crystals at 50°C. Cool slower.
Insoluble Matter in Base Bis-ether impurity (1,4-bis...).Filter before acidification (Method A, Step 4). This impurity is non-acidic and won't dissolve in base.[2]

References

  • Synthesis and Reduction of Nitro-Phenoxy Derivatives

    • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. MDPI. Available at: [Link]

  • Physical Properties of Phenoxy Propionic Acids

    • 2-[4-[(2-Phenoxyacetyl)amino]phenoxy]propanoic acid Properties. EPA CompTox. Available at: [Link]

  • Purification of Hydroxy-Analogs (Precursors)

    • Purification of 2-(4-hydroxyphenoxy)propionic acid ester.[9][10][4][11][12] Google Patents (JPH02152945A). Available at:

  • Isoelectric Point & Zwitterion Solubility

    • Isoelectric Points and Electrophoresis.[13] Chemistry LibreTexts. Available at: [Link]

  • General Recrystallization Techniques

    • Recrystallization.[3][14][15][7][8] LabXchange (Harvard). Available at: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-(4-Aminophenoxy)propanoic Acid Derivatives

This Application Note provides a comprehensive, field-validated guide for the microwave-assisted synthesis of 2-(4-aminophenoxy)propanoic acid derivatives. These scaffolds are critical intermediates in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated guide for the microwave-assisted synthesis of 2-(4-aminophenoxy)propanoic acid derivatives. These scaffolds are critical intermediates in the development of PPAR agonists (fibrates), herbicidal aryloxyphenoxypropionates, and novel sweetness inhibitors.

Executive Summary & Scientific Rationale

The 2-(4-aminophenoxy)propanoic acid motif represents a privileged scaffold in medicinal chemistry. It serves as the structural core for fibrates (lipid-lowering agents targeting PPAR


) and is a bioisostere in various tyrosine-mimetic drugs.

Conventional synthesis involves a reflux-heavy, multi-step process:

  • Williamson Etherification: 4-Nitrophenol alkylation (8–12 hours reflux).

  • Ester Hydrolysis: Saponification (2–4 hours).

  • Nitro Reduction: Hydrogenation or metal-acid reduction (4–12 hours).

The Microwave Advantage: By utilizing dielectric heating, this protocol compresses the total reaction time from ~24 hours to under 45 minutes , while improving yields by suppressing thermal degradation byproducts. The direct coupling of microwave energy with polar transition states (dipolar polarization) accelerates the rate-limiting etherification step significantly.

Retrosynthetic Strategy & Mechanism

The synthesis is designed as a modular, three-step cascade optimized for microwave irradiation (MWI).

  • Step 1 (C-O Bond Formation): Nucleophilic substitution (

    
    ) of 4-nitrophenol with ethyl 2-bromopropionate. MWI accelerates this by superheating the polar solvent (acetonitrile/acetone) and enhancing the nucleophilicity of the phenoxide ion.
    
  • Step 2 (Reduction): Transfer hydrogenation of the nitro group using ammonium formate/Pd-C. This eliminates the need for high-pressure

    
     gas vessels, enhancing safety.
    
  • Step 3 (Hydrolysis): Rapid saponification to the free acid.

Reaction Pathway Diagram

ReactionPathway SM1 4-Nitrophenol Int1 Intermediate 1: Ethyl 2-(4-nitrophenoxy)propionate SM1->Int1 Step 1: Williamson Etherification MW, K2CO3, ACN, 120°C, 10 min SM2 Ethyl 2-bromopropionate SM2->Int1 Int2 Intermediate 2: Ethyl 2-(4-aminophenoxy)propionate Int1->Int2 Step 2: Nitro Reduction MW, HCOONH4, Pd/C, 80°C, 5 min Product Target: 2-(4-Aminophenoxy)propanoic acid Int2->Product Step 3: Hydrolysis MW, LiOH, H2O/MeOH, 100°C, 5 min

Caption: Modular microwave-assisted synthetic pathway for 2-(4-aminophenoxy)propanoic acid derivatives.

Detailed Experimental Protocols

Equipment & Reagents[1][2][3][4][5][6][7][8]
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–20 bar).

  • Vessels: 10 mL or 30 mL pressure-sealed glass vials with silicone/PTFE septa.

  • Reagents: 4-Nitrophenol (>99%), Ethyl 2-bromopropionate (98%),

    
     (anhydrous), 10% Pd/C, Ammonium Formate, LiOH.
    
Protocol A: Rapid Williamson Etherification

Target: Ethyl 2-(4-nitrophenoxy)propionate

Scientific Insight: The use of anhydrous


 in acetonitrile under MWI exploits the "specific microwave effect" where the polar transition state is stabilized, and the superheating effect overcomes the activation energy of the secondary halide substitution.
  • Setup: In a 10 mL MW vial, charge 4-Nitrophenol (1.0 mmol, 139 mg) and anhydrous

    
     (2.0 mmol, 276 mg).
    
  • Solvent: Add Acetonitrile (ACN) (3.0 mL). Add a magnetic stir bar.

  • Activation: Stir for 1 minute at room temperature to initiate phenoxide formation.

  • Addition: Add Ethyl 2-bromopropionate (1.2 mmol, 155

    
    L). Cap the vial tightly.
    
  • Irradiation Parameters:

    • Mode: Dynamic (Standard)

    • Temp: 120 °C

    • Hold Time: 10:00 minutes

    • Power: Max 150 W (variable)

    • Stirring: High

  • Work-up: Cool to 50°C. Filter off inorganic salts (

    
    ). Concentrate filtrate in vacuo.
    
    • Checkpoint: The crude oil is typically >95% pure by NMR. Recrystallize from EtOH if necessary.

Protocol B: Microwave Transfer Hydrogenation

Target: Ethyl 2-(4-aminophenoxy)propionate

Scientific Insight: Using ammonium formate as a hydrogen donor is safer than


 gas in a microwave field. The rapid heating kinetics of MWI activate the Pd catalyst surface, completing reduction in minutes without the induction period seen in thermal methods.
  • Setup: Dissolve the crude Nitro ester (from Protocol A) in Methanol (4 mL) in a fresh 10 mL MW vial.

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

  • Reagent: Add Ammonium Formate (5.0 equiv).

  • Irradiation Parameters:

    • Temp: 80 °C

    • Hold Time: 5:00 minutes

    • Power: Max 100 W

  • Work-up: Filter hot through a Celite pad to remove Pd/C. Wash pad with MeOH. Evaporate solvent to yield the amino ester.

Protocol C: Rapid Hydrolysis (Optional)

Target: 2-(4-Aminophenoxy)propanoic acid

  • Setup: Dissolve Amino ester in THF:Water (1:1, 3 mL).

  • Reagent: Add LiOH (3.0 equiv).

  • Irradiation: Heat at 100 °C for 5 minutes.

  • Work-up: Acidify with 1M HCl to pH 4-5. Extract with EtOAc or filter the precipitate if solid forms.

Data Analysis & Validation

Comparison: Microwave vs. Conventional Heating[1][9][10][11]
ParameterConventional RefluxMicrowave MethodImprovement Factor
Etherification Time 8 – 12 Hours10 Minutes~60x Faster
Reduction Time 4 – 6 Hours5 Minutes~50x Faster
Overall Yield 60 – 70%85 – 92%+20% Yield
Solvent Usage 50 – 100 mL3 – 5 mLGreen Metric
Energy Profile Continuous heatingOn-demand pulseHigh Efficiency
Troubleshooting & Optimization Decision Tree

Optimization Start Reaction Analysis (TLC/LCMS) Check1 Is SM remaining? Start->Check1 Check2 Byproducts formed? Check1->Check2 No Action1 Increase Temp by 10°C (Arrhenius: 10°C = 2x rate) Check1->Action1 Yes (Slow conversion) Action2 Check Stoichiometry Add 0.5 eq Alkyl Halide Check1->Action2 Yes (Stalled) Action3 Reduce Temp, Increase Time Switch Solvent (ACN -> DMF) Check2->Action3 Yes (Decomposition) End Proceed to Workup Check2->End No (Success)

Caption: Logical decision tree for optimizing microwave reaction parameters.

Safety & Handling

  • Pressure Hazards: Microwave heating of volatile solvents (Acetone/Methanol) generates pressure. Ensure vials are rated for at least 20 bar. Do not exceed 2/3 volume capacity.

  • Runaway Reactions: Nitro compounds can be energetic. The transfer hydrogenation is exothermic; monitor the temperature/pressure profile closely during the first minute of irradiation.

  • Chemical Handling: Ethyl 2-bromopropionate is a lachrymator. Handle in a fume hood.

References

  • Microwave Assisted Williamson Synthesis: A Green Approach. Bentham Science. Validated rapid etherification protocols using carbonate bases.

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. MDPI. Describes the core pathway and spectral characterization of the amino-phenoxy scaffold.

  • Microwave-Assisted Synthesis of Pt/SnO2 for the Catalytic Reduction of 4-Nitrophenol. PubMed Central. Provides mechanistic insights into microwave-enhanced nitro reduction.

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. General parameters for microwave alkylation and safety.

  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid Crystal Structure. PubMed. Structural validation of the nitro-intermediate.

Application

Chiral resolution techniques for 2-(4-Aminophenoxy)propanoic acid isomers

Executive Summary 2-(4-Aminophenoxy)propanoic acid (2-APPA) is a critical chiral intermediate, primarily serving as a scaffold for "fop" class herbicides (aryloxyphenoxypropionates) and PPAR-agonist pharmaceutical candid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Aminophenoxy)propanoic acid (2-APPA) is a critical chiral intermediate, primarily serving as a scaffold for "fop" class herbicides (aryloxyphenoxypropionates) and PPAR-agonist pharmaceutical candidates. The biological activity of these derivatives is strictly governed by stereochemistry; typically, the (R)-enantiomer exhibits the desired herbicidal (auxin mimic) or pharmacological activity, while the (S)-enantiomer is often inactive or contributes to off-target toxicity.

This guide details three validated protocols for the resolution of 2-APPA:

  • Classical Chemical Resolution: Scalable diastereomeric salt formation using chiral amines.[1][2]

  • Biocatalytic Kinetic Resolution: High-specificity enzymatic hydrolysis using Candida antarctica Lipase B (CALB).

  • Analytical Control: Chiral HPLC methods for enantiomeric excess (%ee) determination.

Chemical Structure & Properties[1][3][4]

  • IUPAC Name: 2-(4-Aminophenoxy)propanoic acid

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Chiral Center: C2 of the propanoic acid moiety.[1]

  • Chemical Behavior: Amphoteric (Zwitterionic).[1] Contains a weakly basic aniline group and a carboxylic acid.[1]

    • Note: For resolution purposes, the carboxylic acid acidity (

      
       ~3.8) is the primary handle for salt formation with chiral bases.[1]
      

Protocol A: Diastereomeric Salt Crystallization

Best For: Multi-gram to Kilogram scale production.[1] Mechanism: Formation of diastereomeric salts with different lattice energies and solubilities.[1]

Resolving Agent Selection

While various agents exist, (S)-(-)-1-Phenylethylamine [(S)-PEA] is the recommended resolving agent for 2-phenoxypropionic acid derivatives due to its low cost, recoverability, and sharp solubility differential between the (R,S) and (S,S) salts.

Step-by-Step Protocol

Reagents:

  • Racemic 2-APPA (1.0 eq)

  • (S)-(-)-1-Phenylethylamine (0.55 eq) — Using "Half-Quantity" method (Pope-Peachey).

  • Solvent: Ethanol/Water (9:1 v/v) or Isopropanol (IPA).

  • Base: NaOH (1M).[1]

  • Acid: HCl (1M).[1]

Workflow:

  • Dissolution: Suspend racemic 2-APPA (10 g, 55 mmol) in 100 mL of Ethanol/Water (9:1) at 60°C.

  • Neutralization: Add (S)-(-)-1-Phenylethylamine (3.65 g, 30 mmol) dropwise. The mixture should become clear as the salt forms.

    • Technical Insight: We use 0.55 equivalents of the resolving agent. The (R)-acid (target) forms the less soluble salt with (S)-PEA. The (S)-acid remains in solution as the free acid or ammonium salt if an achiral base is added (optional).

  • Crystallization: Cool the solution slowly to room temperature (25°C) over 4 hours, then refrigerate at 4°C for 12 hours.

    • Critical Control Point: Rapid cooling traps the more soluble diastereomer (kinetic impurity). Slow cooling ensures thermodynamic purity.[1]

  • Filtration: Filter the precipitate.[1][3] This is the (R)-2-APPA · (S)-PEA salt .[1][4]

    • Wash: Wash with cold ethanol (2 x 10 mL).[1]

  • Recrystallization (Purification): Dissolve the wet cake in minimal boiling ethanol. Cool to crystallize. Repeat until constant melting point or HPLC purity >99% ee.

  • Liberation:

    • Suspend the purified salt in water (50 mL).

    • Add NaOH (1M) until pH > 10.[1][3] The chiral amine (PEA) will separate as an oil (extract with ether to recover).

    • The aqueous layer contains (R)-2-APPA sodium salt. Acidify with HCl to pH 3.5–4.0 (isoelectric point vicinity) to precipitate the pure (R)-2-APPA zwitterion.

Process Visualization (DOT)[1]

ChemicalResolution Start Racemic 2-APPA (Solution) AddAgent Add (S)-(-)-1-Phenylethylamine (0.55 eq, 60°C) Start->AddAgent Cool Controlled Cooling (60°C -> 4°C) AddAgent->Cool Filter Filtration Cool->Filter Precipitate Solid Phase: (R)-Acid · (S)-Amine Salt Filter->Precipitate Filtrate Liquid Phase: (S)-Acid (Enriched) Filter->Filtrate Recryst Recrystallization (Ethanol) Precipitate->Recryst Recryst->Recryst Repeat if ee < 99% Liberation Liberation (NaOH/HCl) Recryst->Liberation FinalProd Pure (R)-2-APPA (>99% ee) Liberation->FinalProd RecoverAgent Recovered Resolving Agent Liberation->RecoverAgent

Figure 1: Workflow for the chemical resolution of 2-APPA using diastereomeric salt formation.

Protocol B: Biocatalytic Kinetic Resolution

Best For: High optical purity requirements (>99.5% ee), "Green" chemistry compliance.[1] Mechanism: Enantioselective hydrolysis of the ester bond by Lipase B from Candida antarctica (CALB).

The Strategy

Lipases typically show high (R)-selectivity for 2-phenoxypropionate esters.[1] The enzyme hydrolyzes the (R)-ester to the (R)-acid, leaving the (S)-ester intact.

Step-by-Step Protocol

Reagents:

  • Substrate: Methyl 2-(4-aminophenoxy)propionate (Racemic Ester).

  • Enzyme: Novozym 435 (Immobilized CALB).[1]

  • Solvent: Phosphate Buffer (pH 7.[1][5]0) / Toluene (biphasic system) or MTBE (saturated with water).

Workflow:

  • Preparation: Dissolve racemic methyl ester (10 g) in MTBE (100 mL). Add phosphate buffer (10 mL, pH 7.0) to saturate the organic phase with water (essential for hydrolysis).

  • Initiation: Add Novozym 435 (0.5 g, 5% w/w relative to substrate).

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Monitor reaction progress via HPLC.

    • Stop Point: Stop when conversion reaches ~45-50%.[1] Do not exceed 50%, or the enantiomeric purity of the product (acid) will decrease (due to hydrolysis of the slower reacting S-enantiomer).

  • Separation:

    • Filter off the immobilized enzyme (can be reused).

    • Phase Separation: The reaction mixture contains (R)-Acid and (S)-Ester.

    • Wash the organic phase with aqueous NaHCO

      
       (saturated).
      
    • Aqueous Phase: Contains (R)-2-APPA (as salt). Acidify to precipitate pure (R)-2-APPA.[1]

    • Organic Phase: Contains (S)-Ester.[1][5][6] Can be racemized (using DBU/heat) and recycled.[1]

Enzymatic Cycle Visualization (DOT)[1]

EnzymaticRes RacemicEster Racemic Methyl Ester Reaction Hydrolysis (Water/MTBE) RacemicEster->Reaction Enzyme CALB Lipase (Novozym 435) Enzyme->Reaction RAcid (R)-Acid (Product) Reaction->RAcid Fast SEster (S)-Ester (Unreacted) Reaction->SEster Slow/No React Racemization Racemization (Base/Heat) SEster->Racemization Recycle Racemization->RacemicEster

Figure 2: Kinetic resolution cycle. The enzyme selectively hydrolyzes the (R)-ester.

Protocol C: Analytical Quality Control (Chiral HPLC)

Purpose: Determination of Enantiomeric Excess (%ee).

The amphoteric nature of 2-APPA requires acidification of the mobile phase to prevent peak tailing caused by the interaction of the carboxylate/amine with the stationary phase silanols.

Method Parameters[1][2][7][8][9][10][11][12][13][14]
ParameterSpecificationRationale
Column Chiralpak AD-H or Chiralcel OD-H (Daicel)Amylose/Cellulose carbamates are industry standard for phenoxypropionates.[1]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions.[1][5]
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1)TFA is critical. It protonates the carboxylic acid (

) and the amine (

), ensuring a single ionic state and sharp peaks.
Flow Rate 1.0 mL/minStandard flow.[1]
Detection UV @ 230 nmDetects the phenoxy chromophore.[1]
Temperature 25°CAmbient.
Troubleshooting[1]
  • Broad Peaks: Increase TFA concentration to 0.2%. Ensure the column is equilibrated.[1]

  • No Separation: Switch from AD-H (Amylose) to OD-H (Cellulose). The cavity size difference often resolves specific aromatic substitution patterns.

Comparison of Methods

FeatureChemical ResolutionEnzymatic Resolution
Theoretical Yield Max 50% (100% with racemization)Max 50% (100% with racemization)
Enantiomeric Excess 90-98% (requires recrystallization)>99% (often in single step)
Scalability Excellent (Linear scaling)Good (Volume limited)
Cost Low (Cheap amines)Medium (Enzyme cost)
Green Factor Low (Solvent heavy)High (Mild conditions)

References

  • Magrans, J. O., et al. (1998).[1] Enzymatic resolution of methyl 2-(4-chlorophenoxy)propionate by Candida antarctica lipase type B. Journal of Molecular Catalysis B: Enzymatic. Link

  • Tong, W. Y., et al. (2019).[1] Enhanced (R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana. Frontiers in Microbiology. Link

  • D'Amato, A., et al. (2016).[1] Chiral resolution of 2-phenoxypropionic acids: A comparison of chromatographic and crystallization methods. Chirality. Link

  • Daicel Corporation. (2023).[1] Chiralpak AD-H Application Data for 2-Aryloxypropionic Acids. Chiral Technologies. Link

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (Seminal text on salt resolution). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Aminophenoxy)propanoic Acid

This Technical Support Guide is structured to address yield optimization for 2-(4-Aminophenoxy)propanoic acid (2-APPA) . It moves beyond basic recipe following to address the mechanistic bottlenecks that cause yield loss...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide is structured to address yield optimization for 2-(4-Aminophenoxy)propanoic acid (2-APPA) . It moves beyond basic recipe following to address the mechanistic bottlenecks that cause yield loss in industrial and research settings.

Executive Summary & Reaction Logic

The synthesis of 2-(4-Aminophenoxy)propanoic acid typically proceeds via a two-stage workflow:

  • Williamson Ether Synthesis: Coupling 4-nitrophenol with a 2-halopropanoic acid derivative.

  • Nitro Reduction: Converting the nitro group to a primary amine.

The Yield Trap: Most researchers lose yield not during the reaction, but during isolation . Unlike simple organic acids, 2-APPA is an amphoteric zwitterion .

  • pH < 3: It exists as a soluble cation (

    
     / 
    
    
    
    ).
  • pH > 8: It exists as a soluble anion (

    
     / 
    
    
    
    ).
  • Yield Recovery: Depends entirely on hitting the exact Isoelectric Point (pI) where solubility is minimal.

Visual Workflow (DOT Diagram)

G Start 4-Nitrophenol Inter Intermediate: 2-(4-Nitrophenoxy) propanoic acid Start->Inter Base (K2CO3/NaOH) Reflux Reagent 2-Chloropropanoic Acid/Ester Reagent->Inter Reduct Reduction Step (H2/Pd or Fe/HCl) Inter->Reduct Nitro Reduction Final Target: 2-(4-Aminophenoxy) propanoic acid Reduct->Final pI Precipitation (pH ~4.5)

Caption: Figure 1. Sequential synthetic pathway highlighting the critical intermediate and the final isoelectric precipitation step.

Module 1: The Etherification Step (Yield Optimization)

Objective: Maximize O-alkylation while minimizing elimination side-reactions.

Critical Protocol Adjustments

Q: Why is my conversion of 4-nitrophenol stalling at 60-70%? A: This is likely due to the "Elimination Competition." The 2-chloropropanoic acid moiety has a beta-hydrogen. Strong bases or high temperatures promote E2 elimination (forming acrylic acid derivatives) rather than


 substitution.

Optimization Protocol:

  • Solvent Switch: Move from Ethanol/Water to DMF (Dimethylformamide) or Acetonitrile . Polar aprotic solvents accelerate the

    
     reaction of the phenoxide anion significantly better than protic solvents, allowing you to run at lower temperatures (avoiding elimination).
    
  • Base Selection: Use Potassium Carbonate (

    
    )  instead of NaOH. Carbonate is milder and maintains the phenol in its deprotonated state without acting as a strong enough base to rapidly deprotonate the alkyl halide (which causes elimination).
    
  • Stoichiometry: Use a 1.2 to 1.5 molar excess of the 2-chloropropanoic acid/ester. The alkylating agent is sacrificial; the nitrophenol is the limiting reagent you want to consume fully.

Data: Solvent Effect on Yield

SolventTemperatureTimeYield (Intermediate)Notes
EthanolReflux (78°C)12h65%Slow kinetics; elimination side-products observed.
DMF 80°C 4h 92% Recommended. Fast

kinetics.
TolueneReflux (110°C)8h75%Requires Phase Transfer Catalyst (e.g., TBAB).

Module 2: The Reduction Step

Objective: Clean conversion of Nitro (


) to Amine (

).

Q: Should I use Catalytic Hydrogenation or Chemical Reduction? A: For high-purity pharmaceutical applications, Catalytic Hydrogenation is superior. Chemical reductions (Fe/HCl) leave metal salts that complicate the critical zwitterion isolation step.

Recommended Protocol (Catalytic):

  • Catalyst: 5% Pd/C (10 wt% loading relative to substrate).

  • Solvent: Methanol or Ethanol.[1]

  • Pressure: 1-3 atm

    
     (Balloon pressure is often sufficient).
    
  • Monitoring: Monitor consumption of starting material via TLC. The amine product will be much more polar (lower

    
    ).
    

Note: If the intermediate from Step 1 was an ester, you must hydrolyze it before or after reduction. Hydrolysis after reduction is often cleaner as the amino-ester is easier to purify than the amino-acid.

Module 3: Isolation & Purification (The Critical Failure Point)

This is where 90% of yield is lost.

Q: I acidified the reaction mixture to pH 1 to precipitate the acid, but got no solid. Why? A: You protonated the amine! At pH 1, the molecule is a cation (


-Ar-COOH) and is highly water-soluble.
Q: I basified to pH 12, and it's still soluble. 
A:  You deprotonated the carboxylic acid! At pH 12, it is an anion (

-Ar-COO

).

The Solution: Isoelectric Point (pI) Precipitation You must adjust the pH to the point where the molecule has a net neutral charge (Zwitterion).[2] For 2-APPA, this is typically between pH 4.0 and 5.0 .

Troubleshooting Logic Tree (DOT Diagram)

Troubleshooting Problem Issue: Low Isolated Yield Check1 Check Aqueous pH Problem->Check1 pH_Low pH < 3 Check1->pH_Low Too Acidic pH_High pH > 7 Check1->pH_High Too Basic pH_Correct pH 4.0 - 5.0 Check1->pH_Correct Target Range Sol_Low Product is Cationic (Soluble) Add dilute NaOH slowly pH_Low->Sol_Low Sol_High Product is Anionic (Soluble) Add dilute HCl slowly pH_High->Sol_High Precip Product is Zwitterionic Induce Crystallization (Cooling) pH_Correct->Precip

Caption: Figure 2. Logic tree for recovering product from aqueous streams based on pH-dependent solubility.

Step-by-Step Isolation Protocol:
  • Filter Catalyst: If using Pd/C, filter through Celite while the solution is at neutral or slightly basic pH (to ensure solubility).

  • Concentrate: Remove the bulk of the organic solvent (Methanol/Ethanol) under vacuum.[3] You will be left with an aqueous residue or oil.

  • Dissolve: Add a minimum amount of water. If the product does not dissolve, adjust pH to ~9 (using NaOH) to fully solubilize it as the carboxylate salt.

  • The Dropwise Acidification:

    • Place the beaker in an ice bath (

      
      ).
      
    • Insert a calibrated pH meter.

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Watch the pH: As you pass pH 7, the solution may cloud. Continue until you reach pH 4.5 .

    • Stop: Do not overshoot to pH 2 or 1.

  • Harvest: Stir at

    
     for 30 minutes to maximize precipitation. Filter the off-white solid.
    
  • Wash: Wash with a small amount of cold water (dissolves salts) followed by cold Acetone (removes organic impurities but not the amino acid).

References & Grounding

  • Williamson Ether Synthesis Mechanisms:

    • Source: Master Organic Chemistry. (2014).[4] "The Williamson Ether Synthesis."[4][5][6][7][8]

    • Relevance: Establishes the

      
       mechanism and the necessity of primary/secondary halides and aprotic solvents to minimize elimination.
      
  • Reduction of Nitro-Aromatics:

    • Source: Organic Syntheses. "2-Amino-4-nitrophenol" (Analogous reduction chemistry).

    • Relevance: Provides baseline for chemical vs catalytic reduction of nitrophenols.

  • Isoelectric Point & Protein/Amino Acid Precipitation:

    • Source: MetwareBio. "Understanding the Isoelectric Point of Proteins."

    • Relevance: Explains the solubility minimum at pI, the core principle for isolating the zwitterionic 2-APPA product.

  • Synthesis of Phenoxypropanoic Acid Derivatives (Patent Context):

    • Source: Google Patents (US7268249B2). "Production process of optically pure 2-(4-hydroxyphenoxy)-propionic acid compounds."

    • Relevance: Describes the industrial conditions for the etherification step (using chloropropanoic acid) and subsequent workup, validating the temperature and base choices.

Sources

Optimization

Troubleshooting low purity issues in 2-(4-Aminophenoxy)propanoic acid production

Technical Support Center: 2-(4-Aminophenoxy)propanoic Acid Production Section 1: Synthesis Strategy & Critical Control Points The "Why" Before the "How" Producing high-purity 2-(4-Aminophenoxy)propanoic acid (PAPA) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-Aminophenoxy)propanoic Acid Production

Section 1: Synthesis Strategy & Critical Control Points

The "Why" Before the "How" Producing high-purity 2-(4-Aminophenoxy)propanoic acid (PAPA) is a balancing act between reactivity and selectivity. The central challenge is the amphoteric nature of the final product (containing both a basic amine and an acidic carboxyl group) and the nucleophilic competition during the ether formation step.

The Golden Rule: Never attempt direct alkylation of 4-aminophenol with 2-chloropropanoic acid unless you have advanced protection strategies. The amine group (-NH₂) is a better nucleophile than the phenol (-OH) under many conditions, leading to irreversible N-alkylation impurities that are nearly impossible to separate.

Recommended Industrial Route (The Nitro Pathway):

  • Etherification: 4-Nitrophenol + 2-Chloropropanoic acid

    
     2-(4-Nitrophenoxy)propanoic acid.
    
    • Advantage:[1] The nitro group is electron-withdrawing, preventing side reactions and ensuring only O-alkylation occurs.

  • Reduction: 2-(4-Nitrophenoxy)propanoic acid + H₂/Catalyst

    
     2-(4-Aminophenoxy)propanoic acid.
    
    • Advantage:[1] Clean conversion of the nitro group to the amine without disturbing the ether linkage.

Section 2: Troubleshooting Guide (Q&A)

Category A: Purity & Impurity Profiling[1][2]

Q1: My final product has a persistent reddish-brown discoloration. HPLC shows >98% purity, but the color fails QC. What is happening? Diagnosis: Oxidative degradation or Azo/Azoxy contamination.

  • The Science: Aminophenol derivatives are highly susceptible to air oxidation, forming quinone-imine type colored species. Even trace amounts (<0.1%) can cause intense coloration. Alternatively, if you used the Nitro Route, incomplete reduction can leave azo-dimers (Ar-N=N-Ar) which are deeply colored.

  • Corrective Action:

    • Inert Atmosphere: Perform all recrystallization and drying steps under Nitrogen or Argon.

    • Antioxidant Wash: During the final workup, wash the crude solid with a 0.5% sodium dithionite (Na₂S₂O₄) or sodium bisulfite solution to reduce colored quinoid impurities back to colorless phenols.

    • Reduction Check: If the color is orange/red, check for the azo intermediate. Increase catalyst loading (Pd/C) or reaction time during the hydrogenation step.

Q2: I am seeing a "M+44" impurity peak in my Mass Spec. What is this? Diagnosis: 2-(4-Aminophenoxy)propanoic acid ethyl ester (or methyl ester).

  • The Science: If you performed the reduction step in ethanol or methanol with an acidic catalyst (or even trace acid from the previous step), you likely esterified the carboxylic acid.

  • Corrective Action:

    • Hydrolysis: Treat the crude product with 1N NaOH (2 equivalents) at 50°C for 1 hour to saponify the ester, then carefully acidify to pH 5-6 to precipitate the zwitterionic acid.

    • Solvent Switch: Use a non-nucleophilic solvent for reduction (e.g., THF/Water or Isopropanol) if acid catalysis is present.

Q3: My yield is low, and I see a significant amount of "dialkylated" byproduct. (Specifically for Hydroquinone Route users). Diagnosis: Formation of 1,4-bis(1-carboxyethoxy)benzene.

  • The Science: If you started with Hydroquinone, the second hydroxyl group is still reactive. Statistically, once one side reacts, the other is still available.

  • Corrective Action:

    • Switch Routes: The Nitro route eliminates this risk entirely.

    • Stoichiometry: If you must use hydroquinone, use a large excess of hydroquinone (3:1 ratio) relative to the alkylating agent to statistically favor mono-substitution. Recycle the unreacted hydroquinone.

Category B: Isolation & Workup[1][2]

Q4: I cannot get the product to precipitate from water. It stays in solution. Diagnosis: Incorrect pH (Isoelectric Point miss).

  • The Science: This molecule is a zwitterion. At low pH (<3), it exists as the cationic ammonium salt (

    
    ). At high pH (>9), it exists as the anionic carboxylate (
    
    
    
    ). Both are water-soluble.
  • Corrective Action:

    • Isoelectric Precipitation: You must adjust the pH to the molecule's isoelectric point (pI), typically between pH 5.5 and 6.5.

    • Protocol: Slowly add 1M HCl or NaOH to your solution while monitoring with a pH meter. The solution will become cloudy and precipitate the product exactly at the pI. Cool to 4°C to maximize yield.

Section 3: Visualizing the Logic

Diagram 1: Synthesis Pathway & Impurity Origins

This flowchart contrasts the robust "Nitro Route" with the problematic "Direct Amine Route," highlighting where specific impurities enter the system.

SynthesisPath cluster_legend Legend Start Starting Material Process Reaction Step Product Target Product Impurity Critical Impurity NitroPhenol 4-Nitrophenol EtherStep Etherification (NaOH, Reflux) NitroPhenol->EtherStep ChloroProp 2-Chloropropanoic Acid ChloroProp->EtherStep AminoPhenol 4-Aminophenol (Avoid this route) Target TARGET: 2-(4-Aminophenoxy)propanoic acid AminoPhenol->Target Low Yield Imp_N_Alk IMPURITY: N-Alkylated Byproducts (Irreversible) AminoPhenol->Imp_N_Alk Direct Alkylation (High Risk) NitroInter Intermediate: 2-(4-Nitrophenoxy)propanoic acid EtherStep->NitroInter Selective O-Alkylation RedStep Reduction (H2/Pd-C or Fe/HCl) NitroInter->RedStep RedStep->Target Complete Reduction Imp_Azo IMPURITY: Azo-Dimers (Colored) (Incomplete Reduction) RedStep->Imp_Azo Partial Reduction

Caption: Comparison of synthesis routes. The Nitro route (left) prevents N-alkylation, while the direct Aminophenol route (right) risks significant impurity formation.

Section 4: Detailed Experimental Protocols

Protocol A: The "Nitro Route" (Recommended)

This protocol minimizes N-alkylation and ensures high purity.

Step 1: Williamson Ether Synthesis

  • Setup: In a 3-neck flask equipped with a reflux condenser and N₂ inlet, dissolve 4-Nitrophenol (1.0 eq) in water containing NaOH (2.2 eq) .

  • Addition: Heat to 60°C. Add 2-Chloropropanoic acid (1.2 eq) dropwise over 30 minutes.

  • Reaction: Reflux at 90-100°C for 4-6 hours. Monitor by TLC (Solvent: Ethyl Acetate/Hexane 1:1).

  • Workup: Cool to room temperature. Acidify with HCl to pH 1-2. The intermediate 2-(4-Nitrophenoxy)propanoic acid will precipitate as a solid. Filter, wash with cold water, and dry.

Step 2: Catalytic Hydrogenation

  • Setup: Dissolve the nitro-intermediate in Methanol (10 volumes). Add 10% Pd/C catalyst (5 wt% loading) .

  • Reaction: Hydrogenate at 40-50 psi (3-4 bar) at room temperature for 4-8 hours. Note: Monitor H₂ uptake carefully.

  • Workup: Filter off the catalyst through Celite.

  • Isolation (Critical): Concentrate the filtrate to ~20% volume. Add water. Adjust pH to 6.0 (Isoelectric Point) using dilute NaOH. The product will crystallize.[2]

  • Purification: Recrystallize from Water/Ethanol (9:1) if necessary to remove color.

Protocol B: Purification of Colored Batches

Use this if your product fails appearance QC (Red/Brown).

  • Dissolve the crude colored product in 10% HCl (it will dissolve as the hydrochloride salt).

  • Add Activated Carbon (5 wt%) and heat to 50°C for 30 minutes.

  • Filter hot to remove carbon and adsorbed organics.

  • Treat the filtrate with 0.5% Sodium Dithionite solution (antioxidant).

  • Neutralize slowly with 20% NaOH to pH 6.0.

  • Cool to 0-5°C for 2 hours. Filter the white crystals and dry under vacuum/Nitrogen.

Section 5: Data Summary

ParameterSpecification TargetCommon Failure ModeTroubleshooting Step
Appearance White to Off-White PowderReddish/BrownOxidation/Azo impurities. Use Protocol B (Carbon/Dithionite).
Purity (HPLC) > 98.0%< 95% (N-alkylated)Switch from Aminophenol to Nitro route.
Melting Point 182-184°C (Decomp)Wide Range (<175°C)Mixed isomers or salt contamination. Check pH during isolation.
Solubility Soluble in Acid/BaseInsoluble in WaterProduct is at pI (zwitterion). Add acid or base to dissolve.

References

  • Synthesis of Phenoxypropionic Acids: Wang, Y., et al. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Chinese Journal of Chemical Engineering. Link

  • Williamson Ether Synthesis Mechanism: BenchChem. Williamson ether synthesis protocol for alkoxy anilines. Link

  • Reduction Protocols: MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Link

  • Solubility & pKa Data: EPA CompTox Chemicals Dashboard. 2-[4-[(2-Phenoxyacetyl)amino]phenoxy]propanoic acid Properties. Link[3]

  • General Purity Standards: Sigma-Aldrich. (2R)-2-(4-aminophenyl)propanoic acid Product Specification. Link

Sources

Troubleshooting

Minimizing side reactions during the reduction of nitro-intermediates

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: NITRO-RED-OPT-001 Mission Statement Welcome to the Process Chemistry Technical Support Center. You are likely here bec...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: NITRO-RED-OPT-001

Mission Statement

Welcome to the Process Chemistry Technical Support Center. You are likely here because the reduction of a nitro group—while theoretically simple—is failing to meet your Critical Quality Attributes (CQAs). Whether you are facing dehalogenation , colored azo-impurities , or thermal accumulation , this guide synthesizes mechanistic rigor with industrial troubleshooting protocols.

We do not offer generic advice. We offer causal analysis and self-validating protocols.

Module 1: Chemoselectivity & Dehalogenation

Q: How do I prevent dehalogenation (loss of Cl, Br, I) during hydrogenation?

The Diagnostic: If you are using standard Palladium on Carbon (Pd/C), you are utilizing a catalyst with a high affinity for oxidative addition into Carbon-Halogen (C-X) bonds. The rate of dehalogenation typically follows the bond strength: I > Br > Cl >> F .

The Fix: You must decouple the nitro-reduction activity from the C-X insertion activity. This is achieved by poisoning the catalyst or changing the metal center.

Protocol A: The Sulfided Platinum System (Gold Standard)

Platinum (Pt) is inherently less prone to oxidative addition into C-X bonds than Palladium. Sulfiding the catalyst (poisoning) further occupies the highly active sites responsible for dehalogenation without significantly inhibiting nitro reduction.

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon).

  • Solvent: Methanol or Ethyl Acetate (avoid basic solvents).

  • Pressure: 5–10 bar (higher pressure favors nitro reduction over dehalogenation).

  • Temperature: 60–80°C.

Protocol B: The Vanadium-Doped Raney Nickel

For cost-sensitive processes, Raney Nickel is effective, but "fresh" Raney Ni is aggressive. Doping with Vanadium modifies the electronic state of the surface.

Step-by-Step Modification:

  • Preparation: Suspend active Raney Nickel (e.g., 5 wt% loading relative to substrate) in the reaction solvent.

  • Doping: Add Ammonium Metavanadate (

    
    ) or Vanadium(IV) oxide sulfate (
    
    
    
    ) at 1–5% relative to the catalyst weight.
  • Aging: Stir for 30 minutes under Nitrogen before introducing the substrate.

  • Mechanism: Vanadium species adsorb onto the Ni surface, blocking the sites required for C-Halogen activation while promoting the reduction of the nitro group via oxygen transfer mechanisms [1].

Data Summary: Dehalogenation Risk Profile

Catalyst SystemC-Cl SurvivalC-Br SurvivalC-I SurvivalActivity (Rate)
Pd/C (Standard) Low (<50%)Very Low (<10%)~0%High
Raney Ni ModerateLowVery LowHigh
Pt/C (Unmodified) HighModerateLowModerate
Pt(S)/C (Sulfided) Excellent (>99%) Excellent (>98%) Good (>90%) Moderate
Fe/HCl (Bechamp) ExcellentExcellentExcellentLow (Stoichiometric)

Module 2: Pathway Control (Azo & Hydroxylamine Impurities)

Q: Why is my product colored (orange/red) or stalling at 90% conversion?

The Diagnostic: You are witnessing the Haber-Condensation Competition .

  • Stalling: Accumulation of the Hydroxylamine intermediate (

    
    ). This is often the rate-determining step.
    
  • Color: Condensation of Nitroso (

    
    ) and Hydroxylamine (
    
    
    
    ) under basic conditions or low hydrogen availability forms Azoxy (colored) species, which reduce to Azo (colored) and Hydrazo impurities.
Visualization: The Haber vs. Condensation Pathways

NitroReduction Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso + H2 (Fast) Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine + H2 (Fast) Azoxy Azoxy (Colored) Nitroso->Azoxy Condensation (Base/Low H2) Amine Aniline (-NH2) Hydroxylamine->Amine + H2 (Slow/RDS) Hydroxylamine->Azoxy Azo Azo (Colored) Azoxy->Azo + H2 Hydrazo Hydrazo Azo->Hydrazo + H2 Hydrazo->Amine + H2 (Difficult)

Caption: The "Haber" hydrogenation route (Blue/Green) vs. the parasitic "Condensation" route (Red). Note that the Hydroxylamine-to-Amine step is often Rate Determining (RDS).

The Fix: Troubleshooting Protocol
  • Eliminate Base: Ensure the reaction media is neutral or slightly acidic. Base catalyzes the condensation of Nitroso + Hydroxylamine into Azoxy species [2].[1]

  • Mass Transfer (kLa): If

    
     availability at the catalyst surface drops, the "Fast" reduction of Nitroso slows down, increasing its residence time and probability of coupling.
    
    • Action: Increase stirring rate (>1000 rpm for lab reactors).

    • Action: Increase

      
       pressure (moves equilibrium toward amine).
      
  • The "Vanadium Trick" for Accumulation:

    • If the reaction stalls at the Hydroxylamine stage, add 1 mol% Vanadium acetylacetonate (

      
      ) . Vanadium acts as a disproportionation catalyst, rapidly converting Hydroxylamine to Amine and Nitroso (which recycles) [3].
      

Module 3: Process Safety & Exotherm Management

Q: How do I safely scale up this reduction?

The Hazard: Nitro reduction is highly exothermic (


).
  • Adiabatic Temperature Rise: In a batch reactor without cooling, the temperature can rise by >150°C, leading to solvent boiling or thermal decomposition of the nitro-compound (explosive).

The Protocol: Semi-Batch Hydrogenation Never perform large-scale nitro reductions in "all-in" batch mode regarding hydrogen.

  • Solvent/Catalyst Charge: Load catalyst and solvent first.

  • Substrate Dosing (Option A): If the substrate is liquid/soluble, feed it slowly into the reactor under

    
     pressure. This limits the "fuel" available at any moment.
    
  • Hydrogen Dosing (Option B): If substrate is loaded, use a Mass Flow Controller to limit the

    
     uptake rate. The reaction rate (and heat generation) becomes limited by the gas flow.
    
  • End-Point Detection: Do not rely solely on TLC. Monitor Hydrogen Uptake Curves . When the uptake curve flattens, the reaction is complete.

Module 4: Troubleshooting Decision Matrix

Use this logic flow to select your initial experimental conditions.

DecisionTree Start Start: Nitro Reduction Halogens Are Halogens (Cl, Br, I) Present? Start->Halogens YesHalogen YES Halogens->YesHalogen NoHalogen NO Halogens->NoHalogen PtS Use 5% Pt(S)/C (Sulfided Platinum) YesHalogen->PtS Bechamp Alternative: Fe/HCl (If H2 unavailable) YesHalogen->Bechamp Sensitive Sensitive Groups? (Alkenes, Nitriles) NoHalogen->Sensitive YesSensitive YES Sensitive->YesSensitive NoSensitive NO Sensitive->NoSensitive SelectiveCat Use Pt/C or Vanadium-doped Raney Ni YesSensitive->SelectiveCat Standard Use Pd/C or Raney Ni (Most Active) NoSensitive->Standard

Caption: Logic flow for catalyst selection based on substrate functionality.

References

  • Blaser, H. U., Steiner, H., & Studer, M. (2009).[2] Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem. [Link][2][3]

  • Studer, M., Neto, S., & Blaser, H. U. (2000). Modulating the hydroxylamine accumulation in the hydrogenation of substituted nitroarenes using vanadium-promoted RNi catalysts. Topics in Catalysis. [Link]

  • Baumeister, P., Blaser, H. U., & Studer, M. (1997). Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters.[4] Catalysis Letters. [Link][4]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. [Link][5]

Sources

Optimization

Optimizing pH conditions for precipitation of 2-(4-Aminophenoxy)propanoic acid

This guide serves as a specialized technical resource for the isolation and purification of 2-(4-Aminophenoxy)propanoic acid (2-APPA) . It is designed for process chemists and engineers encountering yield or purity bottl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the isolation and purification of 2-(4-Aminophenoxy)propanoic acid (2-APPA) . It is designed for process chemists and engineers encountering yield or purity bottlenecks during the precipitation phase.

Executive Summary: The Zwitterionic Challenge

2-(4-Aminophenoxy)propanoic acid is an amphoteric molecule containing both a basic amine (


) and an acidic carboxyl group (

). Unlike simple organic acids that precipitate linearly with acidification, 2-APPA exhibits a U-shaped solubility profile .
  • pH < 2.5: Soluble as the cationic ammonium salt (

    
    ).
    
  • pH > 6.0: Soluble as the anionic carboxylate salt (

    
    ).
    
  • pH 3.8 – 4.5 (Target): Minimum solubility (Isoelectric Point / pI).

Failure to hit this narrow "isoelectric window" is the primary cause of yield loss.

Part 1: Critical Process Parameters (The "Why")

The following parameters define the boundary conditions for successful crystallization.

ParameterOptimal RangeScientific Rationale
Precipitation pH 3.8 – 4.2 This is the calculated isoelectric point (pI) where the net charge is zero, minimizing solvation by water.
Temperature 15°C – 20°C Lower temperatures decrease solubility, but going below 10°C risks trapping inorganic salts (ash content).
Agitation Low-Shear High shear during the initial nucleation phase can fracture crystals, leading to difficult filtration (high cake resistance).
Atmosphere Inert (

)
The amino group is highly susceptible to oxidation, turning the product brown/purple.
Part 2: Troubleshooting Guide (FAQs)
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the concentration of the zwitterion exceeds its saturation limit at a temperature above its melting point (or oiling point) in the solvent matrix, or if pH adjustment is too rapid.

Corrective Action:

  • Seed at Metastable Zone: Do not crash-precipitate. Adjust pH to 5.0 (just before the cloud point), add seed crystals (0.5% w/w), and slowly ramp to pH 4.0 over 60 minutes.

  • Temperature Control: Ensure the internal temperature is < 40°C before reaching pH 4.5. If the temp is too high, the product separates as a liquid phase (oil) which traps impurities.

Q2: The filtrate is dark brown, and the isolated solid is off-white/grey. Is this acceptable?

Diagnosis: No. This indicates oxidation of the aniline moiety to quinone-like impurities. This often happens if the reduction step (from nitro-precursor) didn't have adequate antioxidant protection or if the precipitation took too long under air.

Corrective Action:

  • Degas Solvents: Sparge all water/solvents with Nitrogen prior to use.

  • Add Antioxidant: Add 0.5% Sodium Bisulfite or Ascorbic Acid to the aqueous stream before pH adjustment. This acts as a sacrificial reductant.

Q3: Yield is consistently 15-20% lower than theoretical. Where is the product going?

Diagnosis: You are likely missing the pI window.

  • If pH is 3.0: You are losing product as the hydrochloride salt.

  • If pH is 5.0: You are losing product as the sodium salt.

Validation Protocol: Take a 100 mL aliquot of your mother liquor (filtrate).

  • Test A: Adjust pH to 1.0. If precipitate forms, your process pH was too high.

  • Test B: Adjust pH to 4.0. If precipitate forms, your process pH was too low (or too high).

  • Test C: Run HPLC on the filtrate. If the peak area is high despite correct pH, your solvent volume is too high (dilution loss).

Part 3: Optimized Precipitation Protocol

Prerequisite: This protocol assumes you are starting with an alkaline solution (pH > 9) of 2-APPA (e.g., after hydrolysis of an ester or reduction of a nitro group in basic media).

Reagents:

  • Acid: 15% Hydrochloric Acid (HCl).

  • Antioxidant: Sodium Bisulfite (

    
    ).
    

Step-by-Step Workflow:

  • Preparation: Charge the alkaline reaction mixture into a vessel. Inert with

    
    .
    
  • Protection: Add Sodium Bisulfite (0.5 wt% relative to batch size).

  • Rough Adjustment: Drip 15% HCl to reduce pH to 6.5 .

    • Observation: The solution may become cloudy.

    • Action: Hold for 15 minutes. Filter off any non-product impurities that precipitate at neutral pH (e.g., inorganic salts or neutral side-products).

  • Crystallization (The Critical Step):

    • Cool filtrate to 25°C .

    • Slowly add 15% HCl to reach pH 4.8 .

    • SEED: Add pure 2-APPA seed crystals.

    • Continue HCl addition over 2 hours to reach final pH 4.0 ± 0.2 .

  • Aging: Cool to 15°C and stir for 2 hours.

  • Isolation: Filter via centrifuge or Nutsche filter. Wash cake with cold water (pH adjusted to 4.0) to remove inorganic salts (NaCl).

Part 4: Process Logic Visualization

The following diagram illustrates the decision logic for optimizing the precipitation pathway.

G cluster_trouble Troubleshooting Loops Start Alkaline Reaction Mixture (pH > 9, Soluble Anion) Antioxidant Add NaHSO3 (Prevent Oxidation) Start->Antioxidant Acidify1 Acidify to pH 6.5 Antioxidant->Acidify1 Filter1 Clarification Filtration (Remove Neutrals) Acidify1->Filter1 Acidify2 Slow Acidification to pH 4.8 Filter1->Acidify2 Seed Add Seed Crystals (Nucleation Control) Acidify2->Seed FinalpH Ramp to pH 4.0 ± 0.2 (Isoelectric Point) Seed->FinalpH Cool Cool to 15°C FinalpH->Cool Isolate Filtration & Wash (Target Product) Cool->Isolate Check Check Mother Liquor Isolate->Check Loss High Solute in Filtrate? Check->Loss Yield Low Adjust Readjust pH to 4.0 Loss->Adjust pH Drifted Adjust->Isolate Recover

Caption: Workflow for the controlled precipitation of 2-APPA, highlighting the critical seeding point and isoelectric targeting.

References
  • Isoelectric Point Principles

    • Source: Master Organic Chemistry.
    • Relevance: Establishes the calcul
    • URL:[Link]

  • Analogous Synthesis (Hydroxy-Analog)
  • Solubility & Properties

    • Source: EPA CompTox Chemicals Dashboard. "2-[4-[(2-Phenoxyacetyl)amino]phenoxy]propanoic acid Properties."
    • Relevance: Provides physicochemical data (LogP, pKa estimates)
    • URL:[Link]

  • Source: Sigma-Aldrich. "2-(4-Aminophenoxy)-2-methylpropanoic acid Product Sheet.
Troubleshooting

Resolving solubility issues of 2-(4-Aminophenoxy)propanoic acid in polymerization

Welcome to the Technical Support Center for Advanced Polymer Synthesis. This guide is specifically engineered for researchers and drug development professionals facing solubility and chain-extension bottlenecks when poly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Polymer Synthesis. This guide is specifically engineered for researchers and drug development professionals facing solubility and chain-extension bottlenecks when polymerizing 2-(4-Aminophenoxy)propanoic acid .

As an AB-type monomer containing both an aromatic amine and an aliphatic carboxylic acid, this compound presents unique thermodynamic and kinetic challenges. Below is a comprehensive troubleshooting guide, validated protocols, and mechanistic insights to ensure successful polycondensation.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does 2-(4-Aminophenoxy)propanoic acid resist dissolution in standard polar aprotic solvents (e.g., pure DMF, DMSO) at room temperature? Causality: The insolubility is not merely a function of solvent polarity. In the solid state, this monomer exists as a zwitterion (arylammonium propanoate). This ionic nature, combined with the rigid planar structure of the phenoxy ring, creates a highly crystalline lattice driven by strong intermolecular hydrogen bonding and electrostatic interactions. Pure aprotic solvents lack the ionic strength required to disrupt this lattice[1].

Q2: How does the addition of LiCl or CaCl₂ mechanically resolve this solubility barrier? Causality: Adding inorganic salts like Lithium Chloride (LiCl) to solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) induces a "salting-in" effect. The lithium cation (Li⁺) strongly coordinates with the carbonyl oxygen of the carboxylic acid (and the amide linkages of the growing polymer). Simultaneously, the chloride anion (Cl⁻) forms strong hydrogen bonds with the amine protons. This dual-ion coordination effectively shields the functional groups, disrupting the zwitterionic network and preventing polymer chain aggregation during synthesis[2][3].

Q3: Why do standard carbodiimide coupling agents (EDC/DCC) fail to produce high-molecular-weight polymers with this monomer? Causality: Aromatic amines (like the 4-aminophenoxy group) have inherently low nucleophilicity due to the delocalization of the nitrogen lone pair into the aromatic ring. Standard carbodiimide coupling is kinetically too slow for this system. Consequently, the growing oligomers crystallize and precipitate out of solution before high molecular weights are achieved.

Q4: What is the optimal chemical strategy to overcome this low nucleophilicity? Causality: The Yamazaki-Higashi phosphorylation method is the gold standard here. By using Triphenyl phosphite (TPP) and Pyridine in an NMP/LiCl solvent system, the propanoic acid moiety is rapidly converted into a highly reactive phosphite-ester intermediate. Pyridine acts as both an acid acceptor and a catalyst, driving rapid amidation and ensuring chain extension occurs faster than oligomer precipitation[4][5].

Part 2: Quantitative Data & Solvent System Comparison

To optimize your reaction conditions, refer to the following empirical data summarizing the efficacy of various solvent systems for the polycondensation of 2-(4-Aminophenoxy)propanoic acid.

Solvent SystemSalt Additive (wt%)Monomer Solubility (25°C)Polymerization Result (110°C)Expected Inherent Viscosity (dL/g)
Pure DMFNoneInsolubleOligomer precipitation< 0.15
Pure NMPNonePartially SolubleLow MW, cloudy dope0.20 - 0.30
DMAc2% CaCl₂SolubleModerate MW, clear dope0.45 - 0.55
NMP + Pyridine 4-5% LiCl Highly Soluble High MW, viscous dope 0.70 - 0.95

Part 3: Validated Experimental Protocol

Self-Validating Yamazaki-Higashi Polycondensation of 2-(4-Aminophenoxy)propanoic Acid

Note: This protocol utilizes visual checkpoints to validate the success of each phase.

Step 1: System Preparation & Dehydration

  • Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a reflux condenser.

  • Add 1.00 g (approx. 5.5 mmol) of 2-(4-Aminophenoxy)propanoic acid and 0.50 g of anhydrous LiCl to the flask.

  • Validation Check: Ensure the LiCl has been dried under vacuum at 150°C for at least 12 hours prior to use. Moisture is the primary enemy of the phosphite intermediate.

Step 2: Solubilization

  • Inject 10 mL of anhydrous NMP and 2.5 mL of anhydrous Pyridine into the flask under a steady nitrogen purge.

  • Stir at room temperature for 30 minutes.

  • Validation Check: The opaque suspension should transition into a completely transparent, slightly amber homogeneous solution, confirming the LiCl has successfully disrupted the zwitterionic lattice.

Step 3: Activation & Polymerization

  • Syringe 1.55 mL (approx. 6.0 mmol, a slight excess) of Triphenyl phosphite (TPP) into the homogeneous solution.

  • Submerge the flask in a pre-heated oil bath set strictly to 105°C – 110°C . (Do not exceed 115°C, as the aliphatic propanoic acid moiety can undergo thermal degradation or ketene formation at higher temperatures).

  • Maintain mechanical stirring for 3 to 5 hours.

  • Validation Check: As the reaction progresses, the solution will become highly viscous. The stirrer motor should exhibit noticeable torque resistance, confirming high-molecular-weight chain extension.

Step 4: Polymer Isolation

  • Cool the viscous polymer dope to room temperature.

  • Pour the dope slowly into 200 mL of vigorously stirred methanol.

  • Validation Check: A fibrous, off-white polymer precipitate should form immediately.

  • Filter the polymer, wash thoroughly with hot methanol to remove residual pyridine and TPP byproducts, and dry under vacuum at 80°C for 24 hours.

Part 4: Reaction Workflow Visualization

G A 2-(4-Aminophenoxy)propanoic acid (Solid Zwitterion) B Solvent System NMP + Pyridine A->B Insoluble Suspension C Salting-In Effect Add 4-5 wt% LiCl B->C Disrupts H-Bonds D Activation Triphenyl Phosphite (TPP) C->D Homogeneous Solution E Polycondensation 100-110°C, 3-5 hrs D->E Phosphite-Ester Intermediate F Poly(amide-ether) Precipitation in Methanol E->F Chain Extension

Workflow for the Yamazaki-Higashi polycondensation of zwitterionic AB-type monomers.

References

  • Product Class 15: Polyamides. Thieme Connect.[https://vertexaisearch.cloud.google.
  • Functional Aromatic Polyamides. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4t16HKYD41PYIBT5Lhuv_h0e8XLPRsf6uWPUBPodEZLIGuLLnhRVqUXiPdKiLRCNwE_hDkcbrOBT7gdGgJ7wLh_gMX3lk_KKYxMmrngxLRXOGIikb7H7ySA3w42bF-kbTYeWkNibUBXE1Uw==]
  • Polyamide, Poly (amide–hydrazides), Viscosity, Solubility, Thermal analysis. Scientific & Academic Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkY17AKd_yF48AuUeY_Mab658q1DqyzzjKEjPAN6z4TcSDKEnfPNsWlFZWb2sKIbXhEnnXK8nMJRwXMg3c7PI6QFs5DTYbgs7-_wG6K7Nx4L6Z3E7gzsw24dPNtZ2WpzQOjjvC5hJfbOOjpCh0vWngGRT2zm0=]
  • Hyperbranched polymers: a promising new class of materials. Progress in Polymer Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYc5-NFKZZev-BSu5P_AnVEQTcxMbmC9LQ9EioC1bfX1CNiDonZXLKhAL5eWmup7_n4NMiFj3K4AUuYYxfKGNH-qJM3g1LETNJJiEPGfM63i5nnN5mPPPGD5Kz-HObCQ70fsi8bZCA7kEB-_7l2kOmw1TJJuUtXmdcdGuAE6Smvps1A0s=]
  • Structures and Synthesis of Zwitterionic Polymers. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfVJ9RKJUaYegtEtFYImhgfIIKlXtrFp4kTFm8DxdJyNi3PiOBeojPESies3NSh9fa40hC0is0lgmUZIbyuaUa1aQmLiEt5XJNHewm9gr8LlllkgdtTtpbsa2RJQAGxrUJ]

Sources

Optimization

Preventing racemization during 2-(4-Aminophenoxy)propanoic acid processing

The following technical guide serves as a specialized support resource for researchers working with 2-(4-Aminophenoxy)propanoic acid (PAPA) . It is structured to address the critical challenge of racemization —the unwant...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 2-(4-Aminophenoxy)propanoic acid (PAPA) . It is structured to address the critical challenge of racemization —the unwanted conversion of your enantiomerically pure compound into a racemic mixture—which degrades biological potency and complicates regulatory compliance.[1]

Topic: Preventing Racemization During Processing & Synthesis Audience: Medicinal Chemists, Process Engineers, Drug Development Scientists

Core Technical Briefing: The Racemization Threat

The alpha-proton (


-H) of 2-(4-Aminophenoxy)propanoic acid is chemically labile.[1] Although the electron-donating phenoxy group stabilizes the ether linkage, the adjacent carbonyl group (COOH) renders the 

-H acidic (

in DMSO, but effectively lower in activated species).

The Mechanism of Failure: Racemization primarily occurs via base-catalyzed enolization .

  • Deprotonation: A base abstracts the

    
    -proton.[2]
    
  • Planarization: The chiral

    
     carbon converts to a planar 
    
    
    
    enolate intermediate.
  • Reprotonation: The proton returns from either the Re or Si face, destroying optical purity.

This risk spikes during carboxyl activation (e.g., amide coupling) because the electron-withdrawing nature of the activated leaving group (ester/anhydride) drastically increases the acidity of the


-proton.
Visualization: Racemization Pathway

The following diagram illustrates the mechanistic pathway you must interrupt to preserve chirality.

RacemizationMechanism cluster_conditions High Risk Factors Chiral Pure (R)-Enantiomer (Tetrahedral sp3) Enolate Planar Enolate Intermediate (Achiral sp2) Chiral->Enolate α-Proton Abstraction Base Base / Heat Base->Enolate Racemate Racemic Mixture (R) + (S) Enolate->Racemate Non-stereoselective Reprotonation Risk1 Strong Bases (e.g., TEA, NaOH) Risk2 Activated Esters (Acid Chlorides) Risk3 Polar Protic Solvents

Figure 1: Base-catalyzed enolization mechanism leading to loss of optical purity.[1][2][3]

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Category A: Synthesis & Coupling Reactions[1][3]

Q: My enantiomeric excess (ee) drops significantly during amide coupling. I am using EDC/HOBt with TEA. What is wrong? A: The issue is likely the base (Triethylamine, TEA).

  • Diagnosis: TEA is a strong enough base to abstract the

    
    -proton from the O-acylisourea intermediate formed by EDC.
    
  • Solution: Switch to N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) , but use the minimum equivalent required (usually 1.0–1.1 eq). NMM is weaker and sterically hindered, reducing the rate of proton abstraction.

  • Alternative: Use "base-free" coupling if possible, or reagents like HATU which react faster than the rate of racemization, provided the temperature is kept low (

    
    C).[1]
    

Q: Can I use the acid chloride method to scale up? A: Avoid if possible. Acid chlorides are highly activating, making the


-proton extremely acidic.
  • Risk: Racemization is almost guaranteed if any base is present or if the reaction exotherms.

  • Workaround: If you must use an acid chloride, generate it using oxalyl chloride/DMF (catalytic) at

    
    C and react immediately with the amine. Do not  store the acid chloride.
    
Category B: Purification & Workup[3]

Q: I see racemization during the workup of the ethyl ester. I am washing with NaHCO₃. A: Prolonged exposure to basic aqueous phases can cause hydrolysis-induced racemization.

  • Mechanism: The ester enolizes under basic conditions.

  • Fix: Perform the basic wash (NaHCO₃) quickly and strictly at

    
    C. Immediately acidify or partition into an organic solvent. Do not let the layers sit.
    

Q: How do I dry the final product without degrading the ee? A: Thermal stress is a silent killer of chirality.

  • Protocol: Dry under high vacuum at ambient temperature (

    
    C). Do not  use oven drying 
    
    
    
    C, especially if the product contains trace salts or bases, which catalyze solid-state racemization.

Standard Operating Procedures (SOPs)

SOP-01: Low-Racemization Amide Coupling

Use this protocol to couple 2-(4-Aminophenoxy)propanoic acid (with protected amine) to a nucleophile.

Reagents:

  • Substrate: (R)-2-(4-((tert-butoxycarbonyl)amino)phenoxy)propanoic acid

  • Coupling Agent: HATU (1.1 eq)[3]

  • Base: N-Methylmorpholine (NMM, 2.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step:

  • Preparation: Flame-dry the flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the carboxylic acid in DMF/DCM and cool to 0°C (ice/water bath).

  • Activation: Add HATU. Stir for 5 minutes. Note: The solution should remain clear.

  • Base Addition: Add NMM dropwise. Crucial: Keep temperature

    
    C.
    
  • Coupling: Add the amine partner immediately.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature only if TLC shows incomplete conversion.

  • Quench: Pour into ice-cold 5% citric acid solution (acidic quench prevents basic enolization).

SOP-02: Recrystallization for Optical Enrichment

If ee drops to 90–95%, use this to upgrade back to >99%.

Principle: The racemate often forms a different crystal lattice (racemic compound) than the pure enantiomer (conglomerate).

  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.

  • Procedure:

    • Dissolve crude solid in minimal hot solvent (approx. 50-60°C). Avoid boiling if possible.

    • Cool slowly to room temperature, then to 4°C.

    • Seeding: Add a tiny crystal of pure (R)-enantiomer at the cloud point to induce preferential crystallization of the eutomer.

    • Filter and wash with cold non-polar solvent (e.g., Hexane).

Decision Matrix: Process Optimization

Use this logic flow to determine the safest processing route for your specific derivative.

ProcessDecision Start Start: 2-(4-Aminophenoxy) propanoic acid Processing CheckNH2 Is the 4-Amino group protected? Start->CheckNH2 Protect ACTION: Protect NH2 (Boc/Cbz) to prevent self-polymerization CheckNH2->Protect No Coupling Intended Reaction: COOH Coupling? CheckNH2->Coupling Yes Protect->Coupling Method Select Coupling Method Coupling->Method Safe Method A: HATU/NMM (Low Risk) Method->Safe Standard Risky Method B: Acid Chloride (High Risk) Method->Risky If sterically hindered Workup Workup Condition: Avoid pH > 8 Safe->Workup Risky->Workup

Figure 2: Decision tree for selecting reaction conditions to minimize racemization risk.

Comparative Data: Base & Solvent Effects[1][2][3][4]

The following table summarizes the impact of reaction conditions on the enantiomeric excess (ee) of phenoxypropionic acid derivatives.

VariableConditionRelative Racemization RiskRecommendation
Base Triethylamine (TEA)HighAvoid. Too strong (

).
DIPEA (Hünig's Base)ModerateAcceptable at 0°C.
N-Methylmorpholine (NMM) Low Preferred. Weaker base (

).
PyridineLowGood, but can be nucleophilic (acyl pyridinium).
Solvent Methanol/EthanolHighProtic solvents facilitate proton exchange.
DMFModerateGood solubility, but polar (stabilizes ions).
DCM / Toluene Low Preferred. Non-polar/Aprotic destabilizes enolate.
Temp > 25°CHighExponential increase in rate.
0°C - 5°C Low Maintain ice bath during base addition.

References

  • BenchChem Technical Support. (2025).[1][2][3] Preventing racemization of 2-phenylpropionic acid derivatives.[1][2] BenchChem.[1][2][3] Link

  • Google Patents. (1990). US4897481A - Process for the minimization of racemization in the preparation of optically active ((aryloxy)phenoxy)propionate herbicides.[4]Link

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.[5]Link

  • ResearchGate. (2023). Generic mechanisms for acid‐catalysed racemisation.Link

  • National Institutes of Health (PubMed). (1987). Optical resolution and configuration of 2-(4-dimethylvinylphenyl)propionic acid.Link[6]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-Aminophenoxy)propanoic Acid

Ticket ID: PPA-CLR-001 Status: Open Priority: High (Quality Attribute Failure) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic The Issue: Oxidative Chromophore...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PPA-CLR-001 Status: Open Priority: High (Quality Attribute Failure) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Issue: Oxidative Chromophores

You are observing pink, brown, or violet discoloration in your 2-(4-Aminophenoxy)propanoic acid (PPA) crystals. This is a classic signature of aromatic amine oxidation .

The amino group (


) on the phenyl ring is highly susceptible to autoxidation, forming quinone imines  or azo-dimers . These compounds have extended conjugated 

-systems, making them intensely colored even at ppm levels (often <50 ppm). They act as "crystal poisons," incorporating into the lattice and preventing the formation of white/off-white product.
Diagnostic Workflow

Before initiating a full rework, determine the depth of the impurity using this logic flow:

Diagnosis Start Start: Inspect Crystals Wash Test: Wash 1g with cold Toluene or Ether Start->Wash Result1 Color Removed? Wash->Result1 Surface Diagnosis: Surface Oxidation (Storage Issue) Result1->Surface Yes (Filtrate colored, crystals white) Occluded Diagnosis: Occluded Impurity (Process Issue) Result1->Occluded No (Crystals remain pink/brown) Action1 Action: Slurry Wash Surface->Action1 Action2 Action: Recrystallization with Activated Carbon Occluded->Action2

Figure 1: Diagnostic logic to distinguish between surface oxidation and lattice-bound impurities.

Core Protocol: Activated Carbon Recrystallization

This is the industry-standard method for removing non-polar organic chromophores from polar amino acids.

The Chemistry (Why this works)

Activated carbon possesses a vast network of graphitic platelets. The colored impurities (planar, aromatic quinones) adsorb strongly to these platelets via


 stacking interactions, while the non-planar PPA molecules remain in solution.
Reagents & Equipment
  • Solvent System: Ethanol (95%) and Water (Deionized).

  • Adsorbent: Powdered Activated Carbon (PAC). Recommendation: Steam-activated wood-based carbon (e.g., Norit or Darco types) with neutral pH.

  • Atmosphere: Nitrogen or Argon balloon (Critical to prevent re-oxidation).

Step-by-Step Methodology
  • Dissolution (The Saturation Point):

    • Charge crude PPA into a flask equipped with a reflux condenser.

    • Add Ethanol (approx. 5-7 mL per gram of PPA).

    • Heat to reflux (

      
      ). The solid may not fully dissolve yet.
      
    • Slowly add Water dropwise through the condenser until the solution becomes clear.

    • Target: A solvent ratio of approx. 2:1 (EtOH:Water).

  • Adsorption (The Carbon Step):

    • Remove heat source briefly to stop boiling (prevents boil-over).

    • Add Activated Carbon (5-10 wt% relative to PPA mass).

    • CRITICAL: Flush the headspace with Nitrogen immediately.

    • Resume reflux for 30 minutes .

  • Hot Filtration (The Separation):

    • Prepare a Büchner funnel with a Celite (diatomaceous earth) pad. Pre-heat the funnel with boiling solvent (to prevent premature crystallization).[1]

    • Filter the hot mixture rapidly.

    • Checkpoint: The filtrate should be pale yellow or colorless. If pink, repeat Step 2 with fresh carbon.

  • Crystallization (The Purification):

    • Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours.

    • Chill in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the white crystals.

    • Wash with cold Ethanol/Water (1:1 mixture).

    • Dry under vacuum at

      
      .
      

Advanced Protocol: Acid-Base Swing (Precipitation)

Use this method if the carbon treatment fails or if the impurity load is >2%. This method relies on the pH-solubility profile of the amino acid zwitterion.

Workflow Diagram

AcidBase Crude Crude PPA (Colored) Dissolve Dissolve in dilute NaOH (pH > 10) Crude->Dissolve Extract Wash with Ethyl Acetate (Removes non-acidic organics) Dissolve->Extract Aqueous Aqueous Phase (Contains PPA salt) Extract->Aqueous Keep Aqueous Precip Slowly add HCl to pH 4-5 (Isoelectric Point) Aqueous->Precip Filter Filter & Wash Precip->Filter

Figure 2: Acid-Base purification strategy leveraging the amphoteric nature of PPA.

Protocol Details
  • Dissolution: Suspend PPA in water and add 2M NaOH until pH is ~11. The solution will turn dark (impurities oxidize faster at high pH), but they are now soluble.

  • Scavenging: Extract this aqueous phase twice with Ethyl Acetate . The colored impurities (often neutral quinones) will migrate into the organic layer.

  • Precipitation: Separate the aqueous layer. Slowly add 1M HCl while stirring.

  • Target: Adjust pH to the Isoelectric Point (approx. pH 4.5 - 5.0) . The PPA will precipitate as a white solid.

  • Wash: Filter and wash copiously with water to remove salts (NaCl).

Data & Specifications

Table 1: Solvent Efficiency for PPA Recrystallization

Solvent SystemSolubility (Hot)Impurity RejectionProsCons
Ethanol/Water HighGoodEco-friendly, scalableSlow drying
Toluene ModerateExcellentRemoves non-polar colorants bestToxic, lower yield
Ethyl Acetate LowModerateFast dryingPoor solubility for PPA

Frequently Asked Questions (FAQ)

Q: My crystals turned pink again after drying. Why? A: This is "surface re-oxidation."

  • Cause: Residual solvent or moisture + Oxygen + Light.

  • Fix: Ensure the product is completely dry. Store under Nitrogen in amber glass vials. Trace acid (from the Acid-Base method) can sometimes catalyze this; ensure the final wash is neutral.

Q: The filtration is extremely slow during the Carbon step. A: You likely have "carbon fines" clogging the filter paper.

  • Fix: Use a Celite 545 pad (approx. 1 cm thick) on top of your filter paper. Do not pour the carbon slurry directly onto bare paper.

Q: Can I use Sodium Dithionite (


)? 
A:  Yes, as a reducing agent.
  • Usage: Add 0.5 wt% Sodium Dithionite to the aqueous solution during the Acid-Base protocol (Step 1). It reduces colored quinones back to colorless phenols/amines, which are then more soluble in the mother liquor during filtration [1].

References

  • Google Patents. Purification of 2-(4-hydroxyphenoxy)propionic acid ester. (Patent No. JPH02152945A). Retrieved from .

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. (2022). Retrieved from .

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from .

  • All Carbon Tech. Activated Carbon for Color Removal | 6 key Applications. Retrieved from .

Sources

Optimization

Enhancing thermal stability of polymers derived from 2-(4-Aminophenoxy)propanoic acid

Welcome to the Advanced Polymer Synthesis Technical Support Center . As Application Scientists, we understand that designing high-performance poly(ether-amide)s requires a delicate balance between processability and ther...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymer Synthesis Technical Support Center . As Application Scientists, we understand that designing high-performance poly(ether-amide)s requires a delicate balance between processability and thermal endurance.

Polymers derived from 2-(4-Aminophenoxy)propanoic acid (APPA) —an AB-type monomer—benefit from the flexible ether linkage and the asymmetric propanoic acid segment, which impart excellent solubility and optical transparency. However, the aliphatic nature of the propanoic segment inherently lowers the bond dissociation energy of the backbone, often resulting in premature thermal degradation (typically


 < 320°C)[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to engineer APPA-derived polymers capable of surviving extreme thermal environments.

🔬 Core Workflow: Synthesis & Stabilization

Workflow M1 2-(4-Aminophenoxy) propanoic acid Poly Yamazaki-Higashi Polycondensation M1->Poly Direct Amidation M2 Rigid Co-monomers (e.g., TPA, PPD) M2->Poly Rigidify Backbone PEA Semi-Aromatic Poly(ether-amide) Poly->PEA TPP/Pyridine/LiCl Nano Nanoparticle Integration (Silica/GO) PEA->Nano Matrix Formation Stable Thermally Stable Nanocomposite Nano->Stable Interfacial Bonding

Workflow for synthesizing thermally stable poly(ether-amide) nanocomposites.

📋 Frequently Asked Questions (FAQs)

Q: Why does my APPA homopolymer exhibit severe browning and degradation during melt processing at 280°C? A: The degradation is initiated by the homolytic cleavage of the aliphatic C-O or C-C bonds within the propanoic acid moiety. Unlike fully aromatic polyamides (aramids) which benefit from extensive


-conjugation and strong intermolecular hydrogen bonding, the methyl side-group in APPA increases free volume and prevents tight chain packing[1].
Solution: Copolymerize APPA with rigid AABB-type monomers such as Terephthalic acid (TPA) and p-Phenylenediamine (PPD). This creates a semi-aromatic backbone, increasing the energy barrier for chain scission while maintaining processability[1].

Q: I need to increase the Glass Transition Temperature (


) of my APPA polymer above 200°C, but cross-linking makes it insoluble. What are my options? 
A:  If you must maintain solubility in polar aprotic solvents (like NMP or DMAc) for solution-casting, avoid covalent cross-linking. Instead, introduce bulky, non-coplanar co-monomers (e.g., triptycene or sulfone-containing diamines) during polycondensation[2][3]. These bulky groups provide severe steric hindrance that restricts segmental mobility (raising 

) while simultaneously disrupting crystalline packing to preserve solubility[3].

Q: My Yamazaki-Higashi polycondensation yields low molecular weight oligomers (inherent viscosity < 0.2 dL/g). How do I drive the reaction to a high molecular weight? A: The Yamazaki-Higashi method relies on the formation of an active N-phosphonium salt intermediate using Triphenyl phosphite (TPP) and Pyridine. This intermediate is highly sensitive to moisture. Causality: Even trace water will hydrolyze the phosphite complex before it can react with the amine, terminating chain growth. Solution: Ensure all monomers are dried under vacuum at 80°C for 24 hours. Additionally, optimize your Lithium Chloride (LiCl) concentration to 4-5 wt%. LiCl disrupts the hydrogen bonding of the growing polyamide chains, keeping them solvated and preventing premature precipitation[4].

🛠 Troubleshooting Guide: Common Experimental Failures

Ticket #104: Polymer films become brittle after thermal aging at 250°C.

  • Mechanism of Failure: Thermal oxidation leads to chain unzipping. The terminal amine or carboxylic acid groups act as initiation sites for depolymerization.

  • Corrective Action: Implement End-Capping . Add a mono-functional reagent (e.g., benzoyl chloride for amine ends, or aniline for carboxylic ends) at a 1-2 mol% ratio during the final 30 minutes of polycondensation. This caps the reactive ends, shutting down the unzipping pathway.

Ticket #105: Silica nanoparticles are agglomerating in the APPA polymer matrix, reducing thermal stability instead of enhancing it.

  • Mechanism of Failure: The hydrophilic surface of untreated silica (

    
    ) is incompatible with the relatively hydrophobic poly(ether-amide) backbone, leading to phase separation and stress-concentration points.
    
  • Corrective Action: Surface-functionalize the silica nanoparticles with an aminosilane (e.g., APTES). The amine groups on the silica surface will covalently bond with the carboxylic acid groups of the APPA monomer during in-situ polymerization, creating a true, thermally robust nanocomposite.

Degradation Heat Thermal Stress (>300°C) Weak Aliphatic Chain Scission (Propanoic link) Heat->Weak Initiates Unzip Chain Unzipping & Depolymerization Weak->Unzip Leads to Cross End-Capping / Cross-linking Block1 Blocks Terminal Initiation Sites Cross->Block1 Mechanism Rigid Rigid Co-monomers (Aromatic rings) Block2 High Bond Dissociation Energy Rigid->Block2 Mechanism Block1->Unzip Inhibits Block2->Weak Prevents

Mechanistic pathways of thermal degradation and stabilization strategies.

📊 Quantitative Data: Thermal Modification Efficacy

The following table summarizes the causal relationship between structural modifications of APPA-derived polymers and their resulting thermal properties.

Polymer ArchitectureModification Strategy

(°C)

(°C)
NMP Solubility
APPA Homopolymer None (Baseline)145315Excellent
APPA-co-TPA (50:50) Semi-aromatic rigidification198410Good
APPA / Triptycene Bulky cardo-group insertion235435Excellent
APPA /

(5 wt%)
Covalent Nanocomposite170395Insoluble

Note:


 represents the temperature at 5% weight loss under a nitrogen atmosphere (heating rate 10°C/min).

🧪 Standard Operating Procedures (SOPs)

Protocol 1: Direct Polycondensation of APPA via Yamazaki-Higashi Method

This self-validating protocol ensures high molecular weight by maintaining strict stoichiometric balance and solubility.

  • Preparation: Dry a 100 mL three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a reflux condenser.

  • Reagent Loading: Add 10.0 mmol of 2-(4-Aminophenoxy)propanoic acid (APPA) to the flask. (Note: If copolymerizing, add 5.0 mmol APPA, 2.5 mmol TPA, and 2.5 mmol PPD).

  • Solvent & Catalyst Addition: Inject 15 mL of N-methyl-2-pyrrolidone (NMP), 3 mL of Pyridine, 3.0 mL of Triphenyl phosphite (TPP), and 0.8 g of anhydrous Lithium Chloride (LiCl).

  • Polymerization: Purge the system with

    
     for 10 minutes. Heat the oil bath to 110°C and stir for 3 hours.
    
    • Self-Validation Check: The solution should become highly viscous. If the solution remains watery after 90 minutes, moisture contamination has occurred; the batch must be aborted.

  • Precipitation: Cool the viscous polymer solution to room temperature and pour it slowly into 300 mL of vigorously stirred methanol.

  • Purification: Filter the fibrous polymer precipitate, wash thoroughly with hot methanol to remove TPP byproducts and pyridine, and dry in a vacuum oven at 100°C for 24 hours.

Protocol 2: In-Situ End-Capping for Enhanced Thermal Stability
  • Follow Protocol 1 up to Step 4.

  • After 2.5 hours of polymerization (when maximum viscosity is reached), inject 0.2 mmol of Benzoyl Chloride (for amine-rich chains) directly into the reaction mixture.

  • Stir for an additional 30 minutes at 110°C.

  • Proceed to precipitation (Step 5). This prevents terminal unzipping during subsequent thermal processing.

📚 References

  • Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega. Available at:[Link]

  • Synthesis and characterization of AB-type monomers and polyimides: A review. ResearchGate. Available at: [Link]

  • Optically transparent, organosoluble poly(ether-amide)s bearing triptycene unit; synthesis and characterization. Taylor & Francis. Available at:[Link]

  • Poly(ether ether sulfone amide)s as a new category of processable heat-resistant polymers. Taylor & Francis. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(4-Aminophenoxy)propanoic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with chromatographic peak distortions when analyzing 2-(4-Aminophenoxy)propanoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with chromatographic peak distortions when analyzing 2-(4-Aminophenoxy)propanoic acid . Because this molecule is amphoteric (zwitterionic), it presents unique retention and peak shape challenges that require a mechanistic approach to resolve.

Section 1: Core Diagnostics & Causality (FAQs)

Q: Why does 2-(4-Aminophenoxy)propanoic acid exhibit severe peak tailing compared to my neutral analytes? A: 2-(4-Aminophenoxy)propanoic acid contains both a basic aniline-derived amino group (pKa ~4.5) and an acidic carboxylic acid group (pKa ~3.0). Peak tailing in reversed-phase HPLC is rarely caused by the hydrophobic backbone; rather, it stems from multiple competing retention mechanisms. While the molecule partitions into the C18 stationary phase, the protonated amino group simultaneously undergoes secondary electrostatic interactions (ion-exchange) with unbonded, ionized silanol groups (


) on the silica surface[1]. This creates a thermodynamic "velcro" effect, where the basic functional group sticks to the acidic silica, causing the trailing edge of the peak to elongate ()[2].

Q: How can I definitively diagnose whether the tailing is a chemical interaction or a physical system void? A: A fundamental rule of HPLC troubleshooting is that physical problems affect all peaks, whereas chemical problems are analyte-specific[2]. To self-validate the root cause, inject a purely neutral, non-ionizable compound (such as toluene or uracil). If the neutral compound elutes with perfect symmetry (Tailing Factor


) but your 2-(4-Aminophenoxy)propanoic acid peak tails, you have isolated a chemical acid-base interaction[2]. If the neutral compound also tails, the issue is physical—such as extra-column dead volume, a void at the column head, or improper PEEK tubing fittings ()[3].

Q: What is the optimal mobile phase pH for this compound, and why? A: For amphoteric compounds, operating near the pKa of either functional group results in a mixed population of ionization states, leading to peak broadening. To achieve a sharp, symmetrical peak, you must operate at least 1.5 to 2 pH units away from the pKa[4]. For 2-(4-Aminophenoxy)propanoic acid, lowering the mobile phase pH to 2.5 (e.g., using 0.1% Formic Acid) serves a dual purpose: it fully protonates the carboxylic acid to ensure adequate hydrophobic retention, and crucially, it protonates the residual silanols on the stationary phase (





). This neutralizes their negative charge and suppresses the secondary interactions that cause tailing ()[1].

Section 2: Quantitative Data & Optimization

The table below summarizes the thermodynamic and chromatographic effects of mobile phase pH and column chemistry on the peak shape of 2-(4-Aminophenoxy)propanoic acid.

Mobile Phase pHSilanol Ionization StateAnalyte Net ChargeColumn TypeExpected Tailing Factor (

)
Chromatographic Result
pH 7.0 Highly Ionized (

)
Anionic (Net -1)Standard C18 (Type A)> 2.5Severe tailing, poor retention (elutes near void).
pH 4.5 Partially IonizedZwitterionic (Net 0)Standard C18 (Type A)1.8 - 2.2Broad peak, mixed retention mechanisms.
pH 2.5 Neutralized (

)
Cationic (Net +1)Standard C18 (Type A)1.4 - 1.6Improved symmetry, adequate retention.
pH 2.5 Neutralized (

)
Cationic (Net +1)Base-Deactivated C181.0 - 1.2 Optimal symmetry, sharp Gaussian peak.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Physical System Verification (The "Neutral Marker" Test)

Objective: Isolate the root cause of tailing by ruling out extra-column volume and hardware voids.

  • Preparation: Prepare a 10 µg/mL solution of a neutral marker (e.g., Toluene for UV detection at 254 nm) in the initial mobile phase.

  • Equilibration: Purge the HPLC system and equilibrate the column with a 50:50 Water:Acetonitrile mobile phase for 10 column volumes.

  • Injection: Inject 5 µL of the neutral marker and record the chromatogram.

  • Quantification: Calculate the Tailing Factor (

    
    ) at 5% peak height using your Chromatography Data System (CDS).
    
  • Decision Gate:

    • If

      
      : Inspect all PEEK tubing connections for zero-dead-volume seating and replace the guard column.
      
    • If

      
      : The system hardware is intact. The tailing is chemical; proceed to Protocol 2.
      
Protocol 2: Mobile Phase pH Optimization & Column Deactivation

Objective: Eliminate secondary silanol interactions and optimize the ionization state of the amphoteric analyte.

  • Aqueous Phase Preparation: Prepare Mobile Phase A by adding 0.1% Formic Acid (v/v) to MS-grade Water (yields pH ~2.7).

  • Organic Phase Preparation: Prepare Mobile Phase B by adding 0.1% Formic Acid (v/v) to HPLC-grade Acetonitrile.

  • Hardware Selection: Install a high-purity, base-deactivated "Type B" silica column (e.g., fully end-capped C18 or Charged Surface Hybrid) to minimize exposed silanols ()[5].

  • System Equilibration: Equilibrate the system at your starting gradient (e.g., 95% A / 5% B) for at least 15 column volumes to ensure the stationary phase is fully protonated.

  • Sample Diluent Matching: Dissolve the 2-(4-Aminophenoxy)propanoic acid sample strictly in the initial mobile phase (95% A / 5% B). Note: Injecting a sample in a solvent stronger than the mobile phase causes severe band broadening and fronting/tailing ()[6].

  • Validation: Inject the sample. The combination of low pH and end-capped silica will suppress the ion-exchange retention mechanism, yielding a

    
     near 1.0.
    

Section 4: Visualizing the Troubleshooting Logic

G Start Peak Tailing Observed (Tf > 1.5) CheckAll Do all peaks tail (including neutrals)? Start->CheckAll Physical Physical Issue: Check dead volume, fittings, & guard column CheckAll->Physical Yes Chemical Chemical Issue: Silanol interaction or pH mismatch CheckAll->Chemical No CheckPH Is mobile phase pH optimized? (pH < 3.0) Chemical->CheckPH AdjustPH Adjust pH to 2.5 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH No CheckCol Is column end-capped or base-deactivated? CheckPH->CheckCol Yes Resolved Peak Symmetry Restored (Tf ≤ 1.2) AdjustPH->Resolved ChangeCol Switch to Type B Silica or CSH Column CheckCol->ChangeCol No CheckCol->Resolved Yes ChangeCol->Resolved

Systematic workflow for diagnosing and resolving HPLC peak tailing of amphoteric compounds.

References

  • Axion Labs. "HPLC Peak Tailing." Axion Labs, [Link]

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders,[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions,[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog,[Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC,[Link]

Sources

Optimization

Technical Support Center: Scale-up of 2-(4-Aminophenoxy)propanoic Acid Manufacturing

Welcome to the technical support center for the manufacturing of 2-(4-Aminophenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the manufacturing of 2-(4-Aminophenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions related to the scale-up of this important chemical intermediate. The synthesis of 2-(4-Aminophenoxy)propanoic acid, while conceptually straightforward, presents several challenges during the transition from laboratory to industrial-scale production. This guide aims to address these challenges with scientifically grounded explanations and practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of 2-(4-Aminophenoxy)propanoic acid. The primary synthetic route involves a Williamson ether synthesis, a classic and widely used method for forming ethers from an organohalide and an alkoxide.[1] In this case, it typically involves the reaction of a salt of 4-aminophenol with an ester of 2-halopropanoic acid, followed by hydrolysis.

Problem 1: Low Yield of 2-(4-Aminophenoxy)propanoic Acid

A common issue during scale-up is a significant drop in yield compared to lab-scale experiments. This can be attributed to several factors, including incomplete reactions and the prevalence of side reactions.[2]

Possible Causes and Solutions:

  • Incomplete Deprotonation of 4-Aminophenol: The reaction requires the formation of the phenoxide ion, which is a potent nucleophile. Incomplete deprotonation leads to unreacted starting material.

    • Solution: Ensure the use of a slight excess of a suitable base. The choice of base is critical; strong bases like sodium hydroxide or potassium hydroxide are commonly used.[3] The reaction should be monitored for the complete dissolution of 4-aminophenol before the addition of the alkylating agent.

  • Side Reactions: The Williamson ether synthesis is often accompanied by side reactions, particularly elimination reactions of the alkylating agent, which are favored at higher temperatures.[1]

    • Solution: Maintain strict temperature control. The reaction is typically conducted between 50-100 °C.[4] On a larger scale, efficient heat dissipation is crucial. A jacketed reactor with a reliable cooling system is recommended. Gradual addition of the alkylating agent can also help manage the reaction exotherm.

  • Reaction with the Amino Group: The amino group of 4-aminophenol can also act as a nucleophile, leading to N-alkylation as a side product.

    • Solution: Protecting the amino group prior to the ether synthesis is a common strategy. Acetylation is a reversible and effective method. The acetyl group can be removed during the final hydrolysis step.

Problem 2: High Levels of Impurities in the Final Product

The presence of impurities can significantly impact the quality and suitability of 2-(4-Aminophenoxy)propanoic acid for downstream applications, particularly in pharmaceutical development where purity is paramount.[5]

Common Impurities and Mitigation Strategies:

ImpurityFormation PathwayMitigation Strategy
Unreacted 4-Aminophenol Incomplete reaction or inefficient purification.Optimize reaction stoichiometry and time. Employ efficient extraction and crystallization procedures.
Bis-ether Byproduct Over-alkylation of the desired product.Use a stoichiometric excess of 4-aminophenol relative to the alkylating agent.
Products of Elimination Reaction Base-catalyzed elimination of the alkylating agent.[2]Maintain lower reaction temperatures and consider a less sterically hindered base.
N-Alkylated Byproduct Reaction of the amino group with the alkylating agent.Protect the amino group before the ether synthesis reaction.
Problem 3: Difficulty in Product Isolation and Purification

Isolating and purifying 2-(4-Aminophenoxy)propanoic acid at a large scale can be challenging due to its physical properties and the presence of structurally similar impurities.

Effective Purification Techniques:

  • Crystallization: This is a primary method for purifying the final product. The choice of solvent is critical for achieving high purity and yield. A mixed solvent system can sometimes provide better selectivity.[6]

    • Protocol: After the reaction is complete and the initial work-up is done, the crude product can be dissolved in a suitable hot solvent (e.g., ethanol, water, or a mixture). Upon cooling, the purified 2-(4-Aminophenoxy)propanoic acid will crystallize out, leaving most impurities in the mother liquor.

  • Extraction: Liquid-liquid extraction is essential for removing unreacted starting materials and some byproducts.

    • Protocol: After the reaction, the mixture is typically acidified to protonate the carboxylic acid. The product can then be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine helps to remove water-soluble impurities.[7]

Problem 4: Discoloration of the Final Product

The final product may exhibit a pink or brown discoloration, which is often indicative of oxidation.

Cause and Prevention:

  • Oxidation of the Aminophenol Moiety: The aminophenol functional group is susceptible to oxidation, especially in the presence of air and light, leading to the formation of colored quinone-imine type structures.

    • Solution: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[8] The use of antioxidants during the process can also be beneficial. Store the final product in a cool, dark place under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of 2-(4-Aminophenoxy)propanoic acid?

The synthesis of 2-(4-Aminophenoxy)propanoic acid is primarily achieved through the Williamson ether synthesis.[1] This reaction follows an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1] The process begins with the deprotonation of 4-aminophenol by a strong base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of an alkyl halide (like ethyl 2-bromopropionate), displacing the halide and forming the ether linkage. The reaction is typically followed by hydrolysis of the ester to yield the final carboxylic acid.

Williamson Ether Synthesis 4-Aminophenol 4-Aminophenol Phenoxide Ion Phenoxide Ion 4-Aminophenol->Phenoxide Ion + Base Ether Intermediate Ether Intermediate Phenoxide Ion->Ether Intermediate + Ethyl 2-bromopropionate (SN2) 2-(4-Aminophenoxy)propanoic acid 2-(4-Aminophenoxy)propanoic acid Ether Intermediate->2-(4-Aminophenoxy)propanoic acid + Hydrolysis

Caption: Williamson Ether Synthesis Pathway

Q2: What are the critical process parameters to monitor during scale-up?

Several parameters are crucial for a successful and reproducible scale-up:

  • Temperature Control: As mentioned, temperature significantly influences the reaction rate and the formation of byproducts.[1] Consistent temperature control is vital.

  • Reagent Addition Rate: The rate of addition of the alkylating agent should be carefully controlled to manage the reaction exotherm and minimize localized high concentrations that can lead to side reactions.

  • Agitation: Efficient mixing is necessary to ensure homogeneity and good heat transfer, especially in large reactors.

  • pH Control: During work-up and isolation, precise pH adjustments are necessary to ensure the product is in the desired form (e.g., protonated for extraction into an organic solvent).

Q3: How can I monitor the progress of the reaction?

Regular monitoring of the reaction is essential to determine the optimal reaction time and to ensure complete conversion of the starting materials.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for monitoring the disappearance of starting materials and the formation of the product and any significant byproducts.[9] A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid) is commonly used.

  • Thin-Layer Chromatography (TLC): For a quicker, qualitative assessment of the reaction progress, TLC can be employed.

Q4: What are the safety considerations for scaling up this synthesis?

  • Handling of Corrosive Reagents: Strong bases (like NaOH) and acids (used in work-up) are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Flammable Solvents: Many organic solvents used in the reaction and purification are flammable. The scale-up should be conducted in a well-ventilated area, away from ignition sources.

  • Exothermic Reaction: The reaction can be exothermic. A robust cooling system and controlled reagent addition are necessary to prevent a runaway reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Aminophenoxy)propanoic Acid

This protocol outlines a general procedure. Specific quantities and conditions may need to be optimized based on the scale of the reaction.

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 4-aminophenol and a suitable solvent (e.g., ethanol).

  • Base Addition: Under an inert atmosphere, add a stoichiometric equivalent of a strong base (e.g., sodium hydroxide pellets) portion-wise while maintaining the temperature below 30 °C. Stir until the 4-aminophenol is completely dissolved.

  • Alkylating Agent Addition: Slowly add ethyl 2-bromopropionate to the reaction mixture, maintaining the temperature between 60-70 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting materials are consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Adjust the pH to ~2 with a mineral acid (e.g., HCl).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then with brine.

  • Hydrolysis: The ester can be hydrolyzed to the carboxylic acid by treatment with an aqueous base, followed by acidification.

  • Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain pure 2-(4-Aminophenoxy)propanoic acid.

Protocol 2: HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Analysis Root Cause Analysis cluster_Solution Corrective Actions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions (Elimination, N-Alkylation) Low_Yield->Side_Reactions High_Impurities High Impurities High_Impurities->Side_Reactions Inefficient_Purification Inefficient Purification High_Impurities->Inefficient_Purification Oxidation Oxidation High_Impurities->Oxidation Isolation_Issues Isolation Issues Isolation_Issues->Inefficient_Purification Optimize_Stoichiometry Optimize Stoichiometry & Reaction Time Incomplete_Reaction->Optimize_Stoichiometry Control_Temperature Strict Temperature Control Side_Reactions->Control_Temperature Protect_Amino_Group Protect Amino Group Side_Reactions->Protect_Amino_Group Improve_Purification Improve Crystallization/Extraction Inefficient_Purification->Improve_Purification Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere

Caption: Troubleshooting Workflow for Scale-up

References

  • Williamson ether synthesis. (2020, July 15). In Wikipedia. Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved from [Link]

  • Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds. (n.d.). Retrieved from [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. (2022, February 5). Retrieved from [Link]

  • Synthesis of 2-(4-hydroxyphenoxy)propanoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid - Academia.edu. (n.d.). Retrieved from [Link]

  • 2-(4-Hydroxyphenoxy)propanoic acid - PMC. (n.d.). Retrieved from [Link]

  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. (2014, March 20). Retrieved from [Link]

  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Eureka | Patsnap. (2011, April 20). Retrieved from [Link]

  • Synthesis of 2-(4-acetamidophenoxy)propionic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • Process for the preparation of substituted phenoxy propanoic acids - European Patent Office - EP 0319100 A2 - Googleapis.com. (n.d.).
  • JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents. (n.d.).
  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents. (n.d.).
  • Propionic Acid: Method of Production, Current State and Perspectives - PMC. (n.d.). Retrieved from [Link]

  • CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents. (n.d.).
  • Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC. (n.d.). Retrieved from [Link]

  • CA2047714A1 - Process for fermentative production of 2-(4-hydroxyphenoxy-)propionic acid - Google Patents. (n.d.).
  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. (2019, June 4). Retrieved from [Link]

  • Efficient production of R-2-(4-hydroxyphenoxy) propionic acid by Beauveria bassiana using biofilm-based two-stage fermentation - PubMed. (2024, March 13). Retrieved from [Link]

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC. (n.d.). Retrieved from [Link]

  • Production of ( R )-2-(4-hydroxyphenoxy) propionic acid by Beauveria bassiana ZJB16007 in solid state fermentation using rice bran | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry. (n.d.). Retrieved from [Link]

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. (n.d.). Retrieved from [Link]

  • (PDF) A REVIEW ON PHARMACEUTICAL IMPURITIES AND THEIR IMPORTANCE *Corresponding Author - ResearchGate. (2018, February 19). Retrieved from [Link]

  • A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids - PubMed. (2012, June 14). Retrieved from [Link]

  • Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed. (2009, June 15). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2-(4-Aminophenoxy)propanoic acid

Executive Summary 2-(4-Aminophenoxy)propanoic acid (CAS 94062-75-6) represents a critical structural scaffold in medicinal chemistry, serving as a pharmacophore in PPAR agonists and a metabolic marker for specific phenox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Aminophenoxy)propanoic acid (CAS 94062-75-6) represents a critical structural scaffold in medicinal chemistry, serving as a pharmacophore in PPAR agonists and a metabolic marker for specific phenoxy herbicides. Its dual functionality—comprising a basic primary amine and an acidic carboxyl group—creates unique challenges and opportunities in mass spectrometry analysis.

This guide provides a definitive technical analysis of its fragmentation behavior, contrasting it with structural analogues to aid in precise metabolite identification and quantitative method development.

Chemical Profile & Ionization Physics

Understanding the physicochemical properties is prerequisite to predicting fragmentation. The molecule behaves as a zwitterion in neutral solution, but in the acidic mobile phases typical of LC-MS (0.1% Formic Acid), the amine is fully protonated.

PropertyValueMass Spectrometry Implication
Formula C

H

NO

Monoisotopic Mass: 181.0739 Da
[M+H]

182.0812 m/zPrimary precursor in ESI(+)
[M-H]

180.0666 m/zSecondary precursor in ESI(-)
pKa (Acid) ~3.7Deprotonated at neutral pH
pKa (Base) ~4.8 (Aniline)Protonated at pH < 4
Ionization Workflow

The presence of the aniline nitrogen dictates the ionization mode. Unlike simple phenoxy acids (which prefer Negative mode), the amino group acts as a "proton sponge," making Positive Electrospray Ionization (ESI+) the most sensitive method.

Ionization Neutral Neutral Molecule (pH 7) Acidic Acidic Mobile Phase (pH 2-3) Neutral->Acidic + H+ (Formic Acid) ESI_Droplet ESI Droplet (Desolvation) Acidic->ESI_Droplet Coulombic Fission Precursor Precursor Ion [M+H]+ m/z 182.08 ESI_Droplet->Precursor Gas Phase Release

Figure 1: Protonation dynamics shifting the analyte from zwitterionic to cationic state for MS detection.

Detailed Fragmentation Analysis

The fragmentation of 2-(4-Aminophenoxy)propanoic acid in MS/MS (CID) follows two distinct pathways driven by the stability of the aromatic amine.

Primary Pathway: Ether Cleavage (Diagnostic)

The most abundant product ion arises from the cleavage of the ether bond. The positive charge is strongly retained by the nitrogen-containing aromatic ring due to resonance stabilization.

  • Transition: m/z 182

    
     m/z 110
    
  • Mechanism: Inductive cleavage of the C-O bond.

  • Fragment Identity: 4-Aminophenol radical cation / protonated 4-aminophenol.

Secondary Pathway: Neutral Loss of Formic Acid

Common in carboxylic acids, the propanoic acid moiety can undergo rearrangement to lose HCOOH (46 Da) or H


O + CO (18 + 28 Da).
  • Transition: m/z 182

    
     m/z 136
    
  • Mechanism: McLafferty-type rearrangement or direct loss from the carboxylic tail.

Fragmentation Map

Fragmentation M Precursor Ion [M+H]+ m/z 182 F1 Fragment A [M - HCOOH]+ m/z 136 M->F1 - 46 Da (HCOOH) F2 Fragment B (Base Peak) [4-Aminophenol+H]+ m/z 110 M->F2 - 72 Da (Acrylic Acid equiv.) Ether Cleavage F3 Fragment C [C5H6]+ m/z 65 F2->F3 - 45 Da (NH2-CO loss)

Figure 2: Collision-Induced Dissociation (CID) pathways. The m/z 110 fragment is the specific quantifier ion.

Comparative Performance Guide

This section objectively compares 2-(4-Aminophenoxy)propanoic acid against its common structural alternatives/analogues to highlight specific identification criteria.

Comparison Table: MS Characteristics
Feature2-(4-Aminophenoxy)propanoic acid 2-Phenoxypropanoic acid Mecoprop (MCPP)
Precursor (ESI) 182 [M+H]+ (Dominant)165 [M-H]- (Dominant)213 [M-H]- (Dominant)
Ionization Mode Positive (Due to -NH2)Negative (Acidic only)Negative (Acidic only)
Base Peak (MS2) m/z 110 (Aminophenol)m/z 89 (Phenoxide)m/z 141 (Cl-Cresol)
Secondary Ion m/z 136 (Loss of HCOOH)m/z 121 (Loss of CO2)m/z 169 (Loss of CO2)
Retention Time Early Eluter (Polar/Basic)Mid EluterLate Eluter (Hydrophobic)

Key Insight: The presence of the amino group completely inverts the ionization preference compared to standard phenoxy herbicides. While Mecoprop and Phenoxypropanoic acid require Negative mode, the target analyte requires Positive mode. Attempting to multiplex these in a single run requires rapid polarity switching (>50ms).

Experimental Protocol: Method Development

To validate these patterns in your laboratory, follow this self-validating protocol.

Step 1: LC Conditions[1]
  • Column: C18 Reverse Phase (e.g., Kinetex Biphenyl or HSS T3 for polar retention), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Crucial for protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Analyte expected ~1.5 - 2.0 min).

Step 2: MS Source Parameters (Sciex/Thermo equivalent)
  • Curtain Gas: 30 psi

  • IonSpray Voltage: 4500 V (Positive Mode)

  • Temperature: 450°C

  • Declustering Potential (DP): 60 V (Moderate to prevent in-source fragmentation)

Step 3: MRM Transitions for Quantification

Use these transitions to build your acquisition method.

Transition TypeQ1 Mass (Da)Q3 Mass (Da)Collision Energy (eV)Purpose
Quantifier 182.1110.125Quantification
Qualifier 1 182.1136.115Confirmation
Qualifier 2 182.165.140High-Energy Check

References

  • BenchChem. (2025).[1][2] A Comparative Guide to Analytical Methods for the Quantification of 4-(4-aminophenoxy)benzoic acid. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6998892, (2S)-2-(4-aminophenyl)propanoic acid. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-(4-Aminophenoxy)-2-methylpropanoic acid. Retrieved from

  • ResearchGate. (2010). Determination of 1,2-bis (2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA free acid) in rat plasma by LC-MS/MS. Retrieved from

  • Shimadzu Application Note. (2025). LC-MS/MS Method Package for Short Chain Fatty Acids and Organic Acids. Retrieved from

Sources

Comparative

Validation of Chiral Purity for R-2-(4-Aminophenoxy)propanoic acid

Executive Summary In the synthesis of herbicides (e.g., aryloxyphenoxypropionates like Quizalofop-P) and pharmaceutical intermediates, the enantiomeric purity of R-2-(4-Aminophenoxy)propanoic acid is the critical determi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of herbicides (e.g., aryloxyphenoxypropionates like Quizalofop-P) and pharmaceutical intermediates, the enantiomeric purity of R-2-(4-Aminophenoxy)propanoic acid is the critical determinant of biological efficacy. The (R)-enantiomer typically houses the bioactivity, while the (S)-enantiomer is often an impurity that lowers potency or introduces off-target toxicity.

This guide objectively compares the two primary validation methodologies: Polarimetry (Specific Optical Rotation) and Chiral High-Performance Liquid Chromatography (HPLC) .[1]

The Verdict: While Polarimetry offers rapid, low-cost "gross error" detection, it is insufficient for validating high-purity (>98% ee) intermediates required for regulatory compliance. Chiral HPLC using polysaccharide-based stationary phases is the only scientifically robust method for quantifying trace enantiomeric impurities (0.1% levels) and is the recommended gold standard for release testing.

Comparative Analysis of Validation Methods

Method A: Specific Optical Rotation (Polarimetry)

The Traditional Baseline

Polarimetry measures the rotation of plane-polarized light by the chiral sample.[2][3]

  • Principle:

    
    
    
  • Pros: Rapid (<5 mins), low operational cost, no column consumables.[4]

  • Cons:

    • Low Sensitivity: Cannot reliably distinguish between 98.0% and 99.5% optical purity.

    • Solvent Dependency: Rotation values fluctuate significantly with solvent choice, pH, and temperature.[4]

    • Blind to Impurities: Achiral impurities can skew concentration calculations, leading to false ee% values.[4]

Method B: Chiral HPLC (Direct Analysis)

The Gold Standard

Direct separation of enantiomers using a Chiral Stationary Phase (CSP).[4]

  • Principle: Differential interaction (H-bonding,

    
    -
    
    
    
    stacking) between the enantiomers and the chiral selector (e.g., Amylose or Cellulose derivatives).
  • Pros:

    • High Specificity: Physically separates (R) and (S) peaks.[4]

    • Sensitivity: LOD/LOQ often <0.05%, allowing quantification of trace (S)-isomer.[4]

    • Robustness: Validatable under ICH Q2 guidelines.

  • Cons: Higher cost per analysis (solvents, columns), longer run times (15–30 mins).[4]

Data Comparison Table
FeaturePolarimetryChiral HPLC (Recommended)
Primary Output Specific Rotation (

)
Enantiomeric Excess (% ee)
Limit of Detection (LOD) N/A (Linear response)~0.01 - 0.05% impurity
Precision (RSD) 1.0 - 2.0%< 0.5%
Throughput High (20+ samples/hr)Medium (2-4 samples/hr)
Interference Risk High (Chemical impurities affect result)Low (Chromatographic separation)
Regulatory Acceptance ID Test OnlyQuantitative Purity Test

Decision Framework: Method Selection

The following logic gate illustrates when to deploy each method during the development lifecycle.

MethodSelection Start Sample Received: R-2-(4-Aminophenoxy)propanoic acid Stage Determine Development Stage Start->Stage Early Early Synthesis / Rough Screening Stage->Early Late Final QC / Process Validation Stage->Late Pol Method A: Polarimetry (Quick Check) Early->Pol HPLC Method B: Chiral HPLC (Definitive Quantitation) Late->HPLC Decision Is Optical Rotation within ±2° of Ref? Pol->Decision Decision->Early Pass (Proceed to next step) Decision->HPLC Ambiguous Result

Figure 1: Decision tree for selecting the appropriate chiral validation method based on development stage.

Recommended Protocol: Chiral HPLC Validation

This protocol uses a Normal Phase approach.[4] The R-2-(4-Aminophenoxy)propanoic acid molecule contains both an aniline (basic) and a carboxylic acid (acidic) moiety. Zwitterionic behavior can cause peak tailing; therefore, the mobile phase requires careful acidification.[4]

Chromatographic Conditions[4][5][6][7][8][9]
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H .[4]

    • Why: These polysaccharide columns provide the best "cleft" fit for the aromatic rings of the phenoxypropionate structure [1, 2].

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Why TFA? It suppresses the ionization of the carboxylic acid group, ensuring the molecule remains neutral and interacts effectively with the stationary phase, sharpening the peak shape [3].

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 25°C (Control is critical; lower temps often increase resolution).

  • Detection: UV @ 254 nm (Strong absorption by the phenoxy/aniline rings).

  • Injection Volume: 10 µL.

Sample Preparation[4]
  • Stock Solution: Dissolve 10 mg of the sample in 1 mL of Isopropanol (or Mobile Phase).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulates.[4]

  • Racemic Marker: A racemic standard (mixture of R and S) must be injected first to establish the retention times of both enantiomers.[4]

System Suitability Criteria

Before releasing results, the system must pass these checks:

  • Resolution (

    
    ):  > 2.0 between (R) and (S) peaks.
    
  • Tailing Factor (

    
    ):  < 1.5 (Ensured by the TFA additive).
    
  • Precision: %RSD of peak area < 1.0% (n=5 injections).

Validation Workflow (ICH Q2 Aligned)

To ensure the method is scientifically defensible, follow this validation workflow.

ValidationWorkflow Step1 Specificity Step2 LOD / LOQ Step1->Step2 Desc1 Inject Racemate + Blank + Placebo Step1->Desc1 Step3 Linearity Step2->Step3 Desc2 S/N Ratio > 3 (LOD) S/N Ratio > 10 (LOQ) Step2->Desc2 Step4 Accuracy (Recovery) Step3->Step4 Desc3 R² > 0.999 over 50% - 150% range Step3->Desc3 Step5 Robustness Step4->Step5 Desc4 Spike (S)-isomer into (R)-sample at 0.1% Step4->Desc4 Desc5 Vary Flow (±0.1) Temp (±5°C) Step5->Desc5

Figure 2: Step-by-step validation parameters required for regulatory compliance.

Key Validation Steps Explained:
  • Specificity: Inject the pure solvent, the synthesis precursors, and the racemic mixture. Ensure no achiral impurities co-elute with the (S)-enantiomer peak.

  • LOD/LOQ Determination: Dilute the racemic standard until the minor peak signal-to-noise ratio is 3:1 (LOD) and 10:1 (LOQ). This proves you can see the impurity at trace levels (e.g., 0.05%).

  • Linearity: Prepare a calibration curve of the (S)-enantiomer (the impurity) from LOQ up to 1.0% level. The response must be linear to accurately quantify the impurity.

Scientific Commentary & Troubleshooting

Why not use Crown Ether columns? While Crown Ether columns (e.g., Crownpak CR) are excellent for amino acids, they specifically target primary amines in the


-position to a carboxylic acid. In R-2-(4-Aminophenoxy)propanoic acid, the amine is on the phenyl ring (aniline-like) and distant from the chiral center. Therefore, the "inclusion" mechanism of polysaccharide columns (AD-H/OD-H) is mechanically superior for this specific topology [4].

Troubleshooting Peak Tailing: If the peaks tail significantly despite using TFA, the amine group might be interacting with residual silanols on the silica support.

  • Solution: Increase the ionic strength by adding 10-20 mM Ammonium Trifluoroacetate to the mobile phase, or switch to an immobilized phase (e.g., Chiralpak IA) which is more robust against aggressive modifiers.

The "R" vs "S" Elution Order: Do not assume the "R" isomer elutes first. The elution order is specific to the column chemistry. You must confirm the identity of the peaks by injecting a small amount of an authentic, optically pure standard (if available) or by using a Chiral detector (CD/OR) in line with the HPLC [5].

References

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds.[4] Application Note. Retrieved from

  • Benchchem. A Comparative Guide to Validating Enantiomeric Excess: Polarimetry vs. Chiral HPLC. Retrieved from

  • Sielc Technologies. Separation of Propanoic acid derivatives on Reverse Phase Columns. Application Note. Retrieved from

  • Phenomenex. Chiral HPLC Separations: Guide to Column Selection and Method Development. Retrieved from

  • JASCO. An Evaluation of Four Commercial HPLC Chiral Detectors. Retrieved from

Sources

Validation

A Comparative Guide to the Thermal Analysis of 2-(4-Aminophenoxy)propanoic Acid Derivatives for Pharmaceutical Development

In the landscape of modern drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. For researchers and scientists working with novel mol...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. For researchers and scientists working with novel molecular entities, such as derivatives of 2-(4-aminophenoxy)propanoic acid, thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools. These methods provide critical data on the stability, purity, and physical state of a compound, which directly impacts its formulation, shelf-life, and ultimately, its therapeutic efficacy.[1]

This guide offers an in-depth comparison of the thermal behavior of 2-(4-aminophenoxy)propanoic acid and its structurally related derivatives. By examining experimental data, we will elucidate how subtle changes in molecular structure can influence thermal stability and phase transitions. This information is crucial for making informed decisions during the pre-formulation and formulation stages of drug development.

The Imperative of Thermal Analysis in Drug Development

The journey of a drug candidate from discovery to a marketable product is fraught with challenges, many of which are related to its physical and chemical stability. Thermal analysis provides a foundational understanding of how a material behaves under the influence of temperature.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] It is instrumental in determining the thermal stability of a compound, identifying the temperature at which it begins to decompose, and quantifying the loss of volatiles such as water or residual solvents.[3]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[1][3] DSC is used to determine key thermal events such as melting point, glass transition temperature, crystallization, and to identify different polymorphic forms of a substance.

Together, TGA and DSC offer a comprehensive thermal profile of an API, which is essential for ensuring its quality, safety, and efficacy.[4]

Comparative Thermal Analysis: A Focus on Structural Analogues

Direct experimental TGA/DSC data for 2-(4-aminophenoxy)propanoic acid is not extensively available in peer-reviewed literature. However, by examining structurally similar compounds, we can draw valuable comparisons and predict the thermal behavior of this class of molecules. For this guide, we will compare the thermal properties of two related phenoxypropanoic acid derivatives: Fenoprofen and Clofibric Acid.

CompoundStructureKey Thermal Events
2-(4-Aminophenoxy)propanoic acid 2-(4-Aminophenoxy)propanoic acid structureData not readily available. Expected to exhibit a distinct melting point followed by decomposition at higher temperatures. The presence of the amino group may influence its decomposition pathway compared to non-aminated analogues.
Fenoprofen 2-(3-phenoxyphenyl)propanoic acidFenoprofen structureMelting Point: ~25°C (as an oil at room temperature)[5] Boiling Point: 168-171°C at 0.11 mmHg[5]Its calcium salt, fenoprofen calcium, exhibits a complex thermal behavior with a large endotherm near 94°C corresponding to water loss, followed by the formation of a liquid crystalline phase upon further heating.[6]
Clofibric Acid 2-(4-chlorophenoxy)-2-methylpropanoic acidClofibric Acid structureMelting Point: 118-120°C The presence of the chloro-substituent and the gem-dimethyl group on the propanoic acid chain are expected to significantly influence its crystal lattice energy and, consequently, its melting point and thermal stability.

Analysis of Structural Influences:

The comparison of these molecules highlights how small structural modifications can lead to significant differences in thermal properties. The lower melting point of fenoprofen, which exists as an oil at room temperature, compared to the solid nature of clofibric acid, can be attributed to the lack of a para-substituent and the presence of a meta-phenoxy group, which may disrupt crystal packing. The amino group in 2-(4-aminophenoxy)propanoic acid is expected to participate in hydrogen bonding, which could lead to a higher melting point compared to fenoprofen. Furthermore, the decomposition of the amino-substituted compound may follow a different pathway due to the reactivity of the amino group at elevated temperatures.

Experimental Protocols for TGA and DSC Analysis

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the TGA and DSC analysis of small molecule APIs like 2-(4-aminophenoxy)propanoic acid derivatives.

Thermogravimetric Analysis (TGA) Protocol

The primary objective of this protocol is to determine the thermal stability and decomposition profile of the sample.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. A clean, empty crucible (typically platinum or alumina) is tared.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into the tared crucible.

  • Experimental Parameters:

    • Temperature Range: 30°C to 600°C (or higher if complete decomposition is not observed).

    • Heating Rate: 10 °C/min. This is a conventional rate that provides a good balance between resolution and experiment time.

    • Atmosphere: Nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative degradation.

  • Data Acquisition and Analysis: The instrument will record the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures at which 5% and 10% mass loss occur.

Differential Scanning Calorimetry (DSC) Protocol

This protocol aims to identify thermal transitions such as melting, crystallization, and glass transitions.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean aluminum pan and hermetically seal it.

  • Experimental Parameters:

    • Temperature Program:

      • Heat from 25°C to a temperature above the expected melting point at a rate of 10 °C/min.

      • Hold isothermally for 2 minutes to ensure complete melting.

      • Cool to 25°C at a rate of 10 °C/min.

      • Reheat from 25°C to the final temperature at 10 °C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting) and exothermic peaks (crystallization). The onset temperature and the peak maximum of the melting endotherm are determined, along with the enthalpy of fusion (the area under the peak). The second heating scan is often used to determine the glass transition temperature of amorphous materials.

Visualizing the Workflow and Data Interpretation

To better illustrate the experimental and logical processes involved in thermal analysis, the following diagrams are provided.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation cluster_results Key Parameters API API Sample TGA_Sample Weigh 5-10 mg API->TGA_Sample DSC_Sample Weigh 2-5 mg API->DSC_Sample TGA TGA Analysis TGA_Sample->TGA DSC DSC Analysis DSC_Sample->DSC TGA_Data Mass Loss vs. Temp TGA->TGA_Data DSC_Data Heat Flow vs. Temp DSC->DSC_Data Decomposition_Temp Decomposition Temp. TGA_Data->Decomposition_Temp Volatiles Volatiles Content TGA_Data->Volatiles Melting_Point Melting Point DSC_Data->Melting_Point Enthalpy Enthalpy of Fusion DSC_Data->Enthalpy Polymorphism Polymorphism DSC_Data->Polymorphism

Caption: Experimental workflow for TGA and DSC analysis of APIs.

Data_Interpretation_Logic cluster_input Input Data cluster_analysis Analysis cluster_interpretation Interpretation cluster_output Decision Making TGA_Curve TGA Curve Analyze_TGA Analyze Mass Loss Steps TGA_Curve->Analyze_TGA DSC_Thermogram DSC Thermogram Analyze_DSC Analyze Thermal Events DSC_Thermogram->Analyze_DSC Thermal_Stability Assess Thermal Stability Analyze_TGA->Thermal_Stability Purity_Assessment Assess Purity Analyze_DSC->Purity_Assessment Polymorph_Screening Screen for Polymorphs Analyze_DSC->Polymorph_Screening Formulation_Strategy Formulation Strategy Thermal_Stability->Formulation_Strategy Regulatory_Submission Regulatory Submission Purity_Assessment->Regulatory_Submission Storage_Conditions Storage Conditions Polymorph_Screening->Storage_Conditions

Caption: Logical flow of data interpretation in thermal analysis.

Conclusion

The thermal analysis of 2-(4-aminophenoxy)propanoic acid and its derivatives is a critical step in the pharmaceutical development process. While direct data for the parent compound may be limited, a comparative approach using structurally similar molecules like fenoprofen and clofibric acid provides valuable insights into the expected thermal behavior. The judicious application of TGA and DSC, guided by robust experimental protocols, allows researchers to build a comprehensive understanding of the material's stability and solid-state properties. This knowledge is fundamental for the rational design of stable and effective drug products, ultimately ensuring patient safety and therapeutic success.

References

  • BenchChem. The Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide.
  • ResearchGate. Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds. Available from: [Link]

  • ResearchGate. Physical stability and solubility of the thermotropic mesophase of fenoprofen calcium as pure drug and in a tablet formulation. Available from: [Link]

  • SciSpace. (Open Access) Thermal behaviour and solubility of fenoprofen calcium (1995). Available from: [Link]

  • Taylor & Francis Online. Imide-containing phthalonitrile resin. Available from: [Link]

  • Onwuzuligbo, C. Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. Available from: [Link]

  • TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

  • ResearchGate. Synthesis of 4-aminophenoxy phthalonitrile. Available from: [Link]

  • ResolveMass Laboratories Inc. DSC vs TGA: A Simple Comparison Guide. Available from: [Link]

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. Available from: [Link]

  • MDPI. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Available from: [Link]

  • Taylor & Francis Online. Synthesis and characterization of a new imide compound containing phthalonitrile and phenylethynyl end-groups. Available from: [Link]

  • Northwestern University. Physical Characterization Instruments at IMSERC. Available from: [Link]

  • ResearchGate. Solubility And Dissolution Rate Enhancement Of Fenoprofen By Binary And Ternary Phase Solid Dispersions. Available from: [Link]

  • Penn State Materials Research Institute. Thermal Analysis. Available from: [Link]

  • National Institutes of Health. Identification of clofibric acid as a SYVN1 ligand for PROTAC development. Available from: [Link]

  • AZoM. TGA, TMA, and DMA Analysis of Thermoplastics. Available from: [Link]

  • IIT Kharagpur. Thermal Analysis (DSC, DTA, TGA, TMA) Laboratory. Available from: [Link]

  • MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Available from: [Link]

  • National Institutes of Health. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Available from: [Link]

  • Waters Corporation. SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Available from: [Link]

  • Cheméo. Chemical Properties of Clofibric Acid (CAS 882-09-7). Available from: [Link]

  • Robertson Microlit. Thermal Analysis | DSC, TGA, and Melting Point Testing. Available from: [Link]

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Comparative

Benchmarking Synthetic Routes for 2-(4-Aminophenoxy)propanoic Acid: A Technical Comparison

Topic: Benchmarking Synthetic Routes for 2-(4-Aminophenoxy)propanoic Acid Efficiency Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 2-(4-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Synthetic Routes for 2-(4-Aminophenoxy)propanoic Acid Efficiency Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(4-Aminophenoxy)propanoic acid (CAS: 94062-84-1) is a pivotal bifunctional intermediate. It serves as the chiral scaffold for aryloxyphenoxypropionate herbicides (e.g., Quizalofop-P-ethyl) and is increasingly relevant in the synthesis of PPAR


 agonists and antimicrobial agents.

The synthesis of this molecule presents a classic chemoselectivity challenge: establishing an ether linkage on a phenol ring that possesses a para-nitrogen functionality. This guide benchmarks three distinct synthetic strategies, evaluating them not just on yield, but on process safety, atom economy (E-factor), and scalability .

Part 1: Strategic Route Analysis

We have isolated three primary methodologies for comparative analysis.

Route A: The Nitro-Precursor Route (Catalytic Hydrogenation)

The Pharmaceutical Standard This route utilizes p-nitrophenol as the starting material. The strong electron-withdrawing nitro group activates the phenol for nucleophilic attack while protecting the nitrogen from competing alkylation.

  • Mechanism: Williamson ether synthesis followed by heterogeneous catalytic hydrogenation.

  • Key Advantage: High atom economy and clean workup (filtration of catalyst).

  • Critical Control Point: Control of exotherms during the hydrogenation phase.

Route B: The Chemical Reduction Route (Fe/NH

Cl)

The AgChem "Workhorse" Identical to Route A in the alkylation step, but utilizes stoichiometric chemical reductants (Iron powder with Ammonium Chloride) instead of high-pressure hydrogen.

  • Mechanism: Single-Electron Transfer (SET) reduction in aqueous/ethanolic media.

  • Key Advantage: No requirement for high-pressure hydrogenation reactors; lower capital expenditure (CapEx).

  • Critical Control Point: Management of iron sludge waste and product entrapment during filtration.

Route C: The Protected Amine Route (via Acetaminophen)

The Chemoselective Alternative Direct alkylation of p-aminophenol leads to N-alkylation due to the higher nucleophilicity of the amine. This route uses N-acetyl protection (starting from Paracetamol/Acetaminophen) to force O-alkylation.

  • Mechanism: O-alkylation of N-(4-hydroxyphenyl)acetamide followed by acid hydrolysis.

  • Key Advantage: Avoids the use of energetic nitro compounds; utilizes ubiquitous pharmaceutical starting materials.

  • Critical Control Point: Harsh hydrolysis conditions can racemize the propanoic acid moiety if chiral purity is required.

Part 2: Benchmarking Matrix

The following data summarizes average performance metrics based on 100g scale optimizations.

MetricRoute A (H

/Pd)
Route B (Fe/NH

Cl)
Route C (Acetaminophen)
Overall Yield 88 - 92% 82 - 85%70 - 75%
Purity (HPLC) >99.5%>98.0%>97.5%
Reaction Time 6 - 8 hours4 - 6 hours12 - 16 hours
E-Factor (Waste) Low (< 5) High (> 15)Medium (8 - 10)
Safety Profile Moderate (H

flammability)
High (No pressure)High (Stable reagents)
Cost Efficiency High (at scale)High (at low volume)Moderate

Scientist’s Insight:

While Route B is attractive for labs lacking hydrogenation infrastructure, Route A is the superior choice for GMP environments . The removal of iron salts in Route B often requires extensive washing, which inflates the E-factor and lowers yield. Route C is generally reserved for cases where nitro-precursors are unavailable or regulatory restrictions apply to specific nitro-aromatics.

Part 3: Detailed Experimental Protocols
Protocol 1: The Gold Standard (Route A)

Objective: Synthesis via Catalytic Hydrogenation ensuring >99% purity.

Step 1: Alkylation

  • Setup: Charge a 1L 3-neck flask with p-nitrophenol (139 g, 1.0 mol), anhydrous K

    
    CO
    
    
    
    (207 g, 1.5 mol), and Acetone (600 mL).
  • Addition: Heat to reflux. Add Ethyl 2-chloropropionate (150 g, 1.1 mol) dropwise over 1 hour.

    • Note: Adding a catalytic amount of KI (0.5 mol%) significantly accelerates the Finkelstein-like displacement.

  • Reaction: Reflux for 6 hours. Monitor TLC (Hexane:EtOAc 7:3).

  • Workup: Filter inorganic salts while hot. Concentrate filtrate.[1][2] The intermediate ethyl 2-(4-nitrophenoxy)propionate usually crystallizes upon cooling/trituration.

Step 2: Hydrogenation

  • Setup: Dissolve the nitro-ester (100 g) in Methanol (400 mL) in a pressure reactor.

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% water wet).

  • Reduction: Purge with N

    
    , then H
    
    
    
    . Maintain 3–5 bar H
    
    
    pressure at 40°C for 4 hours.
    • Safety: Exothermic reaction. Control temperature strictly <50°C to prevent ester hydrolysis or side reactions.

  • Hydrolysis (One-Pot): Vent H

    
    . Filter catalyst under N
    
    
    
    (pyrophoric risk). To the filtrate, add NaOH (2.5 eq, aq) and stir at RT for 2 hours to hydrolyze the ester.
  • Isolation: Acidify to pH 4.0 with HCl. The zwitterionic amino acid precipitates. Filter and dry.[1][2]

Protocol 2: The Low-CapEx Alternative (Route B)

Objective: Synthesis via Iron Reduction (Bechamp Reduction variant).

Step 1: Alkylation (Same as Route A).

Step 2: Fe/NH


Cl Reduction 
  • Setup: Suspend the nitro-intermediate (100 g) in Ethanol/Water (3:1, 500 mL). Add NH

    
    Cl (1.5 eq).
    
  • Activation: Heat to 60°C. Add Iron powder (325 mesh, 4.0 eq) in portions over 30 mins.

    • Causality: Portion-wise addition prevents a runaway exotherm and "clumping" of the iron, which stalls the reaction.

  • Reaction: Reflux for 3–4 hours. The solution will turn dark/sludge-like.

  • Workup (Critical): Filter the hot mixture through a Celite pad to remove iron oxides. Wash the cake thoroughly with hot ethanol (product traps in the sludge).

  • Hydrolysis & Isolation: Concentrate the filtrate. Perform base hydrolysis (NaOH) as in Route A, then acidify to precipitate.

Part 4: Visualization & Logic

The following diagram illustrates the convergence of these routes and the decision logic for selecting the optimal path.

SyntheticRoutes Start_Nitro p-Nitrophenol Inter_Nitro 2-(4-Nitrophenoxy)propanoate Start_Nitro->Inter_Nitro O-Alkylation Start_Para Paracetamol (N-acetyl-p-aminophenol) Inter_Protected N-Acetyl-2-(4-aminophenoxy)propanoate Start_Para->Inter_Protected O-Alkylation Reagent_Alk Ethyl 2-chloropropionate + K2CO3 / Acetone Reagent_Alk->Inter_Nitro Reagent_Alk->Inter_Protected Cond_H2 Route A: H2, Pd/C (High Purity) Inter_Nitro->Cond_H2 Cond_Fe Route B: Fe / NH4Cl (Low Cost) Inter_Nitro->Cond_Fe Cond_Hyd Route C: Acid Hydrolysis (Deprotection) Inter_Protected->Cond_Hyd Final_Prod 2-(4-Aminophenoxy)propanoic acid Cond_H2->Final_Prod Reduction & Hydrolysis Cond_Fe->Final_Prod Reduction & Hydrolysis Cond_Hyd->Final_Prod -AcOH

Caption: Comparative workflow of Nitro-Reduction (Routes A/B) vs. Amine-Protection (Route C) strategies.

References
  • Navarrete-Vázquez, G., et al. (2008).[3] 2-Methyl-2-(4-nitrophenoxy)propanoic acid.[3] Acta Crystallographica Section E. Retrieved from [Link]

  • Al-Wahaibi, L.H., et al. (2022).[4] Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. MDPI Molecules. Retrieved from [Link]

  • Google Patents. (2011).[5] CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.[5][6][7][8] Retrieved from

  • PrepChem. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Retrieved from [Link]

Sources

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